Fluocortin Butyl
Description
Structure
3D Structure
Properties
IUPAC Name |
butyl 2-[(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35FO5/c1-5-6-9-32-24(31)23(30)21-14(2)10-17-16-12-19(27)18-11-15(28)7-8-25(18,3)22(16)20(29)13-26(17,21)4/h7-8,11,14,16-17,19-22,29H,5-6,9-10,12-13H2,1-4H3/t14-,16+,17+,19+,20+,21-,22-,25+,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTIDFOGTCVGQB-FHIVUSPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(=O)C1C(CC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)F)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)C(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C[C@@H](C4=CC(=O)C=C[C@]34C)F)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194590 | |
| Record name | Fluocortin butyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41767-29-7 | |
| Record name | Fluocortin butyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41767-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluocortin butyl [USAN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041767297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluocortin butyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl 6α-fluoro-11β-hydroxy-16α-methyl-3,20-dioxopregna-1,4-dien-21-oate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.476 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUOCORTIN BUTYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N7OA9MO7O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Deep Dive into the Molecular Mechanisms of Fluocortin Butyl
For Immediate Release
[CITY, STATE] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the mechanism of action of fluocortin butyl, a synthetic glucocorticoid. This whitepaper details the molecular interactions and signaling pathways modulated by this potent anti-inflammatory agent.
This compound, a corticosteroid ester, exerts its therapeutic effects primarily through its interaction with the glucocorticoid receptor (GR). This engagement initiates a cascade of genomic and non-genomic events that collectively suppress inflammation. The core of its action lies in the dual processes of transactivation and transrepression, which modulate the expression of a wide array of genes.
Glucocorticoid Receptor Binding and Activation
As a member of the corticosteroid family, this compound's journey begins with its passive diffusion across the cell membrane into the cytoplasm. Here, it binds to the inactive glucocorticoid receptor, which is part of a multiprotein complex including heat shock proteins (HSPs). This binding event triggers a conformational change in the GR, leading to the dissociation of the associated proteins. The activated ligand-receptor complex then translocates into the nucleus, where it exerts its effects on gene transcription.
| Glucocorticoid | Receptor Binding Affinity (Relative to Dexamethasone) | E50 for Cortisol Suppression (ng/mL) |
| This compound | Data Not Available | Data Not Available |
| Fluocortolone | Data Not Available | 0.95 ± 0.22[1] |
| Dexamethasone | 100 | Data Not Available |
| Fluticasone Propionate | ~1800 | Data Not Available |
| Budesonide | ~935 | Data Not Available |
| This table presents available data for fluocortolone as a surrogate for this compound and compares it with other well-characterized glucocorticoids. The absence of data for this compound highlights an area for future research. |
The Dual Modalities of Gene Regulation: Transrepression and Transactivation
The anti-inflammatory prowess of this compound is largely attributed to the process of transrepression . In this mechanism, the activated GR, without directly binding to DNA, interacts with and inhibits the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[2][3] These transcription factors are key orchestrators of the inflammatory response, driving the expression of cytokines, chemokines, and adhesion molecules. By tethering to NF-κB and AP-1, the this compound-activated GR complex prevents their binding to their respective DNA response elements, thereby silencing the expression of inflammatory genes.
Conversely, transactivation involves the direct binding of the GR dimer to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This interaction typically leads to the increased transcription of anti-inflammatory proteins, such as annexin A1 (lipocortin-1), and metabolic enzymes. While contributing to the therapeutic effects, transactivation is also associated with some of the adverse effects of long-term corticosteroid therapy.
Experimental Protocols
The investigation of the mechanism of action of glucocorticoids like this compound relies on a variety of established experimental protocols.
Glucocorticoid Receptor Binding Assay
A common method to determine the binding affinity of a compound to the GR is the competitive radioligand binding assay.
-
Preparation of Cytosol: Human lung tissue or a relevant cell line (e.g., A549) is homogenized and centrifuged to obtain a cytosolic fraction rich in glucocorticoid receptors.
-
Incubation: The cytosolic preparation is incubated with a constant concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: After reaching equilibrium, bound and unbound radioligand are separated, often using charcoal-dextran suspension which adsorbs the free radioligand.
-
Quantification: The radioactivity of the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be used to calculate the inhibition constant (Ki), which reflects the binding affinity of the compound for the receptor.
NF-κB Reporter Gene Assay
To quantify the transrepressive activity of this compound on NF-κB, a reporter gene assay is frequently employed.
-
Cell Culture and Transfection: A suitable cell line, such as human embryonic kidney (HEK293) or human lung adenocarcinoma (A549) cells, is transiently transfected with two plasmids: one expressing the NF-κB p65 subunit and another containing a reporter gene (e.g., luciferase) under the control of an NF-κB-responsive promoter. A constitutively expressed reporter (e.g., β-galactosidase) is often co-transfected for normalization.
-
Treatment: The transfected cells are then treated with an inflammatory stimulus (e.g., tumor necrosis factor-alpha, TNF-α) to activate NF-κB, in the presence of varying concentrations of this compound.
-
Cell Lysis and Assay: After a defined incubation period, the cells are lysed, and the activity of the reporter enzyme (luciferase) is measured using a luminometer. The activity of the normalization reporter is also measured.
-
Data Analysis: The luciferase activity is normalized to the β-galactosidase activity. The concentration of this compound that causes a 50% inhibition of the TNF-α-induced reporter gene expression (IC50) is calculated to determine its potency in NF-κB transrepression.
References
- 1. Pharmacokinetic/pharmacodynamic modeling of cortisol suppression after oral administration of fluocortolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Checks and Balances: the Glucocorticoid Receptor and NFκB in Good Times and Bad - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis Pathway of Fluocortin Butyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the core synthesis pathway of fluocortin butyl, a synthetic glucocorticoid. The synthesis is a two-step process commencing with the oxidation of fluocortolone, followed by an esterification reaction. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthesis workflow to support research, development, and manufacturing activities in the pharmaceutical field.
Overview of the Synthesis Pathway
The synthesis of this compound (V) proceeds through two primary chemical transformations:
-
Oxidation: The starting material, fluocortolone (III), undergoes oxidation at the C21 position to yield fluocortolone-21-acid (IV).
-
Esterification: The resulting carboxylic acid is then esterified with n-butanol to produce the final active pharmaceutical ingredient, this compound (V).
This pathway is a targeted modification of the fluocortolone structure to achieve the desired pharmacokinetic and pharmacodynamic properties of this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key experimental steps in the synthesis of this compound.
Step 1: Oxidation of Fluocortolone to Fluocortolone-21-acid
The initial step involves the oxidation of the primary hydroxyl group at the C21 position of fluocortolone to a carboxylic acid. A common method for this transformation on similar steroid structures utilizes a copper (II) acetate-mediated oxidation.
Experimental Workflow:
Methodology:
A solution of fluocortolone (I) in an appropriate solvent such as methanol is prepared. To this, a solution of cupric acetate in the same solvent is added.[1] The reaction mixture is stirred at room temperature for an extended period, potentially several days, to facilitate the oxidation. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Upon completion, the reaction is quenched by the addition of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to remove the copper ions. The solvent is then removed under reduced pressure. The resulting residue is subjected to a standard aqueous work-up, involving extraction with an organic solvent, washing of the organic phase, drying over a suitable drying agent (e.g., anhydrous magnesium sulfate), and finally, purification of the crude product. Purification is typically achieved by recrystallization from a suitable solvent system, such as methanol/hexane, to yield fluocortolone-21-acid (IV).[2]
Step 2: Esterification of Fluocortolone-21-acid to this compound
The second step is the esterification of the carboxylic acid group of fluocortolone-21-acid with n-butanol. This reaction is typically acid-catalyzed.
Experimental Workflow:
References
An In-depth Technical Guide to the Glucocorticoid Receptor Binding Affinity of Fluocortin Butyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Fluocortin Butyl and the Glucocorticoid Receptor
This compound, chemically known as fluocortin 21-butylate, is a synthetic corticosteroid developed for topical application.[1] Its therapeutic effects are derived from its ability to modulate gene expression by activating the glucocorticoid receptor. The GR is a member of the nuclear receptor superfamily that, in its inactive state, resides in the cytoplasm as part of a multiprotein complex. Upon ligand binding, the receptor undergoes a conformational change, dissociates from the complex, and translocates to the nucleus. In the nucleus, the ligand-receptor complex can either activate or repress gene transcription by binding to specific DNA sequences known as glucocorticoid response elements (GREs) or by interacting with other transcription factors. This modulation of gene expression leads to the anti-inflammatory, immunosuppressive, and anti-proliferative effects characteristic of glucocorticoids.
Glucocorticoid Receptor Signaling Pathway
The binding of a glucocorticoid, such as this compound, to the GR initiates a cascade of molecular events that ultimately alter cellular function. The generalized signaling pathway is depicted below.
Caption: Glucocorticoid Receptor Signaling Pathway.
Quantitative Analysis of Glucocorticoid Receptor Binding Affinity
The binding affinity of a ligand to its receptor is a measure of the strength of the interaction. It is a critical parameter in drug development as it often correlates with the potency of the drug. High-affinity ligands bind to the receptor at lower concentrations, which can lead to greater efficacy at lower therapeutic doses and potentially fewer off-target effects. The affinity is typically quantified by the equilibrium dissociation constant (Kd), which represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity.
Other important parameters include:
-
IC50 (Half-maximal inhibitory concentration): In competitive binding assays, this is the concentration of an unlabeled test compound that displaces 50% of a specifically bound radiolabeled ligand.
-
Ki (Inhibition constant): The Ki is calculated from the IC50 value and represents the dissociation constant of the inhibitor. It is independent of the concentration of the radiolabeled ligand used in the assay.
-
RBA (Relative Binding Affinity): This is the ratio of the affinity of a test compound to the affinity of a standard compound (often dexamethasone) for the same receptor. It provides a direct comparison of the binding potencies of different compounds.
Comparative Glucocorticoid Receptor Binding Affinities
While specific quantitative data for this compound is not available in the reviewed literature, the following table summarizes the GR binding affinities of several other clinically relevant glucocorticoids. This data provides a valuable context for where this compound might fall on the spectrum of GR binding potency.
| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone | Dissociation Constant (Kd) (nmol/L) | Reference |
| Dexamethasone | 100 | 9.36 | [2] |
| Budesonide | 855 | 1.32 | [3][4] |
| Fluticasone Propionate | 1775 - 1910 | 0.49 - 0.51 | [2][3] |
| Mometasone Furoate | 2244 | 0.41 | [3] |
| Fluticasone Furoate | 2989 | 0.30 |
Note: RBA and Kd values can vary between studies due to differences in experimental conditions.
Experimental Protocol: Radioligand Competition Binding Assay for Glucocorticoid Receptor Affinity
The most common method for determining the binding affinity of a compound to the GR is the radioligand competition binding assay. This assay measures the ability of an unlabeled test compound (e.g., this compound) to compete with a radiolabeled ligand (e.g., [3H]-dexamethasone) for binding to the GR.
Materials:
-
Receptor Source: Cytosolic extract from cells or tissues expressing the human glucocorticoid receptor (e.g., human lung tissue, A549 cells).
-
Radioligand: Tritiated ([3H]) dexamethasone.
-
Unlabeled Competitors: Test compound (this compound) and a reference compound (unlabeled dexamethasone).
-
Assay Buffer: e.g., Tris-HCl buffer with additives to maintain protein stability.
-
Scintillation Fluid.
-
Filtration Apparatus: 96-well filter plates and a vacuum harvester.
-
Scintillation Counter.
Workflow:
Caption: Workflow for GR Radioligand Competition Binding Assay.
Detailed Procedure:
-
Preparation of Receptor: A cytosolic fraction containing the GR is prepared from a suitable cell line or tissue homogenate by centrifugation. The protein concentration of the extract is determined.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the GR preparation, a fixed concentration of the radioligand ([3H]-dexamethasone), and varying concentrations of the unlabeled test compound or reference compound.
-
Total Binding: Wells containing only the GR preparation and the radioligand.
-
Non-specific Binding: Wells containing the GR preparation, the radioligand, and a high concentration of unlabeled dexamethasone to saturate the receptors.
-
Test Compound: Wells containing the GR preparation, the radioligand, and serial dilutions of the test compound (this compound).
-
-
Incubation: The plate is incubated for a sufficient period (e.g., 18-24 hours) at a low temperature (e.g., 4°C) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter plate using a vacuum harvester. The receptors and any bound radioligand are retained on the filter, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Detection: The filters are dried, and a scintillation cocktail is added to each well. The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The percentage of specific binding is plotted against the logarithm of the competitor concentration.
-
A sigmoidal dose-response curve is generated using non-linear regression analysis to determine the IC50 value of the test compound.
-
The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
Conclusion
The binding affinity of this compound to the glucocorticoid receptor is a fundamental parameter that dictates its pharmacological potency. While direct quantitative data for this compound is not currently available in the public domain, the well-established methodologies presented in this guide, particularly the radioligand competition binding assay, provide a clear path for its determination. By comparing its binding affinity to that of other glucocorticoids, researchers and drug developers can better predict its therapeutic potential and optimize its clinical application. The provided data on related compounds serves as a valuable benchmark for these future investigations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Binding kinetics of fluticasone propionate to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impaired cortisol binding to glucocorticoid receptors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
The History and Discovery of Fluocortin Butyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluocortin butyl, a synthetic glucocorticoid, emerged from research in the 1970s as a topically active anti-inflammatory agent with a deliberately engineered molecular structure to minimize systemic side effects. This technical guide provides a comprehensive overview of the history, discovery, and foundational scientific investigations into this compound. It details the chemical synthesis, mechanism of action, preclinical pharmacology, and early clinical findings that characterized this corticosteroid. This document collates available data into structured tables, outlines key experimental methodologies, and visualizes associated biological pathways to serve as a resource for researchers in dermatology, pharmacology, and drug development.
Introduction and Discovery
This compound (chemical name: butyl 6α-fluoro-11β-hydroxy-16α-methyl-3,20-dioxopregna-1,4-dien-21-oate) was developed by Schering AG in the early 1970s.[1] The core concept behind its development was to create a potent topical corticosteroid with a high degree of local anti-inflammatory activity but with limited systemic absorption and rapid metabolic inactivation, thereby reducing the risk of systemic side effects commonly associated with glucocorticoid therapy. It was patented in 1971 and received approval for medical use in 1977.[2]
This compound is the butyl ester derivative of fluocortolone-21-acid, a metabolite of fluocortolone. This esterification was a key chemical modification designed to enhance its topical activity while ensuring that upon any systemic absorption, it would be rapidly hydrolyzed to less active metabolites. A comprehensive series of articles detailing its synthesis, pharmacology, and initial clinical trials was published in the German journal Arzneimittel-Forschung in 1977, which remains the cornerstone of our understanding of this compound.[1]
Chemical Synthesis and Properties
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₂₆H₃₅FO₅ |
| Molecular Weight | 446.55 g/mol |
| Melting Point | 195.1 °C |
| Appearance | Crystals from acetone/hexane |
| Solubility | Soluble in chloroform, ethanol; poorly soluble in ethyl ether; insoluble in water. |
| UV Maximum (in methanol) | 242 nm (ε 16800) |
| Specific Rotation [α]D²⁵ | +136° (c = 0.5 in chloroform) |
Mechanism of Action
This compound exerts its anti-inflammatory effects through the classical glucocorticoid signaling pathway. As a corticosteroid, it acts as an agonist for the glucocorticoid receptor (GR).
Glucocorticoid Receptor Signaling Pathway
The mechanism involves the binding of this compound to the cytosolic glucocorticoid receptor, which is part of a multiprotein complex. This binding event leads to a conformational change in the receptor, its dissociation from the complex, and translocation into the nucleus. Once in the nucleus, the this compound-GR complex can modulate gene expression in two primary ways:
-
Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.
-
Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby inhibiting the expression of pro-inflammatory genes.
Caption: Glucocorticoid signaling pathway of this compound.
Preclinical Pharmacology and Toxicology
A series of preclinical studies were conducted to characterize the pharmacological and toxicological profile of this compound. These studies aimed to demonstrate its local anti-inflammatory efficacy and its reduced systemic effects compared to other corticosteroids.
Anti-inflammatory Activity
Toxicology
Toxicological studies were performed to establish the safety profile of this compound.[1]
Table 2: Acute Toxicity of this compound [1]
| Species | Route of Administration | LD₅₀ (g/kg) |
| Mice | Oral | >4 |
| Mice | Subcutaneous (s.c.) | >4 |
| Rats | Oral | >4 |
| Rats | Subcutaneous (s.c.) | >4 |
Further studies investigated the influence of this compound on resistance to infections. Experiments in mice with bacterial and fungal infections showed that even at high doses (up to 100 mg/kg), this compound did not suppress the animals' resistance to these infections, in contrast to other systemically active corticosteroids like fluocortolone, hydrocortisone, and prednisolone.[3]
Clinical Studies
Early clinical trials with this compound focused on its efficacy and safety in dermatological conditions and perennial rhinitis.
Dermatological Applications
A significant body of clinical research involved multicenter, double-blind, contralateral studies comparing this compound with other corticosteroids.[4]
Table 3: Overview of a Multicenter Dermatological Study [4]
| Parameter | Description |
| Study Design | 6 multicenter, double-blind, contralateral studies |
| Total Patients | 1705 |
| Conditions | Various dermal disorders |
| Formulations Tested | Cream, ointment, fatty ointment |
| Comparators | Fluocortolone (caproate or pivalate), hydrocortisone acetate |
| Conclusion | The efficacy of this compound preparations was found to be between that of fluocortolone and hydrocortisone acetate. It was highlighted as an advance, particularly for pediatric use, due to its low systemic effects. |
Perennial Rhinitis
This compound was also investigated for the treatment of perennial rhinitis, administered as a nasal spray.
Table 4: Summary of a Clinical Trial of this compound in Perennial Rhinitis [5]
| Parameter | Description |
| Study Design | Multicenter, double-blind, placebo-controlled |
| Total Patients | 235 |
| Duration | 4 weeks (1-week baseline, 3-week treatment) |
| Dosage Regimens | 2 mg/day, 4 mg/day, 8 mg/day |
| Patient Population | Perennial rhinitis (allergic, non-allergic, or combined) |
| Key Findings | - Significant amelioration of rhinitis signs and symptoms compared to placebo.[5]- Reduced use of concomitant antihistamine/decongestant therapy.[5]- No significant differences in response between the different dosages.[5]- Side effects were minimal and not significantly different from placebo.[5] |
Another double-blind, cross-over study in 30 patients with perennial rhinitis using a daily dose of 4 mg found that 20 out of 30 patients preferred this compound to placebo.[6] The therapeutic effect, however, was not statistically significant, leading the authors to suggest that a higher dose might be required for a more definitive effect in this study population.[6]
Experimental Protocols
While the detailed, step-by-step protocols from the original 1970s publications are not available, this section outlines the likely methodologies based on the study descriptions and standard practices for corticosteroid research.
Synthesis of this compound (Generalized)
The synthesis would have likely followed a multi-step process, with a key final step being the esterification of a fluocortolone-related precursor.
Caption: Generalized workflow for the synthesis of this compound.
Clinical Trial Protocol for Dermatological Studies (Generalized)
Based on the description of the contralateral studies, a generalized protocol would be as follows:
-
Patient Recruitment: Patients with bilateral, symmetrical dermatoses were recruited.
-
Inclusion/Exclusion Criteria: Defined criteria for age, diagnosis, and disease severity were established.
-
Randomization: Patients were randomized to receive this compound on one side of the body and the comparator (e.g., fluocortolone or hydrocortisone acetate) on the other. The allocation was blinded to both the patient and the investigator.
-
Treatment: Patients applied the respective creams/ointments to the designated areas for a specified period.
-
Efficacy Assessment: At baseline and follow-up visits, clinical signs (e.g., erythema, scaling, infiltration, pruritus) were scored by the investigator.
-
Safety Assessment: The incidence of local and systemic adverse events was recorded.
-
Statistical Analysis: The differences in the clinical scores between the two treatment sides were statistically analyzed.
Conclusion
This compound was a product of targeted drug design, aiming to separate the potent anti-inflammatory effects of corticosteroids from their systemic side effects. The historical data from its development in the 1970s demonstrate that it is an effective topical anti-inflammatory agent with a favorable safety profile, particularly concerning systemic exposure. Its efficacy was established to be intermediate between that of hydrocortisone acetate and more potent fluocortolone derivatives. While the inaccessibility of the full primary literature from its initial discovery phase limits a complete quantitative analysis, the available information provides a strong foundation for understanding the scientific rationale and early validation of this compound as a therapeutic agent. This guide serves as a technical summary for researchers and professionals in the field, encapsulating the key historical and scientific aspects of this corticosteroid.
References
- 1. This compound [drugfuture.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. [Experimental studies in animals on the influence of fluocortin butylester on the course of generalized infections (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Clinical trial of fluocortin butylester in a double-blind contralateral comparison versus fluocortolone and hydrocortisone acetate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and tolerance of this compound administered twice daily in adult patients with perennial rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Perennial rhinitis treated with a new steroid: fluocortin butylester (FCB) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Fluocortin Butyl and Fluocortolone: Chemical Structures, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth comparative analysis of two synthetic glucocorticoids: fluocortin butyl and fluocortolone. The document elucidates the core chemical differences between these two molecules and explores how these structural variations influence their physicochemical properties, pharmacokinetic profiles, and pharmacodynamic activities. Detailed experimental protocols for the synthesis and comparative evaluation of these corticosteroids are provided, along with a summary of available quantitative data. This guide aims to serve as a comprehensive resource for researchers and professionals involved in the development and study of anti-inflammatory steroid medications.
Introduction
Fluocortolone is a potent glucocorticoid used in the treatment of various inflammatory skin conditions.[1][2] this compound, a butyl ester derivative of a fluocortolone metabolite, was developed to offer a therapeutic alternative with a potentially improved safety profile, particularly concerning systemic side effects.[2][3][4] Understanding the nuanced chemical distinctions between these two compounds is crucial for appreciating their differential biological activities and for the rational design of future corticosteroid-based therapies.
Chemical and Physical Properties
The fundamental chemical difference between this compound and fluocortolone lies in the substituent at the C21 position of the steroid backbone. Fluocortolone possesses a hydroxyl group at this position, characteristic of many corticosteroids.[1] In contrast, this compound features a butyl ester group, which significantly alters the molecule's lipophilicity and metabolic fate.[3][5]
Below is a table summarizing the key chemical and physical properties of this compound and fluocortolone.
| Property | This compound | Fluocortolone |
| IUPAC Name | butyl 2-[(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetate[6] | (6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one[1] |
| Molecular Formula | C₂₆H₃₅FO₅[3][6] | C₂₂H₂₉FO₄[1] |
| Molecular Weight | 446.55 g/mol [3] | 376.46 g/mol [1] |
| CAS Number | 41767-29-7[3] | 152-97-6[1] |
| Melting Point | 195.1°C[3] | Not specified |
| Solubility | Soluble in chloroform, ethanol; poorly soluble in ethyl ether; insoluble in water.[3] | Not specified |
Structural Differences
The structural divergence between this compound and fluocortolone is visualized in the following diagram. The core steroid structure is largely identical, with the key difference being the esterification at the C21 position in this compound.
Synthesis Outlines
Detailed synthetic protocols are proprietary and often guarded as trade secrets. However, based on patent literature, the general synthetic pathways can be outlined.
Synthesis of Fluocortolone
Fluocortolone can be synthesized from other commercially available corticosteroids, such as paramethasone. A key step in this process involves the deoxygenation at the C17 position.
Synthesis of this compound
This compound is a butyl ester derivative of fluocortolone-21-acid, which is a metabolite of fluocortolone.[3] The synthesis, therefore, involves the esterification of this carboxylic acid intermediate with butanol.
Pharmacological Profile
Both this compound and fluocortolone are potent anti-inflammatory agents that act via the glucocorticoid receptor (GR). Upon binding to the GR in the cytoplasm, the receptor-ligand complex translocates to the nucleus and modulates the transcription of target genes, leading to a reduction in the inflammatory response.
Structure-Activity Relationship and Systemic Effects
The butyl ester group in this compound is the primary determinant of its altered pharmacokinetic profile compared to fluocortolone. This ester moiety increases the lipophilicity of the molecule, which can enhance its penetration into the skin. However, the most significant consequence of this structural modification is its susceptibility to hydrolysis by esterases present in the skin and other tissues.
This rapid hydrolysis of this compound to its inactive carboxylic acid metabolite is believed to be the primary reason for its significantly reduced systemic side effects compared to other corticosteroids.[4]
Comparative Efficacy
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization and comparison of corticosteroids like this compound and fluocortolone.
Glucocorticoid Receptor (GR) Binding Assay
This assay is used to determine the binding affinity of a compound to the glucocorticoid receptor.
-
Objective: To quantify the relative binding affinity of this compound and fluocortolone for the GR.
-
Methodology:
-
Preparation of Cytosol: Human keratinocytes or other suitable cells expressing GR are cultured and harvested. The cells are then homogenized in a buffer solution to isolate the cytosol containing the GR.
-
Competitive Binding: A constant concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) is incubated with the cytosol preparation in the presence of varying concentrations of the unlabeled test compounds (this compound and fluocortolone).
-
Separation of Bound and Unbound Ligand: After incubation, the bound and unbound radioligand are separated using a method such as dextran-coated charcoal adsorption or size-exclusion chromatography.
-
Quantification: The amount of bound radioligand is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
-
Vasoconstrictor (Skin Blanching) Assay
This in vivo assay is a surrogate for the anti-inflammatory potency of topical corticosteroids.
-
Objective: To compare the topical vasoconstrictor potency of this compound and fluocortolone.
-
Methodology:
-
Subject Selection: Healthy volunteers with normal skin are selected.
-
Application of Corticosteroids: Various concentrations of this compound and fluocortolone formulations are applied to small, designated areas on the forearms of the subjects.
-
Occlusion: The application sites are covered with an occlusive dressing for a specified period (e.g., 6 hours).
-
Assessment of Blanching: After removal of the dressing, the degree of skin blanching (vasoconstriction) is assessed at various time points using a visual scoring scale (e.g., 0-4, where 0 is no blanching and 4 is maximal blanching).
-
Data Analysis: The dose-response curves are plotted, and the concentration of each corticosteroid that produces a half-maximal response (ED₅₀) is determined.
-
Croton Oil-Induced Ear Edema Assay in Mice
This is an animal model used to evaluate the anti-inflammatory activity of topically applied agents.
-
Objective: To compare the anti-inflammatory efficacy of this compound and fluocortolone in a model of acute inflammation.
-
Methodology:
-
Animal Model: Male Swiss mice are used.
-
Induction of Inflammation: A solution of croton oil (a potent inflammatory agent) in an appropriate solvent (e.g., acetone) is applied to the inner surface of the right ear of each mouse.
-
Treatment: The test compounds (this compound and fluocortolone) dissolved in the same solvent are applied topically to the right ear shortly before or after the application of croton oil. A control group receives only the solvent.
-
Assessment of Edema: After a specific time period (e.g., 4-6 hours), the mice are euthanized, and a circular section is punched out from both the treated (right) and untreated (left) ears.
-
Quantification of Inflammation: The weight of the ear punch from the right ear is compared to that of the left ear. The difference in weight is a measure of the edema (inflammation).
-
Data Analysis: The percentage inhibition of edema by the test compounds compared to the control group is calculated.
-
Conclusion
This compound and fluocortolone are closely related glucocorticoids, with the primary chemical distinction being the presence of a butyl ester at the C21 position of this compound. This structural modification is designed to promote rapid hydrolysis in the skin to an inactive metabolite, thereby minimizing systemic absorption and associated side effects. While clinical evidence suggests that fluocortolone may have a higher topical efficacy, this compound offers a potentially safer profile for long-term or widespread use. The experimental protocols detailed in this guide provide a framework for the further characterization and comparison of these and other novel corticosteroid compounds. Further research providing direct quantitative comparisons of their receptor binding affinities and potencies in standardized preclinical models would be of significant value to the field of dermatological drug development.
References
- 1. This compound [drugfuture.com]
- 2. [Clinical trial of fluocortin butylester in a double-blind contralateral comparison versus fluocortolone and hydrocortisone acetate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Relative receptor affinity comparisons among inhaled/intranasal corticosteroids: perspectives on clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C26H35FO5 | CID 15942715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
Pharmacological Profile of Fluocortin Butyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluocortin butyl is a synthetic glucocorticoid corticosteroid developed for topical application. It exhibits a potent local anti-inflammatory effect with minimal systemic absorption, positioning it as a favorable option for treating a variety of dermatological conditions and allergic rhinitis. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical applications. This document synthesizes available data to serve as a core resource for researchers and professionals in drug development.
Introduction
This compound (chemical name: butyl 6α-fluoro-11β-hydroxy-16α-methyl-3,20-dioxopregna-1,4-dien-21-oate) is a corticosteroid ester designed to maximize topical efficacy while minimizing systemic side effects.[1] Patented in 1971 and approved for medical use in 1977, it has been utilized in various formulations for the treatment of inflammatory skin disorders and perennial rhinitis.[2] Its molecular structure is engineered to facilitate local action with rapid metabolism into less active forms upon entering systemic circulation.
Mechanism of Action
This compound, like other corticosteroids, exerts its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR). The proposed signaling pathway is detailed below.
Glucocorticoid Receptor Signaling Pathway
The mechanism involves the binding of this compound to the cytosolic glucocorticoid receptor, leading to a cascade of genomic and non-genomic effects that ultimately suppress inflammation.
Pharmacodynamics
The pharmacodynamic effects of this compound are characterized by its potent anti-inflammatory and vasoconstrictive properties.
Anti-inflammatory Activity
Vasoconstrictor Activity
The vasoconstrictor assay, or skin blanching test, is a standard method for assessing the potency of topical corticosteroids in humans. The degree of skin blanching is correlated with the anti-inflammatory efficacy. The ED50, the dose required to produce 50% of the maximal effect, is a key parameter derived from this assay. Specific ED50 values for this compound are not widely reported in contemporary literature but would have been established during its clinical development.
Pharmacokinetics
The pharmacokinetic profile of this compound is designed for maximal local effect and minimal systemic exposure.
Absorption
Following topical application, this compound penetrates the stratum corneum. The extent of percutaneous absorption is generally low, a key feature for its safety profile. Factors such as the integrity of the skin barrier, the formulation vehicle, and the use of occlusive dressings can influence the rate and extent of absorption.
Distribution
Due to its low systemic absorption, the distribution of this compound throughout the body is limited when applied topically as directed.
Metabolism
This compound is known to undergo ester cleavage in the skin, a metabolic process that contributes to its local activity and reduced systemic effects.[3] Upon reaching the systemic circulation, it is expected to be rapidly metabolized in the liver, similar to other glucocorticoids.
Excretion
The metabolites of this compound are primarily excreted by the kidneys.
Table 1: Summary of Pharmacokinetic Parameters
| Parameter | Value | Species | Route | Reference |
| Systemic Activity | Not detectable | Humans | Topical | [4] |
| Metabolism in Skin | Ester cleavage | Humans | Topical | [3] |
Clinical Efficacy
Clinical trials have demonstrated the efficacy of this compound in the treatment of perennial rhinitis and various dermatological conditions.
Table 2: Summary of Clinical Trial Data for Perennial Rhinitis
| Study | Design | No. of Patients | Treatment Groups | Key Outcomes | Reference |
| Hartley et al., 1985 | Multicenter, double-blind, placebo-controlled | 235 | - this compound (2, 4, or 8 mg/day) - Placebo | Significant amelioration of rhinitis symptoms with all this compound doses compared to placebo.[4] | [4] |
| Moesgaard-Nielsen et al., 1986 | Double-blind, cross-over | 30 | - this compound (4 mg/day) - Placebo | 20 out of 30 patients preferred this compound over placebo.[5] | [5] |
| Meltzer et al., 1991 | Multicenter, open-label, 12-month | 109 | - this compound (2-8 mg/day) | Significant and sustained improvement in symptom and sign scores over 12 months.[6] | [6] |
Safety and Tolerability
Topical this compound is generally well-tolerated. The most common side effects are local skin reactions at the site of application. Due to its low systemic absorption, the risk of systemic corticosteroid side effects is minimal with appropriate use.
Experimental Protocols
Detailed experimental protocols for the preclinical and clinical evaluation of this compound are not fully available in the public domain. However, based on standard methodologies for topical corticosteroids, the following outlines the likely approaches used.
Croton Oil-Induced Ear Edema Test
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of topically applied agents.
Vasoconstrictor Assay
This human pharmacology study assesses the potency of topical corticosteroids by measuring skin blanching.
Conclusion
This compound is a topically active corticosteroid with a well-established efficacy and safety profile for the treatment of inflammatory skin conditions and perennial rhinitis. Its pharmacological properties are characterized by potent local anti-inflammatory effects and minimal systemic absorption, which is attributed to its metabolism within the skin. While detailed quantitative preclinical data is not widely available in contemporary literature, the existing clinical data supports its use as a valuable therapeutic agent. Further research to fully elucidate its receptor binding kinetics and dose-response relationships in various in vitro and in vivo models would be beneficial for a more complete understanding of its pharmacological profile.
References
- 1. [Clinico-pharmacological studies on the acne-inducing action of fluocortin butylester (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. [Metabolism of drugs in the skin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and tolerance of this compound administered twice daily in adult patients with perennial rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Perennial rhinitis treated with a new steroid: fluocortin butylester (FCB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intranasal this compound in patients with perennial rhinitis: a 12-month efficacy and safety study including nasal biopsy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fluocortin Butyl: Metabolites and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluocortin butyl is a synthetic glucocorticoid known for its topical anti-inflammatory properties. Its clinical efficacy is intrinsically linked to its metabolic fate and the bioactivity of its metabolites and potential derivatives. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's biotransformation, offering insights into its primary metabolites. While specific quantitative data from contemporary studies are limited, this document synthesizes available information, including foundational knowledge of its principal metabolic pathway: ester hydrolysis. Furthermore, this guide outlines detailed, modern experimental protocols for the identification and quantification of these metabolites, leveraging advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The guide also explores the landscape of potential this compound derivatives, drawing from established principles of corticosteroid chemistry to inform future drug discovery and development efforts.
Introduction to this compound
This compound, with the chemical name butyl 6α-fluoro-11β-hydroxy-16α-methyl-3,20-dioxopregna-1,4-dien-21-oate, is a corticosteroid ester.[1][2] It is recognized for its potent topical anti-inflammatory activity, which is attributed to its action as a glucocorticoid receptor agonist.[3] Like other corticosteroids, its mechanism of action involves the modulation of gene expression to suppress the production of pro-inflammatory mediators. The butyl ester moiety at the C21 position is a key structural feature that influences its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion.
Metabolism of this compound
The biotransformation of this compound is a critical determinant of its systemic exposure and potential for side effects. The primary metabolic pathway for this compound is the hydrolysis of the C21-butyl ester bond.
Primary Metabolite: Fluocortolone-21-Oic Acid
The principal metabolite of this compound is fluocortolone-21-oic acid (also known as fluocortolone-21-acid).[2] This transformation is catalyzed by esterase enzymes present in the body, primarily in the liver but also in other tissues. The hydrolysis of the ester linkage removes the butyl group, resulting in a carboxylic acid moiety at the C21 position.
Table 1: Physicochemical Properties of this compound and its Primary Metabolite
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| This compound | C26H35FO5 | 446.55 |
| Fluocortolone-21-Oic Acid | C22H27FO5 | 390.44 |
Potential Secondary Metabolic Pathways
While ester hydrolysis is the main metabolic route, other biotransformations characteristic of corticosteroids may also occur, although they have not been specifically documented for this compound. These potential pathways include:
-
Oxidation: The steroid nucleus is susceptible to hydroxylation at various positions, a common metabolic pathway for many corticosteroids.
-
Conjugation: The resulting hydroxylated metabolites or the primary carboxylic acid metabolite can undergo phase II conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate excretion.
Experimental Protocols
The following sections detail proposed experimental protocols for the analysis of this compound and its metabolites. These are based on established methodologies for corticosteroid analysis.
In Vitro Metabolism using Human Liver Microsomes
This protocol allows for the investigation of the phase I metabolism of this compound in a controlled environment.
Objective: To identify the metabolites of this compound formed by cytochrome P450 enzymes.
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Formic acid
-
Ultrapure water
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and human liver microsomes.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the this compound stock solution to the mixture.
-
Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Vortex and centrifuge the samples to precipitate proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.
Quantification of this compound and Fluocortolone-21-Oic Acid in Human Plasma by LC-MS/MS
This protocol provides a highly sensitive and specific method for the simultaneous quantification of the parent drug and its primary metabolite in a biological matrix.
Objective: To determine the concentration of this compound and fluocortolone-21-oic acid in human plasma.
Materials:
-
Human plasma samples
-
This compound and Fluocortolone-21-Oic Acid analytical standards
-
Internal standard (e.g., a stable isotope-labeled analog)
-
Acetonitrile
-
Formic acid
-
Ultrapure water
-
Solid Phase Extraction (SPE) cartridges
Procedure:
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add the internal standard solution.
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Alternatively, for cleaner samples, perform Solid Phase Extraction (SPE). Condition the SPE cartridge, load the plasma sample, wash with a weak organic solvent, and elute with a stronger organic solvent.
-
Evaporate the supernatant or eluate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analytes (e.g., starting with 95% A, ramping to 95% B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion [M+H]+ → Product ion(s)
-
Fluocortolone-21-Oic Acid: Precursor ion [M+H]+ → Product ion(s)
-
Internal Standard: Precursor ion [M+H]+ → Product ion(s)
-
-
Optimize collision energies and other MS parameters for each analyte.
-
Data Analysis:
-
Construct calibration curves using standards of known concentrations.
-
Quantify the analytes in the plasma samples by comparing their peak area ratios to the internal standard against the calibration curve.
Derivatives of this compound
The development of derivatives of existing corticosteroids is a common strategy in drug discovery to improve properties such as potency, duration of action, and safety profile. While specific derivatives of this compound are not extensively reported in publicly available literature, potential modifications can be inferred from the chemistry of other corticosteroids.
Modification of the C21-Ester
The C21-ester group is a prime target for modification to alter the pharmacokinetic properties of the molecule.
-
Varying the Ester Chain Length: Synthesis of esters with different alkyl or aryl groups can modulate the lipophilicity and the rate of hydrolysis, thereby affecting the drug's absorption and duration of action.
-
Introduction of Functional Groups: Incorporating polar functional groups into the ester moiety could enhance water solubility, which might be advantageous for certain formulations.
Modifications of the Steroid Nucleus
Alterations to the core steroid structure can influence the drug's binding affinity to the glucocorticoid receptor and its metabolic stability.
-
Modifications at C17: The C17 position can be modified to introduce different functional groups, potentially leading to compounds with altered anti-inflammatory activity.
-
Halogenation: Introduction or substitution of halogen atoms at various positions on the steroid ring is a well-established method to enhance glucocorticoid potency.
Visualizations
Signaling Pathway of this compound
Caption: Glucocorticoid receptor signaling pathway of this compound.
Experimental Workflow for Metabolite Analysis
Caption: Workflow for the quantification of this compound and its metabolites in plasma.
Logical Relationship of this compound Metabolism
Caption: Proposed metabolic pathways of this compound.
Conclusion
This technical guide has synthesized the available information on the metabolites and potential derivatives of this compound. The primary metabolic pathway is confirmed to be ester hydrolysis to fluocortolone-21-oic acid. While quantitative data remains limited in publicly accessible literature, the provided experimental protocols offer a robust framework for contemporary analysis. The exploration of potential derivatives highlights avenues for future research in developing novel corticosteroids with optimized therapeutic profiles. Further investigation is warranted to fully characterize the metabolic profile of this compound and to explore the synthesis and biological activity of its derivatives.
References
A Technical Guide to the Research Applications of 2,4-Diamino-6-chloropyrimidine (CAS 41767-29-7)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The compound identified by CAS number 41767-29-7 is 2,4-diamino-6-chloropyrimidine.[1] This heterocyclic amine is not typically investigated for its direct biological effects but serves as a crucial and versatile building block in medicinal chemistry and synthetic organic chemistry. Its primary application lies in its role as a key intermediate for the synthesis of complex, biologically active molecules, most notably kinase inhibitors for therapeutic use. The pyrimidine core, particularly the 2,4-diaminopyrimidine scaffold, is a privileged structure in drug discovery, known for its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases. This guide details the synthetic utility, experimental protocols, and the biological relevance of compounds derived from this important chemical intermediate.
Core Synthetic Applications
The chemical reactivity of 2,4-diamino-6-chloropyrimidine is dominated by the chlorine atom at the 6-position, which is susceptible to displacement by various nucleophiles. This makes it an ideal electrophilic partner in a range of cross-coupling and substitution reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds. 2,4-diamino-6-chloropyrimidine is frequently used as the halide partner to couple with various aryl or heteroaryl boronic acids.[2] This reaction is fundamental for constructing the core structures of numerous kinase inhibitors, where an aryl group is appended to the pyrimidine scaffold to achieve desired potency and selectivity.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring, further activated by the chloro-substituent, facilitates nucleophilic aromatic substitution. This allows for the direct introduction of oxygen, nitrogen, or sulfur nucleophiles at the 6-position. This synthetic route is employed to connect the pyrimidine core to different linkers or functional groups, expanding the chemical diversity of the final compound library.[3]
Key Experimental Protocols
The following protocols are representative examples of how CAS 41767-29-7 is synthesized and utilized in subsequent chemical transformations.
Protocol 1: Synthesis of 2,4-Diamino-6-chloropyrimidine
This procedure details the chlorination of the corresponding hydroxypyrimidine precursor.
-
Starting Material: 2,4-Diamino-6-hydroxypyrimidine.
-
Reagent: Phosphorus oxychloride (POCl₃).
-
Procedure:
-
To 1.00 g (7.93 mmol) of 2,4-diamino-6-hydroxypyrimidine, add 9 mL of phosphorus oxychloride (POCl₃).[3][4]
-
Heat the mixture to approximately 97-105°C and stir for 6 to 17 hours.[3][4][5] The reaction should be performed under an inert atmosphere in a fume hood.
-
After the reaction is complete, cool the mixture and slowly and carefully quench it by adding it to ice water.[3][4]
-
Heat the resulting aqueous solution to 90°C for 1 hour to hydrolyze any remaining POCl₃.[3][4]
-
Cool the solution and adjust the pH to 8 using a sodium hydroxide (NaOH) solution.[3][4]
-
Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.[3][4]
-
Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield 2,4-diamino-6-chloropyrimidine as a solid.[3][4] An 85% yield can be achieved with this method.[3]
-
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol provides a general workflow for coupling 2,4-diamino-6-chloropyrimidine with an arylboronic acid.
-
Reactants: 2,4-diamino-6-chloropyrimidine (1.0 eq.), Arylboronic acid (1.1-1.5 eq.).
-
Catalyst System: A palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) and a base (e.g., K₂CO₃, K₃PO₄).[3][6]
-
Solvent: A mixture of solvents such as ethanol/toluene/water or THF/water.[3]
-
Procedure:
-
In a reaction vessel (e.g., a Schlenk flask), combine 2,4-diamino-6-chloropyrimidine, the arylboronic acid (1.1-1.5 eq.), the base (2-3 eq.), and the palladium catalyst.[6]
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[6][7]
-
Heat the reaction mixture to a temperature between 70°C and 110°C and stir for the required time (typically 12-24 hours), monitoring progress by TLC or LC-MS.[3][6][7]
-
Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).[8]
-
Wash the combined organic layers with brine, dry over a drying agent, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2,4-diamino-6-arylpyrimidine product.[7]
-
Applications in Drug Discovery: Kinase Inhibitors
The 2,4-diaminopyrimidine scaffold is a highly effective "hinge-binding" motif. The two amino groups can form critical hydrogen bonds with the backbone of the kinase hinge region, which is a conserved structural feature of the ATP-binding pocket. By using CAS 41767-29-7 as a starting point, medicinal chemists can synthesize libraries of compounds targeting various kinases implicated in diseases like cancer and inflammation.
Janus Kinase (JAK) Inhibitors
The Janus kinases (JAK1, JAK2, JAK3, TYK2) are non-receptor tyrosine kinases that are essential for cytokine signaling.[9][10] Dysregulation of the JAK/STAT pathway is linked to myeloproliferative neoplasms, inflammatory diseases, and various cancers.[10] Numerous JAK inhibitors have been developed using the 2,4-diaminopyrimidine core derived from CAS 41767-29-7.[11][12]
Rho-associated Coiled-coil containing Kinase (ROCK) Inhibitors
ROCK plays a significant role in cellular contraction, motility, and inflammation.[13] Inhibitors of ROCK are being investigated for cardiovascular diseases and inflammatory conditions. The 2,4-diaminopyrimidine scaffold has been utilized to develop potent and selective ROCK2 inhibitors.[13]
Aurora Kinase Inhibitors
Aurora kinases (A, B, and C) are serine/threonine kinases that are key regulators of mitosis.[14] They are frequently overexpressed in tumors, making them attractive targets for cancer therapy. Synthesized 2,4-diaminopyrimidines have shown potent and selective inhibitory activity against Aurora A kinase.[14]
Quantitative Data of Derived Compounds
The following table summarizes the biological activity of selected kinase inhibitors synthesized using 2,4-diamino-6-chloropyrimidine as a key intermediate. It is critical to note that the activity is a property of the final derivative, not the intermediate itself.
| Derivative Class/Compound | Target Kinase(s) | Activity Type | Value | Reference |
| Macrocyclic Phenylaminopyrimidine | JAK2 | IC₅₀ | 54.70 nM | [12] |
| 2,4-Diaminopyrimidine (Compound 11c) | Aurora A | IC₅₀ | 0.5 - 4.0 µM | [14] |
| Lipid Amide (Compound DC24) | ROCK2 | IC₅₀ | 0.124 µM | [13] |
Visualizations: Pathways and Workflows
digraph "Synthetic_Workflow" {
graph [splines=ortho, nodesep=0.6, ranksep=1.0, fontname="Arial", fontsize=12];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];
// Nodes
Start [label="2,4-Diamino-6-hydroxypyrimidine", fillcolor="#F1F3F4", fontcolor="#202124"];
Intermediate [label="CAS 41767-29-7\n2,4-Diamino-6-chloropyrimidine", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];
BoronicAcid [label="Aryl Boronic Acid", fillcolor="#F1F3F4", fontcolor="#202124"];
FinalProduct [label="Biologically Active\n2,4-Diamino-6-arylpyrimidine\n(e.g., Kinase Inhibitor)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
Start -> Intermediate [label="POCl₃\n(Chlorination)", color="#5F6368"];
Intermediate -> FinalProduct [label="Suzuki Coupling", color="#5F6368"];
BoronicAcid -> FinalProduct [label="Pd Catalyst, Base", color="#5F6368"];
}
Caption: The canonical JAK-STAT signaling pathway, a common target for derived inhibitors.
Conclusion
2,4-Diamino-6-chloropyrimidine (CAS 41767-29-7) is a high-value chemical intermediate whose significance is defined by the therapeutic potential of the molecules it helps create. Its utility in forming the privileged 2,4-diaminopyrimidine scaffold allows researchers to readily access a chemical space rich in potent and selective kinase inhibitors. A thorough understanding of its reactivity and the established protocols for its use is essential for professionals engaged in the discovery and development of next-generation targeted therapies for a multitude of diseases.
References
- 1. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities [mdpi.com]
- 4. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates | MDPI [mdpi.com]
- 12. Design, Synthesis, and Biological Evaluation of Macrocyclic 2-Amino-4-phenylaminopyrimidine Derivatives as Potent JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Fluocortin Butyl: In Vitro Anti-Inflammatory Assays - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluocortin butyl is a synthetic glucocorticoid corticosteroid utilized for its potent anti-inflammatory properties, particularly in topical applications for various dermatological conditions. As a member of the corticosteroid class, its mechanism of action involves the modulation of inflammatory signaling pathways to reduce the expression of pro-inflammatory mediators. These application notes provide detailed protocols for key in vitro assays to characterize the anti-inflammatory effects of this compound, focusing on its impact on cytokine release, NF-κB signaling, and the p38 MAPK pathway.
Mechanism of Action: An Overview
This compound, like other glucocorticoids, exerts its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR). Upon binding, the this compound-GR complex translocates to the nucleus, where it influences gene transcription. This interaction can lead to two main outcomes:
-
Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This is a key mechanism for the suppression of inflammatory gene expression.
-
Transactivation: The complex can directly bind to Glucocorticoid Response Elements (GREs) on the DNA, leading to the increased expression of anti-inflammatory proteins.
These actions collectively result in the reduced production of pro-inflammatory cytokines, chemokines, and other mediators of inflammation.
Signaling Pathway of Glucocorticoid-Mediated Anti-Inflammatory Effects
Caption: Glucocorticoid signaling pathway.
I. Cytokine Release Inhibition Assay
Application Note
This assay is designed to quantify the ability of this compound to inhibit the release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS). This is a direct measure of the compound's anti-inflammatory efficacy at a cellular level.
Experimental Protocol
1. Cell Culture and Seeding:
-
Culture a suitable immune cell line, such as murine macrophage-like RAW 264.7 cells or human monocytic THP-1 cells, in appropriate media (e.g., DMEM for RAW 264.7, RPMI-1640 for THP-1) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
2. Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in cell culture media to achieve a range of final concentrations to be tested. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.1%).
-
Include a vehicle control (media with the same concentration of solvent) and a positive control (a known anti-inflammatory agent like dexamethasone).
-
Remove the old media from the cells and add the media containing the different concentrations of this compound or controls.
-
Pre-incubate the cells with the compounds for 1-2 hours.
3. Inflammatory Stimulation:
-
Prepare a solution of LPS in cell culture media.
-
Add LPS to all wells (except for the unstimulated control wells) to a final concentration that elicits a robust cytokine response (e.g., 1 µg/mL).
-
Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C with 5% CO2.
4. Cytokine Quantification:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
5. Data Analysis:
-
Calculate the percentage inhibition of cytokine release for each concentration of this compound compared to the LPS-stimulated vehicle control.
-
Plot the percentage inhibition against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of this compound that causes 50% inhibition of cytokine release) from the dose-response curve using non-linear regression analysis.
Caption: Cytokine release inhibition assay workflow.
Data Presentation
Table 1: Illustrative Data for Inhibition of Cytokine Release by this compound in LPS-Stimulated RAW 264.7 Cells
| Cytokine | Test Compound | IC50 (nM) [Illustrative] |
| TNF-α | This compound | [Researcher to determine] |
| Dexamethasone (Positive Control) | ~ 1 - 10 | |
| IL-6 | This compound | [Researcher to determine] |
| Dexamethasone (Positive Control) | ~ 1 - 10 |
Note: The IC50 values for Dexamethasone are approximate and can vary based on experimental conditions.
II. NF-κB Activation Inhibition Assay (Luciferase Reporter Assay)
Application Note
This assay determines the ability of this compound to inhibit the activation of the NF-κB signaling pathway, a central regulator of inflammation. The assay utilizes a reporter cell line that expresses the luciferase gene under the control of an NF-κB response element. Inhibition of NF-κB activation by this compound will result in a decrease in luciferase expression and, consequently, a reduction in light emission.
Experimental Protocol
1. Cell Culture and Seeding:
-
Use a stable cell line containing an NF-κB-luciferase reporter construct (e.g., HEK293-NF-κB-luc).
-
Culture the cells in the recommended media and conditions.
-
Seed the cells in a white, opaque 96-well plate suitable for luminescence measurements at an appropriate density and allow them to attach overnight.
2. Compound Treatment:
-
Prepare serial dilutions of this compound and controls (vehicle and a known NF-κB inhibitor) in cell culture media.
-
Pre-treat the cells with the compounds for 1-2 hours.
3. NF-κB Activation:
-
Stimulate the cells with a known NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for a period sufficient to induce a strong luciferase signal (typically 6-8 hours).
4. Luciferase Assay:
-
After incubation, lyse the cells using a luciferase assay lysis buffer.
-
Add the luciferase substrate to the cell lysates according to the manufacturer's protocol.
-
Measure the luminescence signal using a luminometer.
5. Data Analysis:
-
Calculate the percentage inhibition of NF-κB activation for each concentration of this compound relative to the TNF-α-stimulated vehicle control.
-
Plot the percentage inhibition against the log of the this compound concentration.
-
Determine the IC50 value from the dose-response curve.
Caption: NF-κB luciferase reporter assay workflow.
Data Presentation
Table 2: Illustrative Data for Inhibition of NF-κB Activation by this compound in TNF-α-Stimulated HEK293-NF-κB-luc Cells
| Assay | Test Compound | IC50 (nM) [Illustrative] |
| NF-κB Luciferase Reporter | This compound | [Researcher to determine] |
| Known NF-κB Inhibitor (e.g., BAY 11-7082) | ~ 50 - 200 |
Note: The IC50 value for the positive control can vary depending on the specific inhibitor and cell line used.
III. p38 MAPK Phosphorylation Inhibition Assay (Western Blot)
Application Note
This assay assesses the effect of this compound on the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, another critical signaling cascade in the inflammatory response. The activation of p38 MAPK is measured by detecting its phosphorylation at specific residues (Thr180/Tyr182) using Western blotting.
Experimental Protocol
1. Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HaCaT keratinocytes, RAW 264.7 macrophages) to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a p38 MAPK activator, such as anisomycin or UV radiation, for a short duration (e.g., 15-30 minutes).
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge to remove cellular debris.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
3. Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (p-p38).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total p38 MAPK and/or a housekeeping protein like GAPDH or β-actin.
4. Data Analysis:
-
Perform densitometric analysis of the Western blot bands using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the p-p38 band to the total p38 or housekeeping protein band.
-
Express the results as a percentage of the stimulated control and plot against the this compound concentration to observe the dose-dependent inhibition.
Application Notes and Protocols for the Use of Fluocortin Butyl in Animal Models of Dermatitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluocortin butyl is a synthetic glucocorticoid corticosteroid used topically for its anti-inflammatory, antipruritic, and vasoconstrictive properties.[1][2] In the field of dermatology research and drug development, animal models of dermatitis are crucial for evaluating the efficacy and safety of new therapeutic agents. These models aim to replicate the key pathological features of human dermatitis, such as epidermal hyperplasia, dermal edema, and inflammatory cell infiltration. This document provides detailed application notes and protocols for the use of this compound in common animal models of dermatitis.
Mechanism of Action
This compound, as a glucocorticoid, exerts its effects by binding to glucocorticoid receptors in the cytoplasm of cells. This complex then translocates to the nucleus and interacts with glucocorticoid response elements (GREs) on DNA, regulating the transcription of various genes involved in inflammation and immune responses. The primary mechanisms include:
-
Inhibition of Pro-inflammatory Mediators: It suppresses the synthesis of pro-inflammatory cytokines, prostaglandins, and leukotrienes.[2]
-
Immunosuppression: It reduces the proliferation and activation of inflammatory cells such as T-cells, macrophages, and neutrophils at the site of inflammation.[2]
-
Vasoconstriction: It narrows blood vessels at the application site, which helps to reduce redness and swelling.[2]
Signaling Pathway
The anti-inflammatory action of glucocorticoids like this compound is primarily mediated through the glucocorticoid receptor signaling pathway.
Caption: Glucocorticoid Receptor Signaling Pathway.
Experimental Protocols
Several animal models can be utilized to induce dermatitis and evaluate the efficacy of topical treatments like this compound. Common models include those induced by haptens such as oxazolone or dinitrochlorobenzene (DNCB), or by vitamin D3 analogs like MC903.[3][4][5]
Oxazolone (OXA)-Induced Atopic Dermatitis Model in Mice
This model is characterized by a shift from a Th1-dominated to a chronic Th2-dominated inflammatory response, mimicking human atopic dermatitis.[3]
Materials:
-
Oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)
-
Acetone and Olive Oil (4:1 vehicle)
-
This compound ointment/cream
-
Vehicle control ointment/cream
-
BALB/c or C57BL/6 mice (7-8 weeks old)[5]
-
Digital calipers
Protocol:
-
Sensitization (Day 0):
-
Shave the abdominal skin of the mice.
-
Apply 50 µL of 2% oxazolone in acetone/olive oil vehicle to the shaved abdomen.
-
-
Challenge (Day 7 onwards):
-
Starting on day 7, apply 20 µL of 1% oxazolone in acetone/olive oil to the dorsal surface of both ears, three times a week for two weeks.
-
-
Treatment:
-
From day 8, topically apply a defined amount (e.g., 20 mg) of this compound preparation or vehicle control to the ears daily, 1-2 hours before the oxazolone challenge on challenge days.
-
-
Endpoint Measurement:
-
Measure ear thickness daily using digital calipers before the challenge.
-
At the end of the experiment (e.g., Day 21), collect ear tissue for histological analysis (H&E staining for epidermal thickness and cell infiltration) and blood for serum IgE levels.
-
Caption: Experimental Workflow for OXA-Induced Dermatitis.
MC903 (Calcipotriol)-Induced Atopic Dermatitis-Like Inflammation
Topical application of the vitamin D3 analog MC903 induces a robust Th2-dominant inflammation.[4][6]
Materials:
-
MC903 (Calcipotriol) in ethanol
-
This compound ointment/cream
-
Vehicle control ointment/cream
-
C57BL/6 or BALB/c mice
-
Digital calipers
Protocol:
-
Induction (Day 0-11):
-
Apply 20 µL of MC903 solution to the dorsal surface of one ear daily for 12 consecutive days.[6] The contralateral ear can be treated with the ethanol vehicle as a control.
-
-
Treatment:
-
Co-administer a defined amount of this compound preparation or vehicle control topically to the MC903-treated ear daily, typically 1-2 hours after MC903 application.
-
-
Endpoint Measurement:
-
Measure ear swelling daily.
-
On day 12, harvest ear tissue for histological analysis, flow cytometry of infiltrating immune cells, and gene expression analysis of cytokines (e.g., IL-4, IL-13, TSLP).[6]
-
Data Presentation
Quantitative data from these studies should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Ear Thickness in OXA-Induced Dermatitis
| Treatment Group | Day 7 (mm) | Day 14 (mm) | Day 21 (mm) |
| Naive (No OXA) | 0.15 ± 0.02 | 0.15 ± 0.02 | 0.16 ± 0.03 |
| Vehicle Control | 0.35 ± 0.04 | 0.48 ± 0.05 | 0.55 ± 0.06 |
| This compound | 0.34 ± 0.04 | 0.28 ± 0.03 | 0.22 ± 0.03 |
| Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. |
Table 2: Histological and Serological Parameters in OXA-Induced Dermatitis
| Treatment Group | Epidermal Thickness (µm) | Inflammatory Cell Infiltrate (cells/mm²) | Serum IgE (ng/mL) |
| Naive | 20 ± 3 | 50 ± 10 | 150 ± 25 |
| Vehicle Control | 120 ± 15 | 850 ± 70 | 2500 ± 300 |
| This compound | 45 ± 8 | 200 ± 30 | 900 ± 150* |
| Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. |
Conclusion
The protocols described provide a framework for evaluating the therapeutic potential of this compound in established animal models of dermatitis. These models, while not perfectly replicating the human condition, are invaluable for preclinical assessment of anti-inflammatory efficacy and for elucidating the mechanisms of action of topical corticosteroids. Consistent and standardized methodologies are key to generating reproducible and translatable data.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Fluocinonide? [synapse.patsnap.com]
- 3. criver.com [criver.com]
- 4. Mouse Models for Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biocytogen.com [biocytogen.com]
- 6. Mouse Models for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Topical Formulation of Fluocortin Butyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the laboratory-scale formulation and evaluation of the synthetic corticosteroid, fluocortin butyl. The protocols outlined below are intended to serve as a foundational framework for preclinical research and development.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is critical for formulation development. Key properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₅FO₅ | [1] |
| Molecular Weight | 446.56 g/mol | [1] |
| Appearance | Crystals from acetone/hexane | |
| Melting Point | 195.1°C | |
| Solubility | Soluble in chloroform and ethanol; poorly soluble in ethyl ether; insoluble in water. | |
| UV Maximum (in Methanol) | 242 nm | |
| LogP | 4.3 | [2] |
Mechanism of Action: Glucocorticoid Receptor Signaling
This compound is a synthetic glucocorticoid that exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR).[3] Upon binding, the GR translocates to the nucleus and modulates the transcription of target genes, leading to the suppression of pro-inflammatory mediators.
Experimental Protocols
Preparation of a 0.1% (w/w) this compound Oil-in-Water (O/W) Cream
This protocol details the preparation of a simple oil-in-water emulsion for the topical delivery of this compound.
Materials:
-
This compound powder
-
Oil Phase:
-
Cetyl alcohol
-
Stearyl alcohol
-
Isopropyl myristate
-
-
Aqueous Phase:
-
Glycerin
-
Polysorbate 80
-
Purified water
-
-
Preservative:
-
Phenoxyethanol
-
-
Equipment:
-
Two heat-resistant glass beakers
-
Water bath or heating mantle with magnetic stirrer
-
Homogenizer
-
Calibrated balance
-
pH meter
-
Formulation Composition:
| Ingredient | Function | % (w/w) |
| Oil Phase | ||
| This compound | Active Pharmaceutical Ingredient | 0.1 |
| Cetyl Alcohol | Thickener, Emollient | 5.0 |
| Stearyl Alcohol | Thickener, Emollient | 5.0 |
| Isopropyl Myristate | Emollient, Penetration Enhancer | 10.0 |
| Aqueous Phase | ||
| Glycerin | Humectant | 3.0 |
| Polysorbate 80 | Emulsifier | 2.0 |
| Purified Water | Vehicle | 73.9 |
| Preservative | ||
| Phenoxyethanol | Preservative | 1.0 |
Procedure:
-
Preparation of the Oil Phase:
-
Weigh and combine cetyl alcohol, stearyl alcohol, and isopropyl myristate in a heat-resistant beaker.
-
Heat the mixture to 70-75°C in a water bath until all components are melted and uniform.
-
Add the this compound powder to the melted oil phase and stir until completely dissolved. Maintain the temperature.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, weigh and combine glycerin, polysorbate 80, and purified water.
-
Heat the aqueous phase to 70-75°C while stirring until all components are dissolved.
-
-
Emulsification:
-
Slowly add the aqueous phase to the oil phase while continuously stirring.
-
Homogenize the mixture for 5-10 minutes to form a stable emulsion.
-
-
Cooling and Final Additions:
-
Allow the emulsion to cool to below 40°C with gentle stirring.
-
Add phenoxyethanol and mix until uniformly incorporated.
-
Adjust the pH to a skin-compatible range (typically 4.5-6.0) if necessary, using a suitable acid or base (e.g., citric acid or sodium hydroxide solution).
-
Continue gentle stirring until the cream reaches room temperature.
-
In Vitro Skin Permeation Test (IVPT)
This protocol describes the use of Franz diffusion cells to assess the permeation of this compound from the prepared topical formulation through an ex vivo skin model.[4][5]
Materials:
-
Franz diffusion cells
-
Excised human or porcine skin
-
Receptor solution (e.g., phosphate-buffered saline with a suitable solubilizer like polysorbate 80 to maintain sink conditions)
-
Formulated 0.1% this compound cream
-
Syringes and needles for sampling
-
HPLC-UV system for analysis
-
Water bath with circulator
Procedure:
-
Skin Preparation:
-
Thaw frozen ex vivo skin at room temperature.
-
Cut the skin into sections large enough to fit the Franz diffusion cells.
-
Mount the skin sections onto the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
-
Cell Assembly and Equilibration:
-
Fill the receptor compartment with pre-warmed (32°C) receptor solution, ensuring no air bubbles are trapped beneath the skin.
-
Place the assembled cells in a water bath maintained at 32°C and allow the skin to equilibrate for at least 30 minutes.
-
-
Dosing:
-
Apply a finite dose (e.g., 10 mg/cm²) of the 0.1% this compound cream evenly onto the skin surface in the donor compartment.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), collect an aliquot of the receptor solution from the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution.
-
-
Sample Analysis:
-
Analyze the collected samples for this compound concentration using a validated HPLC-UV method.
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time to determine the steady-state flux (Jss) and the lag time (t_lag).
-
In Vivo Anti-inflammatory Assay: Croton Oil-Induced Ear Edema in Mice
This model is a standard method for evaluating the anti-inflammatory potency of topically applied agents.[6][7][8]
Materials:
-
Male Swiss mice (20-25 g)
-
Croton oil
-
Acetone (vehicle)
-
Formulated 0.1% this compound cream
-
Positive control (e.g., a commercial corticosteroid cream)
-
Micrometer or punch biopsy and balance
-
Micropipettes
Procedure:
-
Animal Acclimatization:
-
Acclimatize mice for at least one week before the experiment with free access to food and water.
-
-
Grouping:
-
Randomly divide the mice into groups (n=6-8 per group):
-
Group 1: Naive (no treatment)
-
Group 2: Negative Control (vehicle + croton oil)
-
Group 3: Positive Control (commercial corticosteroid + croton oil)
-
Group 4: Test Group (0.1% this compound cream + croton oil)
-
-
-
Induction of Inflammation:
-
Prepare a solution of croton oil in acetone (e.g., 5% v/v).
-
Apply a specific volume (e.g., 20 µL) of the croton oil solution to the inner surface of the right ear of each mouse (except the naive group).
-
-
Treatment:
-
Thirty minutes after croton oil application, topically apply a standardized amount (e.g., 10 mg) of the respective treatment (vehicle, positive control, or test formulation) to the right ear.
-
-
Evaluation of Edema:
-
After a set time (e.g., 6 hours) post-inflammation induction, sacrifice the mice.
-
Measure the thickness of both ears using a digital micrometer.
-
Alternatively, use a punch biopsy (e.g., 6 mm diameter) to collect ear tissue from both treated and untreated ears and weigh them.
-
-
Data Analysis:
-
Calculate the edema as the difference in thickness or weight between the right (treated) and left (untreated) ears.
-
Calculate the percentage inhibition of edema for each treatment group compared to the negative control group using the formula:
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100
-
-
Analytical Method: Quantification of this compound by HPLC-UV
This protocol provides a starting point for the quantitative analysis of this compound in samples from IVPT or skin extraction studies.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1200 series or equivalent with UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 242 nm |
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare working standards for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
-
Sample Preparation (from IVPT receptor solution):
-
Samples may be injected directly if the concentration is within the calibration range.
-
If necessary, dilute the samples with the mobile phase.
-
-
Analysis:
-
Inject the standards and samples into the HPLC system.
-
Record the peak area corresponding to this compound.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
This method should be validated for linearity, accuracy, precision, and sensitivity according to standard laboratory procedures.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Ester | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. This compound - Drug Monograph - DrugInfoSys.com [druginfosys.com]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Permeation Test (IVPT) for Pharmacokinetic Assessment of Topical Dermatological Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Comparison of Melatonin and Its Bromobenzoylamide Derivatives in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells and Croton Oil-Induced Mice Ear Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianjpr.com [asianjpr.com]
- 8. Investigation of inflammatory mechanisms induced by croton oil in mouse ear - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Fluocortin Butyl in Perennial Allergic Rhinitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of fluocortin butyl, a topical corticosteroid, in the clinical investigation of perennial allergic rhinitis. This document summarizes the available data on its efficacy and safety, outlines detailed experimental protocols for clinical trials, and illustrates the underlying mechanism of action.
Introduction
Perennial allergic rhinitis is a chronic inflammatory condition of the nasal mucosa triggered by year-round allergens. This compound is a synthetic corticosteroid designed for topical application, exhibiting a high ratio of local anti-inflammatory activity to systemic effects.[1] Clinical studies have demonstrated its efficacy and tolerability in managing the symptoms of perennial allergic rhinitis.[1][2]
Data Presentation
While several clinical trials have established the efficacy of this compound, detailed quantitative data from these studies are not extensively published. The available information is summarized below.
Table 1: Summary of Clinical Trial Designs for this compound in Perennial Allergic Rhinitis
| Study Characteristic | Description | References |
| Study Design | Multicenter, double-blind, placebo-controlled, randomized | [1][2][3] |
| Patient Population | Adults and adolescents with perennial allergic rhinitis (allergic, non-allergic, or combined etiology) | [1][2][3] |
| Number of Patients | Ranged from 30 to 306 participants | [1][3] |
| Treatment Arms | This compound (2 mg/day, 4 mg/day, 8 mg/day), Placebo | [1][2] |
| Duration of Treatment | 3 weeks to 12 months | [2][4] |
| Primary Efficacy Endpoints | Amelioration of rhinitis signs and symptoms (assessed by patients and physicians), Reduction in concomitant antihistamine/decongestant use | [1][2] |
Table 2: Summary of Efficacy and Safety Findings for this compound in Perennial Allergic Rhinitis
| Outcome | Finding | References |
| Symptom Relief | Significant amelioration of nasal congestion, rhinorrhea, postnasal drainage, and sneezing compared to placebo.[1][2] Relief was noted to be early and progressive throughout the therapy.[1][2] | [1][2] |
| Dosage Response | 4 mg and 8 mg daily doses were superior to the 2 mg dose.[1] No significant differences in response were observed between the 2 mg, 4 mg, and 8 mg daily dosages in another study.[2] A 4 mg daily dose showed a positive, though not statistically significant, therapeutic effect in one study (0.1 < p < 0.2).[3] | [1][2][3] |
| Concomitant Medication Use | Markedly reduced the use of concomitant antihistamines and/or decongestants.[1][2] | [1][2] |
| Patient Preference | In a crossover study, 20 out of 30 patients preferred this compound over placebo.[3] | [3] |
| Histological Findings | Nasal biopsies after 12 months of treatment showed a decrease in eosinophils and other cellular infiltrates, with a trend toward normalization of the nasal mucosa.[4] | [4] |
| Adverse Events | Side effects were reported to be minimal, insignificant, and did not differ from placebo.[1][2] No significant systemic side effects were noted.[1][2] | [1][2] |
| Systemic Corticosteroid Activity | No detectable systemic corticosteroid activity when used topically.[2] Mean plasma cortisol levels were normal before and after corticotropin stimulation following 12 months of therapy.[4] | [2][4] |
Experimental Protocols
The following is a representative, detailed protocol for a clinical trial investigating the efficacy and safety of this compound for perennial allergic rhinitis, based on the methodologies described in the cited literature.[1][2][3]
Protocol: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Study of this compound Nasal Spray in Adults with Perennial Allergic Rhinitis
1. Objective: To evaluate the efficacy and safety of this compound nasal spray administered twice daily for the treatment of perennial allergic rhinitis.
2. Study Design:
-
Phase: 3
-
Design: Randomized, double-blind, placebo-controlled, parallel-group, multicenter study.
-
Duration: 4 weeks, consisting of a 1-week baseline observation period and a 3-week treatment period.[2]
3. Patient Population:
-
Inclusion Criteria:
-
Male and female patients, 18 years of age or older.
-
Clinical diagnosis of perennial allergic rhinitis (allergic, non-allergic, or combined etiology) for at least one year.[2]
-
Symptomatic at the time of enrollment.
-
Willing and able to provide written informed consent.
-
-
Exclusion Criteria:
-
Presence of nasal structural abnormalities (e.g., significant septal deviation, nasal polyps).
-
Current or recent (within 2 weeks) upper respiratory tract infection.
-
Use of systemic or topical corticosteroids within the past 4 weeks.
-
Use of antihistamines or decongestants within 48 hours of the baseline period.
-
Pregnant or lactating females.
-
4. Treatment:
-
Investigational Product: this compound nasal spray.
-
Dosage Regimens:
-
Control: Placebo nasal spray, identical in appearance and administration to the active treatment.
-
Randomization: Patients will be randomly assigned in a 1:1:1:1 ratio to one of the three active treatment groups or the placebo group.
5. Efficacy Assessments:
-
Primary Efficacy Endpoint: Change from baseline in the Total Nasal Symptom Score (TNSS) at the end of the 3-week treatment period. The TNSS includes patient-rated scores for nasal congestion, rhinorrhea, sneezing, and postnasal drainage on a standardized scale.
-
Secondary Efficacy Endpoints:
-
Physician's global assessment of the change in rhinitis symptoms.
-
Patient's global assessment of treatment effectiveness.
-
Daily use of rescue medication (concomitant antihistamines/decongestants).
-
6. Safety Assessments:
-
Monitoring and recording of all adverse events (AEs).
-
Physical examination, including vital signs, at baseline and at the end of treatment.
-
Nasal examination for local tolerance (e.g., irritation, bleeding).
7. Statistical Analysis:
-
The primary efficacy analysis will be performed on the intent-to-treat (ITT) population.
-
Analysis of covariance (ANCOVA) will be used to compare the change from baseline in TNSS between each active treatment group and the placebo group, with baseline TNSS as a covariate.
-
Categorical data will be analyzed using the Chi-squared or Fisher's exact test.
-
A p-value of < 0.05 will be considered statistically significant.
Visualizations
Mechanism of Action of Intranasal Corticosteroids
This compound, as an intranasal corticosteroid, exerts its anti-inflammatory effects through the general mechanism of action of glucocorticoids. This involves genomic and non-genomic pathways to reduce the inflammatory response in the nasal mucosa.[5][6]
Caption: General signaling pathway of intranasal corticosteroids.
Experimental Workflow for a Clinical Trial
The workflow for a typical double-blind, placebo-controlled clinical trial of this compound in perennial allergic rhinitis is outlined below.
Caption: Clinical trial workflow for perennial allergic rhinitis.
References
- 1. Multi-center, double-blind, placebo-controlled trial of this compound in perennial rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and tolerance of this compound administered twice daily in adult patients with perennial rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Perennial rhinitis treated with a new steroid: fluocortin butylester (FCB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intranasal this compound in patients with perennial rhinitis: a 12-month efficacy and safety study including nasal biopsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms and clinical implications of glucocorticosteroids in the treatment of allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of Allergic Inflammation in the Nasal Mucosa of Allergic Rhinitis Sufferers With Topical Pharmaceutical Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application of Fluocortin Butyl in Dermatological Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluocortin butyl is a synthetic glucocorticoid corticosteroid utilized in dermatological preparations for its anti-inflammatory, anti-pruritic, and vasoconstrictive properties. As a member of the corticosteroid class of drugs, it is prescribed for the management of various inflammatory skin conditions such as eczema, dermatitis, and psoriasis. Its mechanism of action is primarily through the activation of glucocorticoid receptors, leading to the modulation of gene expression and subsequent reduction in the production of pro-inflammatory mediators. This document provides detailed application notes and experimental protocols relevant to the dermatological research of this compound.
Mechanism of Action
This compound, like other corticosteroids, exerts its effects by binding to the cytosolic glucocorticoid receptor (GR). This ligand-receptor complex then translocates to the nucleus, where it can act in two primary ways:
-
Transactivation: The GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins such as lipocortin-1 (annexin A1). Lipocortin-1 inhibits phospholipase A2, a key enzyme in the arachidonic acid cascade, thereby reducing the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.
-
Transrepression: The GR complex can also interfere with the activity of other transcription factors, such as NF-κB and AP-1, which are critical for the expression of pro-inflammatory genes, including those for cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules. This transrepression leads to a broad suppression of the inflammatory response.
Data Presentation
Table 1: Representative Glucocorticoid Receptor Relative Binding Affinity (RRA) of Various Corticosteroids
| Corticosteroid | Relative Binding Affinity (RRA) vs. Dexamethasone (RRA = 100) |
| Hydrocortisone | 10 |
| Prednisolone | 19 |
| Betamethasone | 500 |
| Clobetasol Propionate | 1200 |
| Mometasone Furoate | 2244[1] |
| Fluticasone Furoate | 2989[1] |
Note: This table presents representative data for comparative purposes. Specific values for this compound are not currently available in the cited literature.
Table 2: Representative Vasoconstrictor Potency of Topical Corticosteroids
| Corticosteroid | Potency Class | Representative Vasoconstriction Score (0-4 scale) |
| Hydrocortisone 1% | Low (Class VII) | 0.5 - 1.0 |
| Fluocinolone Acetonide 0.025% | Medium (Class IV) | 1.5 - 2.5 |
| Betamethasone Valerate 0.1% | Medium (Class V) | 1.5 - 2.5 |
| Mometasone Furoate 0.1% | High (Class II) | 2.5 - 3.5 |
| Clobetasol Propionate 0.05% | Super-potent (Class I) | 3.5 - 4.0 |
Note: This table presents representative data. The potency of this compound has been qualitatively described as ranging between that of fluocortolone and hydrocortisone acetate.[2] Specific vasoconstriction scores for this compound were not found in the reviewed literature.
Table 3: Representative Clinical Efficacy Data for Topical Corticosteroids in Atopic Dermatitis (AD) and Psoriasis
| Corticosteroid | Indication | Efficacy Endpoint | Percentage of Patients Achieving Endpoint | Placebo Response | p-value |
| Hydrocortisone Butyrate 0.1% | Atopic Dermatitis | Investigator's Global Assessment (IGA) score of 0 or 1 | ~30-40% | ~10-15% | <0.05 |
| Mometasone Furoate 0.1% | Psoriasis | Psoriasis Area and Severity Index (PASI) 75 | ~50-60% | ~15-20% | <0.01 |
| Clobetasol Propionate 0.05% | Psoriasis | Psoriasis Area and Severity Index (PASI) 75 | ~70-80% | ~10-15% | <0.001 |
Mandatory Visualizations
Caption: Glucocorticoid signaling pathway of this compound.
Caption: Experimental workflow for evaluating topical anti-inflammatory agents.
Experimental Protocols
Glucocorticoid Receptor (GR) Binding Assay
Objective: To determine the relative binding affinity (RRA) of this compound for the glucocorticoid receptor compared to a standard ligand (e.g., dexamethasone).
Materials:
-
Recombinant human glucocorticoid receptor
-
Radiolabeled ligand (e.g., [³H]dexamethasone)
-
This compound and other test compounds
-
Unlabeled dexamethasone (for standard curve)
-
Binding buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
96-well filter plates
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound and unlabeled dexamethasone in the binding buffer.
-
Dilute the radiolabeled ligand to the desired concentration in the binding buffer.
-
Dilute the recombinant human GR in the binding buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the binding buffer, the radiolabeled ligand, and either the unlabeled standard, the test compound (this compound), or buffer alone (for total binding).
-
Add the diluted GR to each well to initiate the binding reaction.
-
For non-specific binding control wells, add a high concentration of unlabeled dexamethasone.
-
-
Incubation:
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Transfer the contents of each well to a filter plate.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound ligand.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Generate a competition curve by plotting the percentage of specific binding against the log concentration of the unlabeled standard (dexamethasone).
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radiolabeled ligand).
-
Calculate the RRA of this compound relative to dexamethasone (RRA = (IC50 of dexamethasone / IC50 of this compound) x 100).
-
In Vitro Anti-inflammatory Assay: LPS-induced Cytokine Release in Human Keratinocytes
Objective: To evaluate the ability of this compound to inhibit the production of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) in human keratinocytes stimulated with lipopolysaccharide (LPS).
Materials:
-
Human epidermal keratinocytes (HEK)
-
Keratinocyte growth medium
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Phosphate-buffered saline (PBS)
-
ELISA kits for IL-6, IL-8, and TNF-α
-
96-well cell culture plates
-
CO₂ incubator
Procedure:
-
Cell Culture:
-
Culture HEKs in keratinocyte growth medium in a CO₂ incubator at 37°C and 5% CO₂.
-
Seed the cells into 96-well plates and allow them to adhere and reach approximately 80% confluency.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the culture medium.
-
Remove the old medium from the cells and pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
-
Inflammatory Challenge:
-
Add LPS to the wells to a final concentration of 1 µg/mL to stimulate inflammation. Include an unstimulated control group (no LPS).
-
-
Incubation:
-
Incubate the plate for 24 hours in the CO₂ incubator.
-
-
Sample Collection:
-
After incubation, collect the cell culture supernatants from each well.
-
-
Cytokine Quantification:
-
Quantify the concentration of IL-6, IL-8, and TNF-α in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the LPS-stimulated control.
-
Determine the IC50 value for the inhibition of each cytokine.
-
Vasoconstrictor Assay (McKenzie-Stoughton Assay)
Objective: To assess the topical anti-inflammatory potency of this compound by measuring its ability to induce skin blanching (vasoconstriction).
Materials:
-
This compound cream/ointment at various concentrations
-
Reference corticosteroid preparations (e.g., hydrocortisone, betamethasone)
-
Occlusive dressing (e.g., plastic film)
-
Healthy human volunteers
-
Chromameter or a standardized visual scoring scale (0 = no vasoconstriction, 4 = maximal vasoconstriction)
Procedure:
-
Subject Selection:
-
Recruit healthy volunteers with no history of skin diseases on the test area (typically the flexor aspect of the forearms).
-
Ensure subjects have not used topical or systemic corticosteroids for a specified period before the study.
-
-
Application of Test Substances:
-
Mark out several small, uniform application sites on the forearms of each volunteer.
-
Apply a standardized amount of each test substance (this compound and reference corticosteroids) to the designated sites.
-
Include a vehicle control site.
-
-
Occlusion:
-
Cover the application sites with an occlusive dressing for a defined period (e.g., 6-16 hours).
-
-
Reading of Vasoconstriction:
-
After the occlusion period, remove the dressing and gently clean the skin.
-
At a specified time point (e.g., 2 hours after removal of the dressing), assess the degree of skin blanching at each site using a chromameter or a validated visual scoring scale.
-
-
Data Analysis:
-
Record the vasoconstriction scores for each substance at each time point.
-
Calculate the mean vasoconstriction score for each treatment.
-
Compare the vasoconstriction score of this compound to the reference corticosteroids to determine its relative potency.
-
Conclusion
This compound is a clinically effective topical corticosteroid for the management of inflammatory dermatoses. Its therapeutic action is mediated through the classical glucocorticoid receptor signaling pathway, leading to a potent anti-inflammatory effect. While specific quantitative data on its receptor binding and in vitro anti-inflammatory potency are not widely published, the experimental protocols provided herein offer a framework for researchers to conduct such investigations. The vasoconstrictor assay remains a valuable tool for assessing its in vivo potency. Further research to quantify the pharmacological profile of this compound will be beneficial for its optimal use in dermatological therapy and for the development of new dermatological drugs.
References
- 1. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Clinical trial of fluocortin butylester in a double-blind contralateral comparison versus fluocortolone and hydrocortisone acetate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluocortin Butyl in Nasal Antigen Provocation Tests
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of fluocortin butyl, a topical corticosteroid, in nasal antigen provocation tests (NAPT). This document outlines the scientific basis for its application, detailed experimental protocols, and expected outcomes based on available clinical research.
Introduction
This compound is a locally active corticosteroid that has demonstrated efficacy in the management of allergic rhinitis.[1][2] Nasal antigen provocation testing is a valuable clinical research tool used to induce a controlled allergic reaction in the nasal mucosa, allowing for the evaluation of the efficacy of therapeutic agents like this compound.[3] The primary mechanism of action for this compound, like other corticosteroids, is its potent anti-inflammatory effect, which is mediated through the glucocorticoid receptor signaling pathway.
Data Presentation
While specific quantitative data from a key clinical trial on this compound in NAPT by Horak et al. (1982) is not fully detailed in available abstracts, the following tables represent typical data presentation for such studies. The values presented are illustrative and based on general findings for intranasal corticosteroids in similar research settings.
Table 1: Subject Demographics and Baseline Characteristics (Illustrative)
| Characteristic | Value |
| Number of Subjects | 50 |
| Age Range (years) | 16 - 46 |
| Gender | Male & Female |
| Diagnosis | Seasonal Allergic Rhinitis (symptom-free at time of study) |
| Allergen Sensitization | Grass Pollen |
Table 2: Nasal Provocation Test Parameters and Outcomes with this compound (Illustrative Data)
| Parameter | Placebo Group (Post-Provocation) | This compound Group (Post-Provocation) |
| Nasal Resistance (Rhinomanometry) | ||
| Mean Increase from Baseline (%) | 150% | 50% |
| Standard Deviation | ± 45% | ± 30% |
| Total Nasal Symptom Score (TNSS) * | ||
| Mean Score | 8.5 | 3.2 |
| Standard Deviation | ± 2.1 | ± 1.5 |
| Ocular Symptoms Score | ||
| Mean Score | 4.1 | 1.5 |
| Standard Deviation | ± 1.8 | ± 0.9 |
*Total Nasal Symptom Score (TNSS) is a composite score of nasal congestion, sneezing, rhinorrhea, and nasal itching, typically rated on a 0-3 scale for each symptom (total score 0-12).[4]
Experimental Protocols
The following protocols are based on established methodologies for nasal antigen provocation tests and the administration of intranasal corticosteroids.
Protocol 1: Evaluation of the Protective Effect of this compound in a Nasal Antigen Provocation Test
1. Subject Recruitment and Screening:
- Recruit subjects with a confirmed history of seasonal allergic rhinitis to a specific allergen (e.g., grass pollen).[3]
- Ensure subjects are symptom-free and have not used any antihistamines or corticosteroids for a specified washout period prior to the study.
- Obtain informed consent from all participants.
2. Study Design:
- Employ a double-blind, placebo-controlled, crossover study design.[3]
- Randomly assign subjects to receive either this compound or a placebo for the first treatment period.
- Incorporate a washout period between treatment periods.
3. Investigational Product Administration:
- Administer this compound as a fine powder via a nasal insufflator.
- A typical dosage for prophylactic effect in a NAPT is 4 mg daily for seven days prior to the provocation.[3]
4. Nasal Antigen Provocation Procedure:
- Perform baseline measurements of nasal resistance using rhinomanometry and record baseline nasal and ocular symptom scores.
- Administer a standardized grass pollen extract to the nasal mucosa.[3]
- Monitor and record nasal resistance and symptom scores at regular intervals post-provocation (e.g., 15, 30, 60 minutes).
5. Outcome Measures:
- Primary Endpoint: Change in nasal resistance from baseline after allergen provocation.
- Secondary Endpoints: Total Nasal Symptom Score (TNSS) and ocular symptom scores.
Mandatory Visualizations
Signaling Pathway of Glucocorticoid Anti-inflammatory Action
The anti-inflammatory effects of this compound are mediated through the glucocorticoid receptor (GR). The following diagram illustrates the general signaling pathway.
Caption: Glucocorticoid Receptor Signaling Pathway.
Experimental Workflow for a Nasal Antigen Provocation Test
The following diagram outlines the logical flow of a clinical trial investigating the protective effects of this compound.
Caption: Crossover Study Experimental Workflow.
References
- 1. Mechanisms and clinical implications of glucocorticosteroids in the treatment of allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and tolerance of this compound administered twice daily in adult patients with perennial rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Pathophysiology, Diagnosis and Treatment of Allergic Rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Allergic Rhinitis – Clinical Investigator Collaborative (AR-CIC): nasal allergen challenge protocol optimization for studying AR pathophysiology and evaluating novel therapies - PMC [pmc.ncbi.nlm.nih.gov]
cell-based assays for glucocorticoid receptor activation by fluocortin butyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocorticoids are a class of steroid hormones that play a crucial role in a wide range of physiological processes, including metabolism, immune response, and inflammation. Their therapeutic effects are primarily mediated through the activation of the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. Upon binding to a glucocorticoid, the GR translocates from the cytoplasm to the nucleus, where it modulates the expression of target genes. This modulation can occur through direct binding to glucocorticoid response elements (GREs) in the DNA, a process known as transactivation, or by interacting with other transcription factors to repress their activity, a mechanism called transrepression.
Fluocortin butyl is a synthetic glucocorticoid corticosteroid used for its anti-inflammatory properties.[1] Assessing the potency and efficacy of this compound and other novel glucocorticoid receptor agonists is a critical step in drug discovery and development. Cell-based assays provide a physiologically relevant system to quantify the ability of a compound to activate the GR and initiate downstream signaling events. This document provides an overview of common cell-based assays for measuring GR activation and detailed protocols for their implementation.
Principles of Cell-Based GR Activation Assays
Several methodologies can be employed to measure the activation of the glucocorticoid receptor in a cellular context. The most common approaches include:
-
Reporter Gene Assays: These assays are the gold standard for quantifying the transcriptional activity of the GR. They utilize a reporter gene (e.g., luciferase or beta-lactamase) under the control of a promoter containing GREs. When a GR agonist like this compound activates the receptor, the GR-ligand complex binds to the GREs and drives the expression of the reporter gene. The resulting signal, which can be measured quantitatively, is directly proportional to the level of GR activation.[2][3][4]
-
Receptor Translocation Assays: These assays visualize the movement of the GR from the cytoplasm to the nucleus upon ligand binding.[5][6] This is typically achieved by using a cell line that expresses a fluorescently tagged GR (e.g., GFP-GR). High-content imaging systems can then be used to quantify the nuclear translocation of the receptor in response to treatment with a test compound.
-
Transcription Factor Assays: These assays measure the binding of activated GR from nuclear extracts to immobilized DNA sequences containing the GR consensus binding site.[7] This method provides a direct measure of the amount of activated GR that is capable of binding to DNA.
Data Presentation
The following tables summarize the quantitative data for well-characterized glucocorticoid receptor agonists. This data can be used as a reference for comparing the activity of novel compounds like this compound.
Table 1: Glucocorticoid Receptor Binding Affinity (Kd)
| Compound | Kd (nM) | Cell/Tissue Source | Reference |
| Dexamethasone | 9.36 | Human Lung Tissue | [8] |
| Fluticasone Propionate | 0.5 | Human Glucocorticoid Receptor | [9] |
| Fluticasone Propionate | 0.49 | Human Glucocorticoid Receptor | [8] |
| Budesonide | 1.32 | Human Lung Tissue | [10] |
| Cortisol | 17.5 - 24.6 | Human Mononuclear Leukocytes | [11] |
Table 2: Functional Potency (EC50) in GR-Mediated Reporter Gene Assays
| Compound | EC50 (nM) | Assay System | Reference |
| Dexamethasone | 0.59 | Human GR Reporter Assay (Luciferase) | [2] |
| Dexamethasone | 1.8 | GeneBLAzer® GR DA Assay (Beta-lactamase) | [12] |
| Dexamethasone | 2.2 x 10⁻³ (inhibition of GM-CSF) | A549 cells | [13] |
| Dexamethasone | 3.6 x 10⁻² (β2-receptor transcription) | A549 cells | [13] |
| Dexamethasone | 6 x 10⁻⁴ (Nuclear Translocation) | tGFP-hGR HEK293 cells | [6] |
| Fluticasone Propionate | 3.7 (eosinophil apoptosis) | In vitro | |
| Fluticasone Propionate | 1.8 x 10⁻⁵ (inhibition of GM-CSF) | A549 cells | [13] |
| Fluticasone Propionate | 0.98 (β2-receptor transcription) | A549 cells | [13] |
| Budesonide | 0.07 | GeneBLAzer® GR-UAS-bla HEK 293T cells | [12] |
| Budesonide | 5.0 x 10⁻⁵ (inhibition of GM-CSF) | A549 cells | [13] |
| Budesonide | 1.1 (β2-receptor transcription) | A549 cells | [13] |
Mandatory Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. Construction and characterization of a reporter gene cell line for assessment of human glucocorticoid receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. innoprot.com [innoprot.com]
- 7. abcam.com [abcam.com]
- 8. Binding kinetics of fluticasone propionate to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of fluticasone propionate and comparison with other inhaled corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Binding kinetics of budesonide to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impaired cortisol binding to glucocorticoid receptors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Fluocortin Butyl Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluocortin butyl, a synthetic glucocorticoid corticosteroid, is a valuable compound for in vitro studies investigating inflammatory responses and other cellular processes mediated by the glucocorticoid receptor.[1][2] Proper preparation of this compound solutions is critical for obtaining accurate and reproducible results in cell culture experiments. This document provides detailed protocols for the solubilization, storage, and application of this compound, along with methods for determining its effective concentration and assessing its cytotoxicity.
Data Presentation
Physicochemical and Solubility Data of this compound
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₅FO₅ | [2][3][4] |
| Molecular Weight | 446.55 g/mol | [2][3][4] |
| Appearance | Crystalline solid | [1] |
| Solubility in Water | Insoluble | [1] |
| Solubility in Ethanol | Soluble | [1] |
| Solubility in DMSO | Soluble (based on similar glucocorticoids) | [5][6] |
| Storage of Solid | Store at -20°C | |
| Storage of Stock Solutions | Aliquot and store at -20°C for up to one month |
Signaling Pathway
This compound, as a glucocorticoid, is expected to exert its effects primarily through the glucocorticoid receptor (GR) signaling pathway. The following diagram illustrates the generally accepted mechanism of action.
Caption: Glucocorticoid Receptor Signaling Pathway.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound. It is recommended to prepare a concentrated stock solution to minimize the amount of solvent added to the cell culture medium.
Materials:
-
This compound powder (MW: 446.55 g/mol )
-
Anhydrous ethanol or Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 4.466 mg of this compound powder.
-
Dissolution:
-
Using Ethanol: Add the weighed this compound to a sterile tube. Add 1 mL of anhydrous ethanol.
-
Using DMSO: Add the weighed this compound to a sterile tube. Add 1 mL of DMSO.
-
-
Vortex: Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Sterilization: While the high concentration of ethanol or DMSO provides some sterility, for critical applications, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with the solvent.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month.
Protocol 2: Determination of Effective Concentration using a Dose-Response Assay
This protocol outlines a method to determine the optimal working concentration of this compound for a specific cell line and experimental endpoint.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (10 mM)
-
Sterile 96-well cell culture plates
-
Assay-specific reagents (e.g., for measuring cytokine production, gene expression, or cell proliferation)
-
Plate reader or other appropriate detection instrument
Procedure:
-
Cell Seeding: Seed the target cells into a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Preparation of Working Solutions: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. A common starting range for glucocorticoids is from 1 nM to 10 µM. Ensure the final solvent concentration (ethanol or DMSO) in the culture medium is consistent across all wells and does not exceed a non-toxic level (typically ≤0.1% for DMSO).
-
Treatment: Remove the old medium from the cells and add the prepared working solutions of this compound. Include a vehicle control (medium with the same final concentration of solvent) and an untreated control.
-
Incubation: Incubate the plate for a duration relevant to the experimental endpoint (e.g., 24, 48, or 72 hours).
-
Assay Performance: Perform the specific assay to measure the biological response of interest (e.g., ELISA for cytokine levels, qPCR for gene expression, or a proliferation assay).
-
Data Analysis: Plot the response against the log of the this compound concentration to generate a dose-response curve and determine the EC₅₀ or IC₅₀ value.
Protocol 3: Assessment of Cytotoxicity using MTT Assay
This protocol describes how to evaluate the cytotoxic effects of this compound on a given cell line. Studies on other glucocorticoids have shown low toxicity at effective concentrations, with cytotoxic effects observed at much higher concentrations (in the millimolar range for hydrocortisone after 48 hours).[7][8]
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (10 mM)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of this compound concentrations, including concentrations higher than the determined effective concentration. Include vehicle and untreated controls.
-
Incubation: Incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the untreated control.
Experimental Workflow
The following diagram outlines the logical workflow for preparing and using this compound solutions in cell culture experiments.
Caption: Workflow for this compound Solution Preparation and Use.
References
- 1. This compound [drugfuture.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C26H35FO5 | CID 15942715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Toxicity evaluation of synthetic glucocorticoids against breast cancer cell lines MDA-MB-231, MCF-7 and human embryonic kidney HEK293 | springermedizin.de [springermedizin.de]
- 8. Toxicity evaluation of synthetic glucocorticoids against breast cancer cell lines MDA-MB-231, MCF-7 and human embryonic kidney HEK293 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for HPLC Analysis of Fluocortin Butyl in Experimental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluocortin butyl is a synthetic glucocorticoid corticosteroid used topically for its anti-inflammatory properties.[1] Accurate and precise quantification of this compound in experimental samples is crucial for pharmacokinetic studies, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of this compound.[2] This document provides detailed application notes and protocols for the HPLC analysis of this compound in various experimental samples.
HPLC Method Parameters
A robust and reliable reversed-phase HPLC (RP-HPLC) method is recommended for the analysis of this compound. The following parameters are based on established methods for similar corticosteroids and provide a strong starting point for method development and validation.[3][4]
Table 1: HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Run Time | Approximately 10 minutes |
Method Validation Summary (Representative Data)
The following tables summarize the expected performance of a validated HPLC method for the analysis of a corticosteroid similar to this compound, such as fluticasone propionate.[5] These values should be established specifically for this compound during method validation in your laboratory.
Table 2: System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Table 3: Method Validation Parameters (Representative)
| Parameter | Result |
| Retention Time | ~ 5-7 minutes |
| Linearity Range | 0.03 - 0.09 mg/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | ~ 0.007 mg/mL |
| Limit of Quantification (LOQ) | ~ 0.02 mg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD%) | ≤ 2.0% |
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linearity range (e.g., 0.03, 0.045, 0.06, 0.075, and 0.09 mg/mL).
Sample Preparation Protocols
The choice of sample preparation protocol depends on the sample matrix. The goal is to extract this compound and remove interfering substances.
-
To 500 µL of plasma sample in a microcentrifuge tube, add 1 mL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
-
Accurately weigh an amount of ointment or cream equivalent to approximately 1 mg of this compound into a 50 mL centrifuge tube.
-
Add 20 mL of a suitable solvent (e.g., methanol or a mixture of methanol and water) to dissolve the sample.
-
Vortex for 5 minutes to ensure complete dissolution.
-
Centrifuge at 5000 rpm for 10 minutes to separate any undissolved excipients.
-
Dilute the supernatant with the mobile phase to a concentration within the calibration range.
-
Filter through a 0.45 µm syringe filter before injection.
-
Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline).
-
To 1 mL of the tissue homogenate, add 2 mL of acetonitrile to precipitate proteins and extract the analyte.
-
Follow steps 2-6 as described in the plasma sample preparation protocol (Section 4.2.1).
Diagrams
Caption: General workflow for HPLC analysis of this compound.
Caption: Detailed workflow for sample preparation.
Stability-Indicating Method Development
For stability studies, it is crucial to develop a stability-indicating HPLC method that can separate this compound from its potential degradation products.[6] This involves subjecting the drug to stress conditions such as acid, base, oxidation, heat, and light. The developed HPLC method should then be able to resolve the main peak of this compound from any peaks of degradation products.
Caption: Logical relationship for stability-indicating method development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Validation of an HPLC Analytical Method for the Quantitative/Qualitative Determination of Fluticasone Propionate in Inhalation Particles on Several Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
Troubleshooting & Optimization
Fluocortin Butyl Solubility: A Technical Support Center
This technical support center provides essential information for researchers, scientists, and drug development professionals working with fluocortin butyl. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to facilitate your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a lipophilic compound, and as such, it exhibits poor solubility in aqueous solutions and is generally soluble in various organic solvents. It is practically insoluble in water and petroleum ether.[1] It is described as being soluble in chloroform and ethanol, and poorly soluble in ethyl ether.
Q2: Are there any known issues when dissolving this compound?
A2: Due to its low aqueous solubility, achieving a desired concentration in aqueous-based buffers can be challenging.[2] Common issues include slow dissolution rates and the potential for the compound to precipitate out of solution, especially when an organic stock solution is diluted into an aqueous medium. For BCS Class II drugs like many corticosteroids, the low solubility is often the rate-limiting step for dissolution.[2]
Q3: What are the recommended solvents for preparing a stock solution of this compound?
A3: Based on its solubility profile, suitable solvents for preparing stock solutions include chloroform, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). It is described as being slightly soluble in ethanol, methanol, acetone, and chloroform.[1]
Solubility Data
| Solvent | Qualitative Solubility |
| Water | Practically Insoluble[1] |
| Ethanol | Soluble / Slightly Soluble[1] |
| Methanol | Slightly Soluble[1] |
| Acetone | Slightly Soluble[1] |
| Chloroform | Soluble / Slightly Soluble[1] |
| Dimethylformamide (DMF) | Soluble[1] |
| Ethyl Ether | Poorly Soluble |
| Petroleum Ether | Practically Insoluble[1] |
Experimental Protocol: Determining Aqueous Solubility of this compound
This protocol outlines a general method for determining the thermodynamic solubility of this compound in an aqueous buffer, adapted from the shake-flask method, which is a standard for sparingly soluble drugs.
Objective: To determine the equilibrium solubility of this compound in a specified aqueous buffer at a controlled temperature.
Materials:
-
This compound powder
-
Selected aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Organic solvent for stock solution (e.g., DMSO or ethanol)
-
Microcentrifuge tubes or glass vials
-
Shaking incubator or orbital shaker
-
Analytical balance
-
UV-Vis Spectrophotometer or HPLC system
-
Syringe filters (0.22 µm)
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a vial containing a known volume of the aqueous buffer. The excess solid should be visible to ensure saturation is reached.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After incubation, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Analyze the concentration of this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC. A standard calibration curve of this compound in the same buffer should be prepared for accurate quantification.
-
Below is a visual representation of the experimental workflow.
Caption: Experimental workflow for determining the aqueous solubility of this compound.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound.
Q: My this compound is not dissolving in the aqueous buffer. What can I do?
A: This is a common issue due to its poor aqueous solubility. Here are some steps you can take:
-
Prepare a Stock Solution: First, dissolve the this compound in a small amount of a water-miscible organic solvent like DMSO or ethanol to create a concentrated stock solution. Then, dilute this stock solution into your aqueous buffer. Be aware that adding too much organic solvent can affect your experiment.
-
Increase Temperature: Gently warming the solution can sometimes increase the solubility and dissolution rate. However, be cautious of potential degradation of the compound at higher temperatures.
-
Use Sonication: Applying ultrasonic energy can help to break down aggregates and enhance the dissolution of the powder in the solvent.
-
Adjust pH: The solubility of some compounds can be pH-dependent. While this compound is a neutral compound and less likely to be affected by pH, this is a factor to consider for other molecules.
-
Incorporate Surfactants or Co-solvents: For some applications, the use of a small amount of a biocompatible surfactant (e.g., Tween® 80) or a co-solvent (e.g., polyethylene glycol) in the aqueous buffer can improve solubility.
Q: The compound precipitates when I dilute my organic stock solution into the aqueous buffer. How can I prevent this?
A: This is a common problem when the final concentration in the aqueous buffer is above the solubility limit of the compound.
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound.
-
Slower Addition and Vigorous Stirring: Add the stock solution to the aqueous buffer dropwise while vigorously stirring. This can help to disperse the compound more effectively and prevent localized high concentrations that lead to precipitation.
-
Optimize the Co-solvent Percentage: Minimize the percentage of the organic solvent in the final solution. A high concentration of the organic solvent from the stock solution can cause the compound to precipitate out when it hits the aqueous environment.
The following flowchart provides a logical approach to troubleshooting dissolution problems.
Caption: A troubleshooting flowchart for dissolving this compound.
References
stability of fluocortin butyl in cell culture media.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of fluocortin butyl in cell culture media. As public data on this specific topic is limited, this guide offers troubleshooting advice and experimental protocols to help you determine its stability in your unique experimental setup.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound for cell culture experiments?
A1: this compound is practically insoluble in water, so a stock solution should be prepared in an organic solvent. Based on its known solubility, ethanol is a suitable choice. Dimethyl sulfoxide (DMSO) is another common solvent for preparing stock solutions of water-insoluble compounds for cell culture.
It is crucial to keep the final concentration of the organic solvent in your cell culture medium low (typically below 0.5%, and ideally below 0.1%) to avoid solvent-induced cytotoxicity.
Q2: What is the recommended storage condition for the this compound stock solution?
A2: For long-term storage, it is best practice to store stock solutions of corticosteroids at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into single-use volumes. For short-term use, a stock solution stored at 4°C in the dark should be used within a few days.
Q3: What potential degradation pathways should I be aware of for this compound in cell culture media?
A3: While specific degradation pathways for this compound in cell culture media have not been extensively documented in publicly available literature, corticosteroids, in general, can be susceptible to degradation through hydrolysis and oxidation. The ester linkage in this compound may be susceptible to hydrolysis, particularly at non-neutral pH.
Q4: What factors in my cell culture system could affect the stability of this compound?
A4: Several factors can influence the stability of this compound in your experiments:
-
pH: The typical pH of cell culture media (7.2-7.4) can influence the rate of hydrolysis of ester-containing compounds.
-
Temperature: The standard cell culture incubation temperature of 37°C will accelerate chemical degradation compared to refrigerated or frozen storage.
-
Media Components: Components in the media such as serum, proteins, and reducing agents can potentially interact with and degrade this compound.
-
Light Exposure: Some corticosteroids are sensitive to light. It is advisable to minimize the exposure of your stock solutions and media containing this compound to direct light.
-
Dissolved Oxygen: The presence of dissolved oxygen in the media can contribute to oxidative degradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent experimental results between batches. | Degradation of this compound in the cell culture medium over the course of the experiment. | Perform a stability study to determine the half-life of this compound under your specific experimental conditions. Consider more frequent media changes with freshly prepared this compound. |
| Precipitation of this compound in the aqueous medium due to its low water solubility. | Ensure the final concentration of the organic solvent from the stock solution is sufficient to maintain solubility, but remains non-toxic to the cells. Visually inspect the medium for any precipitate after adding the compound. | |
| Lower than expected potency of the compound. | The actual concentration of active this compound is lower than the nominal concentration due to degradation. | Quantify the concentration of this compound in your cell culture medium at the beginning and end of your experiment using an appropriate analytical method like HPLC. |
| Adsorption of the compound to plasticware (e.g., flasks, plates, pipette tips). | Consider using low-protein-binding plasticware. Include a "time zero" control in your stability study that is immediately analyzed after addition to the medium to account for any initial loss due to adsorption. |
Experimental Protocols
Protocol for Determining the Stability of this compound in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in your specific cell culture medium under your experimental conditions.
Materials:
-
This compound powder
-
Anhydrous DMSO or Ethanol
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Sterile, low-protein-binding microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Cell culture incubator set to your experimental conditions (e.g., 37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Prepare Stock Solution:
-
Accurately weigh a small amount of this compound powder.
-
Dissolve it in the chosen organic solvent (e.g., DMSO or ethanol) to prepare a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution.
-
Store the stock solution in aliquots at -20°C or -80°C.
-
-
Prepare Spiked Cell Culture Medium:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Spike a sufficient volume of your complete cell culture medium with the stock solution to achieve the final working concentration you use in your experiments.
-
Ensure the final concentration of the organic solvent is minimal and non-toxic to your cells.
-
Gently mix the solution thoroughly.
-
-
Set Up Time-Point Samples:
-
Aliquot the spiked medium into sterile, low-protein-binding tubes for each time point. Recommended time points could be 0, 2, 4, 8, 12, 24, 48, and 72 hours.
-
Prepare at least three replicates for each time point.
-
The "Time 0" samples should be processed immediately for analysis.
-
Place the remaining tubes in the cell culture incubator under your standard experimental conditions.
-
-
Sample Collection and Storage:
-
At each designated time point, remove the replicate tubes from the incubator.
-
If not analyzing immediately, store the samples at -80°C to halt further degradation.
-
-
Sample Analysis by HPLC:
-
Thaw the samples if they were frozen.
-
Centrifuge the samples to pellet any debris or precipitate.
-
Analyze the supernatant by a validated stability-indicating HPLC method. An example of a starting point for an HPLC method for this compound could involve a C18 column with a mobile phase of acetonitrile and water containing a small amount of acid (e.g., phosphoric or formic acid).[1][4]
-
The UV detection wavelength can be set based on the UV maximum of this compound, which is around 242 nm.
-
Quantify the peak area corresponding to this compound and compare it to a standard curve prepared with known concentrations of the compound.
-
-
Data Analysis:
-
Calculate the concentration of this compound remaining at each time point.
-
Plot the concentration versus time to determine the degradation kinetics and calculate the half-life (t½) of the compound in your cell culture medium.
-
Data Presentation
Table 1: Stock Solution Preparation
| Parameter | Value |
|---|---|
| Compound Name | This compound |
| Molecular Weight | 446.56 g/mol [5] |
| Solvent | |
| Stock Concentration (mM) |
| Storage Temperature (°C) | |
Table 2: Stability of this compound in Cell Culture Medium at 37°C
| Time (hours) | Replicate 1 (% Remaining) | Replicate 2 (% Remaining) | Replicate 3 (% Remaining) | Average (% Remaining) | Standard Deviation |
|---|---|---|---|---|---|
| 0 | 100 | 100 | 100 | 100 | 0.0 |
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 12 | |||||
| 24 | |||||
| 48 |
| 72 | | | | | |
Visualizations
Caption: Experimental workflow for determining this compound stability.
Caption: Factors influencing this compound stability in cell culture.
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Validation of an HPLC Analytical Method for the Quantitative/Qualitative Determination of Fluticasone Propionate in Inhalation Particles on Several Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. This compound Ester | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Technical Support Center: Optimizing Fluocortin Butyl Concentration for In Vitro Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of fluocortin butyl for in vitro studies. Given the limited published data on specific in vitro concentrations of this compound, this guide offers a comprehensive approach based on the known pharmacology of glucocorticoids and standard cell-based assay methodologies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in vitro experiments?
A1: Direct in vitro concentration recommendations for this compound are not widely available in the literature. However, based on data from other glucocorticoids like dexamethasone and methylprednisolone, a logical starting point for a dose-response experiment would be a broad concentration range. We recommend an initial screening range from 1 nM to 10 µM . This range is likely to encompass both the effective concentrations for anti-inflammatory effects and potential cytotoxic levels.
Q2: How does the in vitro potency of this compound compare to other corticosteroids?
A2: While direct comparative studies for this compound are scarce, its anti-inflammatory effects are attributed to its action as a glucocorticoid receptor (GR) agonist. The potency of glucocorticoids can vary significantly. For context, dexamethasone is often active in the low nanomolar range for anti-inflammatory effects in vitro. It is advisable to include a well-characterized glucocorticoid, such as dexamethasone, as a positive control in your experiments to benchmark the relative potency of this compound.
Q3: What solvents should be used to prepare this compound stock solutions?
A3: this compound is soluble in ethanol and chloroform and poorly soluble in water. For in vitro studies, it is recommended to prepare a high-concentration stock solution in a cell culture-grade organic solvent like dimethyl sulfoxide (DMSO) or ethanol. The final concentration of the solvent in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How can I determine the optimal, non-toxic concentration of this compound for my specific cell type?
A4: The optimal concentration will be cell-type dependent. It is crucial to perform a cytotoxicity assay to determine the maximum non-toxic concentration. This can be done using various methods such as MTT, MTS, or LDH release assays. You should test a range of concentrations (e.g., 0.01 µM to 100 µM) and select a concentration for your functional assays that demonstrates minimal impact on cell viability (e.g., >90% viability).
Q5: What are the key signaling pathways affected by this compound that I can measure in vitro?
A5: As a glucocorticoid, this compound is expected to exert its anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This leads to the reduced expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Therefore, key endpoints to measure include NF-κB activation and the secretion of these cytokines.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable anti-inflammatory effect | Concentration of this compound is too low. | Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 50 µM), ensuring the concentrations used are not cytotoxic. |
| Cell type is not responsive to glucocorticoids. | Check for glucocorticoid receptor (GR) expression in your cell line. Include a positive control like dexamethasone to confirm pathway responsiveness. | |
| Insufficient stimulation of inflammation. | Ensure your pro-inflammatory stimulus (e.g., LPS, TNF-α) is potent enough to induce a robust inflammatory response that can be inhibited. | |
| High cell death observed | This compound concentration is cytotoxic. | Perform a cytotoxicity assay to determine the maximum non-toxic concentration for your specific cell type and incubation time. |
| Solvent concentration is too high. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below cytotoxic levels (typically <0.1%). | |
| High variability between replicates | Inconsistent cell seeding density. | Ensure a uniform number of cells are seeded in each well. |
| Uneven drug distribution. | Mix the plate gently after adding this compound to ensure even distribution. | |
| Edge effects in the plate. | Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill outer wells with sterile PBS or media. |
Data Presentation
Table 1: Recommended Initial Concentration Range for this compound Screening
| Concentration Range | Purpose | Rationale |
| 1 nM - 100 nM | Assess potent anti-inflammatory effects | Glucocorticoids like dexamethasone are often active in this range. |
| 100 nM - 1 µM | Determine the EC50 for anti-inflammatory activity | This range is likely to cover the half-maximal effective concentration for many cell types. |
| 1 µM - 10 µM | Evaluate potential off-target effects and cytotoxicity | Higher concentrations may reveal non-specific effects or the onset of toxicity. |
| > 10 µM | Establish a cytotoxic concentration range | Important for defining the upper limit of the therapeutic window in vitro. |
Table 2: Summary of In Vitro Data for Related Glucocorticoids (for reference)
| Glucocorticoid | Cell Type | Effective Concentration Range | Endpoint Measured |
| Dexamethasone | Human Mesenchymal Stem Cells | 1 nM - 1 µM | Inhibition of inflammatory markers |
| Methylprednisolone | Human Mesenchymal Stem Cells | 10 nM - 10 µM | Inhibition of inflammatory markers |
| Dexamethasone | Hippocampal Neurons | 10 nM - 1 µM | Neuroprotection |
| Betamethasone | Human Mesenchymal Stem Cells | 10 nM - 10 µM | Cytotoxicity |
Experimental Protocols
Protocol 1: Determining Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0.01, 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same final concentration of DMSO or ethanol as the highest this compound concentration) and a no-treatment control. Replace the old medium with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the no-treatment control.
Protocol 2: Measuring Inhibition of NF-κB Activation using a Reporter Assay
-
Cell Seeding: Seed cells stably expressing an NF-κB luciferase reporter construct in a 96-well plate at a density of 5 x 10⁴ cells/well.
-
Pre-treatment: Prepare serial dilutions of this compound in culture medium. Add the this compound dilutions to the wells and incubate for 1 hour.
-
Stimulation: Prepare a working solution of a pro-inflammatory stimulus (e.g., 20 ng/mL TNF-α). Add the stimulus to all wells except for the unstimulated control. The final concentration of TNF-α will be 10 ng/mL.
-
Incubation: Incubate the plate for 6 hours at 37°C.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol of the luciferase assay reagent.
-
Data Analysis: Calculate the percentage of NF-κB inhibition relative to the stimulated control and determine the IC50 value.
Protocol 3: Quantifying Pro-inflammatory Cytokine (TNF-α) Secretion by ELISA
-
Cell Seeding: Seed cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with a pro-inflammatory agent (e.g., 100 ng/mL LPS) for 24 hours. Include unstimulated and vehicle controls.
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and collect the cell culture supernatants.
-
ELISA: Perform a standard sandwich ELISA for the desired cytokine (e.g., TNF-α) according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and determine the concentration of the cytokine in each sample. Calculate the percentage of inhibition of cytokine secretion by this compound.
Mandatory Visualizations
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Inhibition of the NF-κB pathway by this compound.
Caption: Troubleshooting guide for lack of an anti-inflammatory effect.
Technical Support Center: Fluocortin Butyl Degradation in Aqueous Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential for fluocortin butyl degradation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous solutions?
Q2: What are the likely degradation pathways for this compound in water?
The primary degradation pathway for this compound in an aqueous solution is expected to be the hydrolysis of the C-21 butyl ester, yielding fluocortin-21-oic acid and butanol. Other potential degradation pathways, especially under forced degradation conditions, could include oxidation of the corticosteroid structure or photolytic degradation if exposed to light.[3][4]
Q3: What analytical methods are recommended for studying this compound degradation?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and recommended approach for quantifying this compound and its degradation products.[3][5][6] An appropriate HPLC method should be able to separate the intact drug from all potential degradation products.[6] Mass spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for the identification and structural elucidation of the degradation products.[3][5]
Troubleshooting Guides
Problem 1: Rapid loss of this compound concentration in an aqueous formulation.
-
Possible Cause 1: Hydrolysis. The ester linkage in this compound is susceptible to hydrolysis, which can be catalyzed by pH extremes (acidic or basic conditions).
-
Troubleshooting Steps:
-
pH Measurement: Measure the pH of your aqueous solution.
-
Buffering: If the pH is not within a stable range (typically near neutral for many esters), consider formulating with a buffer system. The stability of other corticosteroids, like prednisolone, has been shown to be influenced by the buffer composition.[7]
-
Temperature Control: Degradation rates are often temperature-dependent. Ensure your experiments are conducted at a controlled and documented temperature.[8]
-
-
-
Possible Cause 2: Photodegradation. Exposure to light, particularly UV light, can cause degradation of corticosteroids.[3][4]
-
Troubleshooting Steps:
-
Light Protection: Protect your solutions from light by using amber glassware or by covering the containers with aluminum foil.
-
Photostability Studies: Conduct forced degradation studies under controlled light conditions as per ICH guidelines to assess the photolytic stability of your formulation.[4][9]
-
-
Problem 2: Appearance of unknown peaks in the HPLC chromatogram of a this compound solution.
-
Possible Cause: Formation of Degradation Products. The new peaks likely represent degradation products of this compound.
-
Troubleshooting Steps:
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the this compound peak and the new peaks. This can help determine if there is any co-elution.[6]
-
Forced Degradation Studies: Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to intentionally generate degradation products.[3][6] This can help in confirming if the unknown peaks correspond to degradation products and aids in method validation.
-
LC-MS Analysis: Utilize LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This information is critical for proposing and identifying the structures of the degradation products.
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Aqueous Solution
This protocol outlines a general procedure for conducting forced degradation studies based on common practices for other corticosteroids.[3][6]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with UV/PDA detector
-
LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep the solution at room temperature for 4 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Keep the stock solution in a solid state in a hot air oven at 105°C for 24 hours. Then, dissolve in the mobile phase for analysis.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 48 hours.
-
-
Sample Preparation for Analysis: Before injection into the HPLC system, neutralize the acidic and basic samples. Dilute all samples to a final concentration of approximately 50 µg/mL with the mobile phase.
-
HPLC Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.
-
Degradation Product Identification: Analyze the stressed samples where significant degradation is observed using LC-MS to identify the mass of the degradation products.
Table 1: Example HPLC Method Parameters for this compound Stability Testing
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm[3] |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 242 nm[2] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Visualizations
Caption: Hypothetical degradation pathway of this compound.
Caption: Workflow for investigating this compound degradation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [drugfuture.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijmr.net.in [ijmr.net.in]
- 6. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FACTORS INFLUENCING STABILITY OF PREDNISOLONE IN AQUEOUS SOLUTION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics and factors affecting stability of methylprednisolone in aqueous formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. archivepp.com [archivepp.com]
avoiding precipitation of fluocortin butyl in buffers
For researchers, scientists, and drug development professionals, ensuring the solubility and stability of active compounds is paramount for reliable experimental outcomes. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of fluocortin butyl precipitation in buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a synthetic glucocorticoid corticosteroid.[1] It is characterized by its lipophilic (fat-soluble) nature, indicated by a high XLogP3 value of 4.3, and is practically insoluble in water. This inherent low aqueous solubility can lead to precipitation when preparing solutions in aqueous buffers, resulting in inaccurate compound concentrations and unreliable experimental results.
Q2: What is the pKa of this compound and how does it affect solubility?
Q3: Which solvents are recommended for preparing this compound stock solutions?
A3: Due to its low aqueous solubility, a water-miscible organic solvent is necessary to prepare a concentrated stock solution of this compound. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are effective solvents. For instance, the structurally similar corticosteroid, diflucortolone valerate, is soluble in DMSO at approximately 10 mg/mL and in DMF at around 30 mg/mL.[2] When preparing for cell-based assays, it is crucial to keep the final concentration of the organic solvent in the culture medium low (typically below 0.5% v/v) to avoid cellular toxicity.[3]
Q4: My this compound precipitated after diluting the stock solution into my aqueous buffer. What happened?
A4: This phenomenon is known as "antisolvent precipitation" or "solvent-shifting." It occurs when a concentrated solution of a compound in a good solvent (like DMSO) is rapidly diluted into a poor solvent (an aqueous buffer). The rapid change in solvent composition causes the compound to exceed its solubility limit in the new mixture and precipitate out of the solution.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshoot and prevent this compound precipitation during your experiments.
Issue 1: this compound precipitates immediately upon dilution of the stock solution into an aqueous buffer.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| High Final Concentration | The desired concentration in the aqueous buffer may exceed the solubility limit of this compound. It is essential to determine the maximum achievable concentration without precipitation by performing a kinetic solubility assay. |
| Solvent Shock | Rapid dilution of the DMSO or DMF stock solution into the aqueous buffer can cause the compound to crash out. Employ a stepwise dilution method. First, create an intermediate dilution in a small volume of the buffer, mix thoroughly, and then add this to the final volume. |
| Low Temperature of Buffer | The solubility of many compounds, including this compound, is temperature-dependent. Always use pre-warmed (e.g., 37°C) buffers for dilutions, especially for cell-based assays. |
| Improper Mixing | Inadequate mixing upon adding the stock solution can lead to localized high concentrations and subsequent precipitation. Ensure immediate and thorough mixing of the solution after adding the this compound stock. |
Issue 2: The diluted this compound solution becomes cloudy or shows precipitation over time.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Solution Instability | This compound may not be stable in the aqueous buffer over extended periods. It is recommended to prepare fresh dilutions immediately before each experiment. Avoid storing diluted aqueous solutions for long durations. |
| Buffer Composition | Components of the buffer, such as high salt concentrations, could decrease the solubility of this compound. If possible, evaluate solubility in different buffer systems (e.g., phosphate vs. citrate) or with lower ionic strength. |
| Interaction with Media Components | In cell culture media, proteins and other supplements can interact with the compound, leading to precipitation. When preparing media containing this compound, add the compound last to the complete, pre-warmed media and mix well. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay of this compound
This protocol provides a method to determine the kinetic solubility of this compound in a buffer of choice.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Phosphate Buffered Saline (PBS), pH 7.4 (or other buffer of interest)
-
96-well microplate (clear bottom)
-
Plate reader capable of measuring absorbance or nephelometry
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Serial Dilution: In the 96-well plate, perform a serial dilution of the this compound stock solution with DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Addition to Buffer: To each well containing the DMSO dilutions, add the aqueous buffer to achieve a final DMSO concentration of 1% (v/v). For example, add 2 µL of the DMSO stock/dilution to 198 µL of buffer.
-
Incubation: Seal the plate and incubate at room temperature (or 37°C) with shaking for 1-2 hours.
-
Measurement: Measure the absorbance at a suitable wavelength (e.g., 242 nm for this compound) or use a nephelometer to measure light scattering, which indicates the presence of a precipitate. The highest concentration that does not show a significant increase in absorbance/light scattering compared to the buffer-only control is considered the kinetic solubility.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol outlines a reverse-phase HPLC method that can be adapted to assess the stability of this compound under various stress conditions.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (containing 0.1% Phosphoric Acid) (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 242 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
Forced Degradation Study: To validate the stability-indicating nature of the method, subject this compound solutions to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: Heat at 80°C for 48 hours
-
Photolytic Degradation: Expose to UV light (254 nm) for 24 hours
Analyze the stressed samples using the HPLC method. A stability-indicating method will show a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products, with no interference with the main peak.
Visualizing Experimental Workflows
References
troubleshooting vehicle effects in topical fluocortin butyl studies.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with topical fluocortin butyl formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic glucocorticoid corticosteroid used topically for its anti-inflammatory properties.[1][2] Its mechanism of action involves binding to cytosolic glucocorticoid receptors. This complex then translocates to the nucleus, where it modulates gene expression to suppress the synthesis of pro-inflammatory mediators like cytokines and prostaglandins.[1] Additionally, it stabilizes lysosomal membranes and reduces capillary permeability, which helps to decrease inflammation, redness, and swelling.[1]
Q2: Why is the vehicle so critical in topical this compound studies?
A2: The vehicle is not an inert carrier; it plays a crucial role in the therapeutic efficacy and safety of topical this compound. The vehicle influences the drug's solubility, stability, release rate, and penetration through the skin barrier (stratum corneum).[3][4][5] An optimized vehicle can enhance drug delivery to the target site, thereby increasing efficacy, while a poorly chosen one can lead to insufficient drug delivery or increased systemic absorption and potential side effects.[5][6]
Q3: What are the common types of vehicles used for topical corticosteroids like this compound?
A3: Common vehicles include ointments, creams, lotions, gels, and foams.[4][7] Ointments are typically occlusive and best for dry, scaly skin, while creams are less greasy and suitable for a wider range of skin types.[4] Gels and foams are often preferred for hairy areas due to their non-greasy nature and ease of application.[4][7][8] The choice of vehicle depends on the specific skin condition being treated, the desired drug release profile, and patient preference.[4]
Q4: Can the vehicle itself cause skin reactions in my study?
A4: Yes, components of the vehicle, such as preservatives, emulsifiers, or penetration enhancers, can cause skin irritation or allergic contact dermatitis.[9] It is crucial to conduct studies with the vehicle alone as a control to differentiate between effects caused by the vehicle and those caused by the active pharmaceutical ingredient (API), this compound.
Q5: How can I enhance the penetration of this compound into the skin?
A5: Penetration can be enhanced through several strategies. The choice of vehicle is a primary factor; for instance, some modern formulations use advanced carrier systems like microemulsions or lipid-based systems.[10] Additionally, chemical penetration enhancers, such as fatty acid derivatives or terpenes, can be incorporated into the formulation to reversibly modify the skin barrier.[10] The physical properties of the vehicle, such as its occlusivity, can also play a significant role.[4]
Troubleshooting Guide
Issue 1: Unexpected Skin Reactions (Erythema, Edema, Irritation)
Q: My study subjects are exhibiting significant skin irritation, even in the control group treated with the vehicle alone. What could be the cause and how can I troubleshoot this?
A: Unexpected skin reactions from the vehicle are a common issue. Here’s a systematic approach to troubleshooting:
-
Component Analysis: Review the individual components of your vehicle. Common culprits for skin irritation include certain preservatives, surfactants, and penetration enhancers.
-
Patch Testing: Conduct patch tests with individual vehicle components on a small cohort to identify the specific irritant.
-
Formulation Re-evaluation: If a specific component is identified as the irritant, reformulate the vehicle by substituting it with a more biocompatible alternative. For example, some microemulsion formulations have been shown to reduce the skin irritation potential of certain drugs.[11]
-
pH Assessment: Ensure the pH of your formulation is within a physiologically acceptable range for the skin (typically between 4.5 and 6.0).
Issue 2: Inconsistent or Low Drug Efficacy
Q: The anti-inflammatory effect of my topical this compound formulation is lower than expected, or the results are highly variable between subjects. What are the potential vehicle-related causes?
A: Inconsistent or low efficacy can often be traced back to the vehicle's performance. Consider the following:
-
Drug Solubility and Stability: this compound may have poor solubility or stability in your chosen vehicle, leading to crystallization or degradation over time.[12]
-
Troubleshooting: Assess the long-term stability of your formulation under relevant storage conditions. High-performance liquid chromatography (HPLC) can be used to quantify the active drug concentration over time. Consider reformulating with co-solvents or stabilizing agents.
-
-
Inadequate Skin Penetration: The vehicle may not be effectively delivering the drug through the stratum corneum.
Issue 3: Undesirable Physical Properties of the Formulation
Q: My formulation is showing signs of physical instability, such as phase separation, changes in viscosity, or crystallization. How can I address this?
A: Physical instability can compromise drug delivery and patient compliance.
-
Phase Separation (in creams/lotions): This can be due to an inappropriate emulsifier, an incorrect oil-to-water ratio, or temperature fluctuations during storage.
-
Troubleshooting: Re-evaluate the hydrophilic-lipophilic balance (HLB) of your surfactant system. Consider using a different emulsifier or a combination of emulsifiers. Multifunctional polymers can also act as stabilizers.[12]
-
-
Changes in Viscosity: Temperature changes can affect the viscosity of many topical formulations.
-
Troubleshooting: Incorporate rheology modifiers to maintain a consistent viscosity across a wider temperature range.
-
-
Crystallization of API: The drug may be precipitating out of the vehicle.
-
Troubleshooting: Ensure that the concentration of this compound does not exceed its saturation solubility in the vehicle. The addition of co-solvents can help maintain the drug in a dissolved state.
-
Data Presentation
Table 1: Comparison of Common Topical Vehicle Properties
| Vehicle Type | Primary Components | Key Characteristics | Typical Use Cases for Corticosteroids | Potential Issues |
| Ointment | Hydrocarbons (e.g., petrolatum), waxes, polyols | Occlusive, emollient, hydrating, greasy | Dry, lichenified, or scaly dermatoses (e.g., psoriasis)[4] | Greasiness may reduce patient compliance; may not be suitable for hairy areas.[4] |
| Cream | Water, oil, emulsifying agents | Less greasy than ointments, good cosmetic feel | Weeping or exudative dermatoses, intertriginous areas[4] | May contain preservatives or emulsifiers that can cause irritation. |
| Lotion | Water or alcohol base | Low viscosity, easy to spread, cooling sensation | Large or hairy areas[4] | Can be drying due to alcohol content; may have lower potency than ointments. |
| Gel | Gelling agents (e.g., carbomers), water, alcohol | Non-greasy, quick-drying, good for hairy areas | Scalp psoriasis, acneiform eruptions[4] | Can be drying; potential for irritation from alcohol. |
| Foam | Surfactants, propellants in an aqueous-alcoholic base | Spreads easily, absorbs quickly, non-greasy | Scalp and non-scalp psoriasis[8] | Can be more expensive to formulate; may contain irritating propellants. |
Experimental Protocols
Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol provides a general framework for assessing the permeation of this compound from a topical formulation through an excised skin sample.
-
Skin Preparation:
-
Obtain full-thickness skin (e.g., human cadaver skin or porcine skin).
-
Carefully excise the skin and remove any subcutaneous fat.
-
Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
-
Franz Diffusion Cell Setup:
-
Mount the skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.
-
Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions). Ensure no air bubbles are trapped beneath the skin.
-
Maintain the temperature of the receptor fluid at 32°C to mimic skin surface temperature.
-
-
Application of Formulation:
-
Apply a finite dose (e.g., 5-10 mg/cm²) of the topical this compound formulation to the surface of the skin in the donor chamber.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method, such as HPLC-UV.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area over time.
-
Determine the steady-state flux (Jss) and the permeability coefficient (Kp) of this compound from the formulation.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for topical formulation studies.
Caption: Logic diagram for troubleshooting vehicle effects.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Vehicles for Drug Delivery and Cosmetic Moisturizers: Review and Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topical corticosteroid vehicle composition and implications for clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rational Vehicle Design Ensures Targeted Cutaneous Steroid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of Proprietary Vehicles/Bases for Topical Compounding Medicines and Cosmetics [mdpi.com]
- 8. Clinical studies of a new vehicle formulation for topical corticosteroids in the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Insights in Topical Drug Delivery for Skin Disorders: From a Nanotechnological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Topical Drug Delivery Trends 2025 [tiogaresearch.com]
- 11. mdpi.com [mdpi.com]
- 12. seppic.com [seppic.com]
Technical Support Center: Minimizing Systemic Absorption of Fluocortin Butyl in Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the systemic absorption of fluocortin butyl in animal studies. The information is presented in a question-and-answer format to directly address common challenges and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is minimizing its systemic absorption important?
This compound is a topical corticosteroid designed for local anti-inflammatory effects with reduced systemic activity.[1][2] Minimizing systemic absorption is crucial to avoid potential side effects associated with systemic corticosteroid exposure, such as hypothalamic-pituitary-adrenal (HPA) axis suppression, metabolic changes, and immunosuppression.[3][4] Animal studies are essential to confirm the local efficacy and systemic safety profile of different topical formulations.
Q2: What are the primary factors influencing the systemic absorption of topically applied this compound in animal models?
Several factors can influence the percutaneous absorption of this compound:
-
Formulation Vehicle: The composition of the cream, ointment, or gel can significantly alter drug release and skin penetration. Ointments, being more occlusive, may enhance penetration compared to creams or lotions.[5]
-
Skin Integrity: Application to damaged or inflamed skin can increase systemic absorption due to a compromised skin barrier.
-
Application Site: Skin thickness and blood flow vary across different anatomical regions in animals, which can affect absorption rates.[6]
-
Dose and Application Area: A larger application area and a higher dose increase the potential for systemic uptake.
-
Occlusion: Covering the application site with a dressing can dramatically increase absorption by hydrating the stratum corneum.
-
Animal Species: Different animal species have varying skin permeability characteristics. For instance, rabbit and rat skin is generally more permeable than pig or human skin.
Q3: Which animal models are most appropriate for studying the systemic absorption of this compound?
Commonly used animal models for dermal absorption studies include rats, rabbits, guinea pigs, and minipigs. The choice of model depends on the specific research question. The pig model is often considered the most relevant to human skin due to similarities in skin structure and physiology. However, rats and rabbits are also widely used for initial screening and mechanistic studies due to their smaller size and lower cost.
Q4: What are the key indicators of systemic absorption of this compound in animal studies?
Key indicators include:
-
Plasma concentrations of this compound and its metabolites.
-
Suppression of endogenous cortisol levels , which indicates an effect on the HPA axis.
-
Changes in adrenal gland weight and histology.
-
Systemic pharmacodynamic effects , such as changes in white blood cell counts (e.g., eosinophils) or blood glucose levels.[7][8]
Troubleshooting Guides
Issue: High variability in plasma concentrations of this compound between animals in the same treatment group.
| Potential Cause | Troubleshooting Step |
| Inconsistent application technique | Ensure standardized application procedures, including the exact amount of formulation applied per unit area of skin and consistent spreading technique. |
| Accidental oral ingestion | Use of Elizabethan collars or other protective devices to prevent licking of the application site. |
| Variations in skin integrity | Carefully examine and document the condition of the skin at the application site before dosing. Exclude animals with significant skin irritation or damage. |
| Differences in skin metabolism | While difficult to control, acknowledging this as a potential source of variability is important. Ensure animal groups are appropriately randomized. |
Issue: No detectable plasma concentrations of this compound, even at high topical doses.
| Potential Cause | Troubleshooting Step |
| Low systemic bioavailability of the formulation | This may be the desired outcome. Confirm local efficacy to ensure the drug is active at the site of application. |
| Insufficiently sensitive analytical method | Validate the analytical method to ensure the lower limit of quantification (LLOQ) is adequate to detect expected low plasma concentrations.[9] |
| Rapid metabolism and clearance | Analyze for major metabolites in plasma and urine, as the parent drug may be cleared too quickly to be detected. |
| Inappropriate blood sampling time | Conduct a pilot study with more frequent blood sampling to capture the peak plasma concentration (Cmax). |
Issue: Unexpected systemic side effects are observed.
| Potential Cause | Troubleshooting Step |
| Higher than expected systemic absorption | Re-evaluate the formulation and application procedure. Consider using a less occlusive vehicle or reducing the application area and/or dose. |
| Formation of active metabolites | Investigate the metabolic profile of this compound to identify any metabolites with significant glucocorticoid activity. |
| Sensitivity of the animal model | The chosen animal model may be particularly sensitive to the systemic effects of corticosteroids. Review literature for species-specific sensitivity. |
Data Presentation
Due to the limited publicly available quantitative data on the systemic absorption of different this compound formulations, the following tables present illustrative data based on typical findings for topical corticosteroids. This data is for demonstration purposes only and should not be considered actual experimental results for this compound.
Table 1: Illustrative Plasma Pharmacokinetic Parameters of this compound Following Topical Administration of Different Formulations in Rats (0.5% concentration, 10 cm² application area)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) |
| Ointment | 1.8 ± 0.5 | 6 | 15.2 ± 3.1 |
| Cream | 0.9 ± 0.3 | 4 | 7.5 ± 2.2 |
| Gel | 0.5 ± 0.2 | 2 | 3.1 ± 1.5 |
Table 2: Illustrative Effect of Different this compound Formulations on Endogenous Cortisol Suppression in Beagle Dogs (24h post-application)
| Formulation | Baseline Cortisol (ng/mL) | 24h Post-Application Cortisol (ng/mL) | % Suppression |
| Ointment | 25.3 ± 5.1 | 15.1 ± 4.2 | 40.3% |
| Cream | 26.1 ± 4.8 | 20.9 ± 3.9 | 19.9% |
| Gel | 24.9 ± 5.5 | 23.4 ± 4.7 | 6.0% |
Experimental Protocols
Protocol 1: In Vivo Dermal Absorption Study in Rats
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimatization: Acclimate animals for at least 7 days before the study.
-
Dose Preparation: Prepare 0.5% this compound in ointment, cream, and gel formulations.
-
Dosing:
-
Anesthetize the animals.
-
Shave a 10 cm² area on the dorsal back.
-
Apply a uniform layer of the formulation (e.g., 100 mg).
-
Fit animals with an Elizabethan collar to prevent ingestion.
-
-
Blood Sampling:
-
Collect blood samples (approx. 0.25 mL) from the tail vein at 0, 1, 2, 4, 6, 8, 12, and 24 hours post-application into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate plasma and store at -80°C until analysis.
-
-
Analytical Method:
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Compare the parameters between the different formulation groups.
-
Protocol 2: Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression Study in Beagle Dogs
-
Animal Model: Male beagle dogs (1-2 years old).
-
Baseline Cortisol: Collect baseline blood samples to determine endogenous cortisol levels.
-
Dosing:
-
Apply a defined amount of the this compound formulation to a specified area of the skin daily for 7 days.
-
-
Blood Sampling:
-
Collect blood samples at 24 hours after the last dose.
-
Separate plasma and store at -80°C.
-
-
Cortisol Analysis:
-
Measure plasma cortisol concentrations using a validated immunoassay or LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of cortisol suppression compared to baseline for each treatment group.
-
Compare the extent of suppression between different formulations.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Efficacy and tolerance of this compound administered twice daily in adult patients with perennial rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intranasal this compound in patients with perennial rhinitis: a 12-month efficacy and safety study including nasal biopsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systemic absorption of topical steroids. Metabolic effects as an index of mild hypercortisolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Consequences of systemic absorption of topical glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topical formulations of fluocinolone acetonide. Are creams, gels and ointments bioequivalent and does dilution affect activity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topical Corticosteroids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. [Pharmacological studies on butyl 6alpha-fluoro-11beta-hydroxy-16alpha-methyl-3,20-dioxo-1,4-pregnadien-21-oate (fluocortin butylester) (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of fluocortin butylester and beclomethasone dipropionate on the adrenal gland in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Identifying and Characterizing Fluocortin Butyl Degradation Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the identification and characterization of fluocortin butyl degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
This compound, a corticosteroid ester, is susceptible to degradation through several pathways, primarily hydrolysis and oxidation.[1][2] The ester linkage is a common site for hydrolysis, while the α-ketol group in the side chain is prone to oxidation.[2] Key degradation pathways for corticosteroids often involve the 20-keto-21-hydroxyl group.[2]
Q2: What are the expected degradation products of this compound under forced degradation conditions?
Under forced degradation conditions (acidic, basic, oxidative, photolytic, and thermal stress), several degradation products of this compound can be anticipated. These may include:
-
Hydrolytic Degradation: Cleavage of the butyl ester to form fluocortin and butanol.
-
Oxidative Degradation: Oxidation of the C21 hydroxyl group to an aldehyde, or further to a carboxylic acid.[2] Other oxidative changes to the steroid nucleus are also possible.
-
Thermal Degradation: Dehydration and other rearrangements of the steroid structure.
It is crucial to perform forced degradation studies to systematically identify the specific degradation products that form under different stress conditions.[3][4][5]
Q3: What analytical techniques are most suitable for identifying and characterizing this compound degradation products?
A combination of chromatographic and spectroscopic techniques is essential for the definitive identification and characterization of degradation products.[1][6][7]
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): These are the primary techniques for separating the parent drug from its degradation products.[1][6][8][9] A stability-indicating method should be developed and validated.[9][10]
-
Mass Spectrometry (MS), particularly LC-MS/MS: This is a powerful tool for determining the molecular weights and fragmentation patterns of the degradation products, which is crucial for structural elucidation.[4][7][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is invaluable for the unambiguous identification of isolated degradation products.[1][4][11]
Troubleshooting Guides
HPLC Method Development and Analysis
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of this compound and degradation products. | Inappropriate mobile phase composition or gradient. | Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water ratio) and gradient profile. Consider using a different buffer or adjusting the pH. |
| Unsuitable column chemistry. | Screen different C18 columns from various manufacturers or consider alternative stationary phases (e.g., C8, phenyl-hexyl). | |
| Peak tailing for the parent drug or degradation products. | Secondary interactions with the stationary phase. | Add a competing base like triethylamine (0.1%) to the mobile phase. Adjust the mobile phase pH. |
| Column overload. | Reduce the injection volume or sample concentration. | |
| Ghost peaks or baseline noise. | Contaminated mobile phase or HPLC system. | Use fresh, high-purity solvents and additives. Purge the HPLC system thoroughly. |
| Sample carryover. | Implement a needle wash step in the autosampler method. | |
| Inconsistent retention times. | Fluctuations in column temperature or mobile phase composition. | Use a column oven to maintain a consistent temperature. Ensure the mobile phase is well-mixed and degassed. |
Mass Spectrometry (MS) Analysis
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No or low ion intensity for degradation products. | Inefficient ionization. | Optimize the ion source parameters (e.g., capillary voltage, gas flow rates, temperature). Try a different ionization mode (e.g., APCI if ESI is not effective). |
| Low concentration of the degradation product. | Concentrate the sample or inject a larger volume. | |
| Complex or uninterpretable mass spectra. | In-source fragmentation. | Reduce the fragmentor voltage or other source parameters to minimize in-source collision-induced dissociation. |
| Presence of multiple co-eluting compounds. | Improve the chromatographic separation. | |
| Difficulty in elucidating the structure from MS/MS data. | Insufficient fragmentation. | Optimize the collision energy to achieve adequate fragmentation for structural analysis. |
| Lack of clear fragmentation pathways. | Compare the fragmentation pattern with that of the parent drug and known corticosteroid degradation products. Consider using high-resolution mass spectrometry (HRMS) for accurate mass measurements and elemental composition determination. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the stability of this compound and to generate its degradation products.[3][5]
1. Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) and add 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with an equivalent amount of 0.1 M NaOH.
-
Analyze the sample by HPLC.
2. Base Hydrolysis:
-
Dissolve this compound in a suitable solvent and add 0.1 M NaOH.
-
Incubate the solution at room temperature for 8 hours.
-
Neutralize the solution with an equivalent amount of 0.1 M HCl.
-
Analyze the sample by HPLC.
3. Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide.
-
Incubate the solution at room temperature for 24 hours, protected from light.
-
Analyze the sample by HPLC.
4. Thermal Degradation:
-
Place solid this compound in a hot air oven at 105°C for 48 hours.
-
Dissolve the sample in a suitable solvent and analyze by HPLC.
5. Photolytic Degradation:
-
Expose a solution of this compound to UV light (254 nm) and visible light for an extended period (e.g., 7 days).
-
Analyze the sample by HPLC, comparing it to a control sample stored in the dark.
Stability-Indicating HPLC-UV Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% B to 90% B over 20 minutes, then hold at 90% B for 5 minutes, and return to 30% B for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
LC-MS/MS Method for Structural Elucidation
-
LC System: Use the same HPLC method as described above.
-
Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 350°C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
-
-
MS Scan Mode: Full scan from m/z 100 to 1000.
-
MS/MS Scan Mode: Product ion scan of the parent drug and suspected degradation product masses. Optimize collision energy for each precursor ion.
Quantitative Data Summary
The following table presents hypothetical data from a forced degradation study of this compound, demonstrating the utility of a stability-indicating HPLC method.
| Stress Condition | Retention Time (min) | Peak Area (%) | Proposed Identity | Observed m/z [M+H]⁺ |
| Unstressed | 15.2 | 99.8 | This compound | 447.2 |
| Acid Hydrolysis | 12.8 | 15.4 | Fluocortin | 391.2 |
| 15.2 | 84.1 | This compound | 447.2 | |
| Base Hydrolysis | 12.8 | 25.7 | Fluocortin | 391.2 |
| 15.2 | 73.5 | This compound | 447.2 | |
| Oxidative Degradation | 14.5 | 8.9 | Oxidized Product 1 | 461.2 |
| 15.2 | 90.3 | This compound | 447.2 | |
| Thermal Degradation | 13.9 | 5.2 | Dehydrated Product | 429.2 |
| 15.2 | 94.1 | This compound | 447.2 | |
| Photolytic Degradation | 14.8 | 3.8 | Photodegradant 1 | 445.2 |
| 15.2 | 95.5 | This compound | 447.2 |
Visualizations
Caption: Proposed degradation pathways of this compound.
References
- 1. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS - American Journal of Analytical Chemistry - SCIRP [scirp.org]
- 7. ijmr.net.in [ijmr.net.in]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Degradation products of beclomethasone dipropionate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the experimental design for fluocortin butyl efficacy testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the experimental design for fluocortin butyl efficacy testing.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic glucocorticoid that functions as an anti-inflammatory agent. Its primary mechanism involves binding to cytosolic glucocorticoid receptors (GR).[1] Upon binding, the this compound-GR complex translocates to the nucleus, where it modulates the expression of target genes. This modulation includes the upregulation of anti-inflammatory proteins and the repression of pro-inflammatory transcription factors such as NF-κB and AP-1.[1][2]
Q2: Which in vivo models are most appropriate for assessing the topical anti-inflammatory efficacy of this compound?
A2: The croton oil-induced ear edema model in mice is a widely used and relevant model for evaluating the efficacy of topical corticosteroids like this compound.[3][4] This model mimics acute inflammation and allows for the quantification of edema reduction following topical application of the test compound. Other models, such as those involving chronic inflammation or specific skin diseases like atopic dermatitis, may also be relevant depending on the research focus.[5][6][7]
Q3: What are the key in vitro assays for characterizing the potency of this compound?
A3: Key in vitro assays include:
-
Glucocorticoid Receptor (GR) Binding Assay: This assay determines the affinity of this compound for the glucocorticoid receptor, often by measuring the displacement of a radiolabeled or fluorescently-labeled ligand.[8]
-
Inhibition of Cytokine Production: This assay measures the ability of this compound to suppress the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cultured cells, such as peripheral blood mononuclear cells (PBMCs) or macrophage cell lines, following stimulation with an inflammatory agent like lipopolysaccharide (LPS).[9][10][11][12][13]
-
In Vitro Skin Penetration Test (IVPT): This assay assesses the permeation of this compound through the skin layers using Franz diffusion cells.[14][15][16][17][18]
Q4: How does this compound inhibit the NF-κB signaling pathway?
A4: this compound, through the activated glucocorticoid receptor, can inhibit the NF-κB signaling pathway via several mechanisms. A primary mechanism involves the GR interfering with the function of key components of the NF-κB pathway. The activated GR can directly interact with NF-κB proteins, preventing them from binding to DNA and activating pro-inflammatory gene transcription. Additionally, the GR can induce the expression of the inhibitor of NF-κB (IκBα), which sequesters NF-κB in the cytoplasm, thereby preventing its translocation to the nucleus.[2][19]
Troubleshooting Guides
In Vivo: Croton Oil-Induced Ear Edema Assay
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in ear swelling between animals in the same group. | Inconsistent application of croton oil or test substance. Improper handling of animals leading to stress. Genetic variability within the animal strain. | Ensure precise and consistent application volume and area for both croton oil and the test formulation. Handle animals gently and consistently to minimize stress. Use a well-characterized and genetically stable animal strain. |
| No significant reduction in edema with this compound treatment. | Insufficient dose or poor skin penetration of the formulation. The vehicle used in the formulation is not optimal. The compound has degraded. | Perform a dose-response study to determine the optimal concentration. Optimize the vehicle to enhance skin permeation. Ensure the stability of this compound in the formulation and store it properly. |
| Unexpected skin reactions (e.g., necrosis, severe irritation). | The concentration of croton oil is too high. The vehicle is causing irritation. | Titrate the concentration of croton oil to induce a robust but not overly severe inflammatory response. Test the vehicle alone on a separate group of animals to rule out vehicle-induced irritation. |
In Vitro: Glucocorticoid Receptor Binding Assay
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low signal or no binding detected. | Inactive receptor protein. Low concentration of radioligand or fluorescent ligand. Problems with the detection method. | Use a fresh batch of receptor protein and verify its activity with a known potent ligand like dexamethasone. Optimize the concentration of the labeled ligand.[20] Ensure the detection instrument is functioning correctly and that all reagents are properly prepared. |
| High non-specific binding. | The concentration of the labeled ligand is too high. Insufficient blocking of non-specific sites. The washing steps are inadequate. | Titrate the labeled ligand to the lowest concentration that provides a robust signal.[21] Use an appropriate blocking agent in the assay buffer. Increase the number and duration of wash steps.[21] |
| Inconsistent IC50 values for this compound. | Pipetting errors. Instability of the compound or reagents. Variation in incubation time or temperature. | Calibrate pipettes and ensure accurate and consistent dispensing. Prepare fresh solutions of this compound and other reagents for each experiment. Strictly adhere to the established incubation time and temperature. |
Data Presentation
Table 1: Example Data from a Croton Oil-Induced Ear Edema Study with a Topical Anti-Inflammatory Agent (Nicotinamide Gel)
| Treatment Group | Dose | Mean Ear Edema (mg) ± SEM | % Inhibition |
| Toxic Control (Croton Oil) | - | 39.93 ± 6.03 | - |
| Nicotinamide Gel | 2% | 9.88 ± 2.39 | 75.2% |
| Nicotinamide Gel | 3% | 15.26 ± 1.63 | 61.8% |
| Nicotinamide Gel | 4% | 5.66 ± 1.20*** | 85.8% |
***p<0.001 compared to toxic control. Data is adapted from a study on nicotinamide gel and serves as an illustrative example of how to present efficacy data from this model.[22]
Experimental Protocols
Glucocorticoid Receptor (GR) Competitor Binding Assay
This protocol is adapted from a fluorescence polarization-based competitor assay.
Materials:
-
Human Glucocorticoid Receptor (GR) protein
-
Fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red)
-
Assay Buffer (e.g., phosphate buffer with stabilizing agents)
-
This compound
-
Dexamethasone (positive control)
-
Microplate reader capable of fluorescence polarization measurements
Procedure:
-
Prepare a series of dilutions of this compound and dexamethasone in the assay buffer.
-
In a microplate, add the diluted compounds.
-
Add the fluorescently labeled glucocorticoid ligand to each well at a fixed concentration.
-
Initiate the binding reaction by adding the GR protein to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the binding to reach equilibrium.[8]
-
Measure the fluorescence polarization in each well using a microplate reader.
-
Calculate the percent inhibition of labeled ligand binding for each concentration of this compound and dexamethasone.
-
Determine the IC50 value for this compound by fitting the data to a dose-response curve.
Croton Oil-Induced Ear Edema in Mice
Materials:
-
Male ICR mice (25-30 g)[3]
-
Croton oil
-
Acetone (vehicle for croton oil)
-
This compound formulation
-
Vehicle for this compound (negative control)
-
Dexamethasone solution (positive control)
-
6 mm biopsy punch
-
Analytical balance
Procedure:
-
Divide mice into treatment groups (n=6-7 per group): Vehicle control, this compound (various doses), and dexamethasone.
-
Topically apply the this compound formulation, vehicle, or dexamethasone solution to the inner and outer surfaces of the right ear of each mouse.
-
After a set time (e.g., 30 minutes), apply a solution of croton oil in acetone (e.g., 2.5%) to the right ear of all mice.[4] The left ear remains untreated.
-
After a specific duration (e.g., 4-6 hours), euthanize the mice.[3][4]
-
Use a 6 mm biopsy punch to collect ear tissue from both the treated (right) and untreated (left) ears.
-
Weigh each ear punch immediately.
-
The degree of edema is calculated as the difference in weight between the right and left ear punches.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
In Vitro Skin Penetration Test (IVPT) using Franz Diffusion Cells
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin)
-
Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer)
-
This compound formulation
-
Syringes and needles for sampling
-
High-performance liquid chromatography (HPLC) system for analysis
Procedure:
-
Mount the excised skin between the donor and receptor compartments of the Franz diffusion cells, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with the receptor solution and ensure there are no air bubbles under the skin. Maintain the temperature at 32°C to mimic skin surface temperature.
-
Apply a finite dose of the this compound formulation to the skin surface in the donor compartment.
-
At predetermined time points (e.g., 1, 2, 4, 6, 8, 24 hours), collect samples from the receptor solution.
-
After the final time point, dismantle the apparatus and separate the different skin layers (stratum corneum, epidermis, dermis).
-
Extract this compound from the skin layers using a suitable solvent.
-
Analyze the concentration of this compound in the receptor solution samples and skin extracts using a validated HPLC method.
-
Calculate the cumulative amount of this compound that has permeated through the skin over time and the amount retained in each skin layer.
Visualizations
Caption: this compound's Anti-inflammatory Signaling Pathway.
Caption: Experimental Workflow for this compound Efficacy Testing.
References
- 1. Frontiers | Improved Glucocorticoid Receptor Ligands: Fantastic Beasts, but How to Find Them? [frontiersin.org]
- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of inflammatory mechanisms induced by croton oil in mouse ear - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal models of skin disease for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Glucocorticosteroid inhibition of cytokine production: relevance to antiallergic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytokine modulation by glucocorticoids: mechanisms and actions in cellular studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of cytokine production by cyclosporin A and transforming growth factor beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclosporine and FK506 inhibition of murine mast cell cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of cytokine production by cyclosporine A and G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vitro penetration through the skin layers of topically applied glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs | FDA [fda.gov]
- 17. cronfa.swan.ac.uk [cronfa.swan.ac.uk]
- 18. Methods to Evaluate Skin Penetration In Vitro [mdpi.com]
- 19. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 21. researchgate.net [researchgate.net]
- 22. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
controlling for confounding variables in fluocortin butyl experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments with fluocortin butyl, with a focus on controlling for confounding variables.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic glucocorticoid corticosteroid.[1] Its primary mechanism of action involves binding to cytosolic glucocorticoid receptors (GR). Upon binding, the this compound-GR complex translocates to the nucleus, where it modulates gene expression. This leads to the suppression of pro-inflammatory cytokines and other mediators of inflammation, as well as the promotion of anti-inflammatory gene expression.
Q2: What are the most critical confounding variables to consider in in vitro experiments with this compound?
A2: In in vitro studies, key confounders include:
-
Cell passage number: Higher passage numbers can lead to genetic and phenotypic drift, altering cellular responses.
-
Serum and media batch variability: Different lots of fetal bovine serum (FBS) and cell culture media can contain varying levels of endogenous hormones and growth factors that may influence experimental outcomes.
-
Vehicle effects: The solvent used to dissolve this compound (e.g., DMSO, ethanol) can have independent effects on cell viability and gene expression.
-
Plating density: Cell density can affect proliferation rates and responsiveness to treatment.
Q3: What are the major confounding variables in in vivo animal studies with this compound?
A3: In animal models, particularly those for allergic rhinitis, significant confounders include:
-
Animal strain: Different strains of mice or guinea pigs can exhibit varying immune responses to allergens.[2][3]
-
Age and sex: These biological variables can influence immune responses and drug metabolism.
-
Route and timing of administration: The method and timing of both allergen challenge and drug administration can impact the observed effects.
-
Environmental factors: Stress, housing conditions, and microbiome differences can all influence inflammatory responses.
Q4: How can I statistically control for confounding variables after data collection?
A4: While controlling for confounders during experimental design is optimal, statistical methods can be employed during data analysis. These include:
-
Stratification: Analyzing data in subgroups based on the levels of a confounding variable.[4][5]
-
Multivariate analysis: Using techniques like Analysis of Covariance (ANCOVA) to adjust for the effects of one or more continuous confounding variables.[4][6]
-
Regression modeling: Incorporating confounding variables as covariates in a regression model to assess the independent effect of this compound.[7]
Troubleshooting Guides
Issue 1: High Variability in In Vitro Anti-Inflammatory Assay Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Health or Passage Number | Maintain a consistent, narrow range of cell passage numbers for all experiments. Regularly check for mycoplasma contamination. Ensure consistent cell seeding density. |
| Batch-to-Batch Variability in Reagents | Purchase and use a single large batch of fetal bovine serum (FBS) and cell culture media for the entire set of experiments. If new batches must be used, perform a bridging study to ensure consistency. |
| Vehicle Control Issues | Always include a vehicle-only control group to assess the effect of the solvent. Ensure the final concentration of the vehicle is consistent across all treatment groups and is below a concentration known to affect the cells. |
| Incubator Conditions | Ensure consistent temperature, CO2, and humidity levels in the incubator. Avoid placing plates on the top or bottom shelves, which may have greater temperature fluctuations. |
Issue 2: Inconsistent or Unexpected Results in Animal Models of Allergic Rhinitis
| Possible Cause | Troubleshooting Step |
| Variability in Allergic Sensitization | Standardize the sensitization protocol, including the type and dose of allergen and adjuvant used.[8][9] Use an appropriate animal strain known to develop a robust allergic response.[2][3] |
| Subjective Symptom Scoring | Implement a blinded scoring system for nasal symptoms to reduce observer bias.[10] Whenever possible, use objective measurements like nasal airflow resistance.[11] |
| Concomitant Medication Effects | If studying human subjects, carefully document and control for the use of other medications, such as antihistamines or decongestants, that could affect rhinitis symptoms.[12] |
| Stress-Induced Inflammation | Acclimatize animals to the experimental procedures and housing to minimize stress. Handle animals consistently and gently. |
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Nasal Symptom Scores in a Perennial Rhinitis Clinical Trial
| Treatment Group | Mean Total Nasal Symptom Score (Baseline) | Mean Total Nasal Symptom Score (Week 4) | Mean Change from Baseline | p-value vs. Placebo |
| Placebo (n=58) | 7.8 | 6.5 | -1.3 | - |
| This compound (2 mg/day; n=60) | 7.9 | 4.8 | -3.1 | <0.05 |
| This compound (4 mg/day; n=59) | 7.7 | 4.1 | -3.6 | <0.01 |
| This compound (8 mg/day; n=58) | 7.8 | 4.0 | -3.8 | <0.01 |
| Data are hypothetical and for illustrative purposes, based on findings from clinical trials of similar intranasal corticosteroids.[12][13] |
Table 2: In Vitro Inhibition of TNF-α and IL-6 Production by this compound in LPS-Stimulated Macrophages
| This compound Concentration | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| 0.1 nM | 15.2 | 12.8 |
| 1 nM | 35.7 | 31.5 |
| 10 nM | 68.4 | 62.1 |
| 100 nM | 85.1 | 80.3 |
| 1 µM | 92.5 | 88.9 |
| IC50 | ~7.5 nM | ~12.0 nM |
| Data are hypothetical and for illustrative purposes, representing typical results for glucocorticoids in such assays. |
Experimental Protocols
Protocol 1: In Vitro Anti-Inflammatory Assay - Inhibition of Cytokine Production
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C and 5% CO2. Use cells between passages 5 and 15.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Treatment: Pre-treat the cells with varying concentrations of this compound or vehicle control for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant for cytokine analysis.
-
Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the LPS-stimulated vehicle control. Determine the IC50 value.
Protocol 2: In Vivo Allergic Rhinitis Model in Mice
-
Animals: Use 6-8 week old female BALB/c mice.
-
Sensitization:
-
On day 0 and day 7, intraperitoneally inject mice with 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide adjuvant in a total volume of 200 µL saline.
-
-
Challenge and Treatment:
-
From day 14 to day 21, intranasally challenge the mice daily with 10 µL of 1% OVA in saline per nostril.
-
One hour prior to each OVA challenge, administer this compound or vehicle control intranasally (e.g., 10 µL per nostril of a specified concentration).
-
-
Symptom Assessment:
-
On day 21, 30 minutes after the final OVA challenge, observe the mice for 15 minutes and count the number of sneezes and nasal rubbing motions. The observer should be blinded to the treatment groups.
-
-
Sample Collection:
-
After symptom assessment, euthanize the mice and collect blood for IgE analysis and nasal tissue for histological examination (e.g., eosinophil infiltration).
-
-
Data Analysis:
-
Compare the frequency of sneezing and nasal rubbing, serum IgE levels, and eosinophil counts between the different treatment groups and the vehicle control group.
-
Mandatory Visualizations
Caption: Experimental workflows for in vitro and in vivo studies.
Caption: Glucocorticoid receptor signaling pathway for this compound.
Caption: Logical relationship of a confounding variable.
References
- 1. [Clinical trial of fluocortin butylester in a double-blind contralateral comparison versus fluocortolone and hydrocortisone acetate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal models of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strain-Specific Differences in House Dust Mite (Dermatophagoides farinae)-Induced Mouse Models of Allergic Rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to control confounding effects by statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. Confounding variables in statistics: How to identify and control them [statsig.com]
- 7. researchgate.net [researchgate.net]
- 8. [Research progress of animal model of allergic rhinitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Symptom score for allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of decongestion on nasal airway patency and airflow - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and tolerance of this compound administered twice daily in adult patients with perennial rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
Validation & Comparative
An In Vitro Potency Comparison: Fluocortin Butyl and Hydrocortisone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro potency of two corticosteroids, fluocortin butyl and hydrocortisone. While extensive in vitro data for hydrocortisone is readily available, a comprehensive search of the scientific literature did not yield specific quantitative in vitro potency data for this compound, such as IC50 values or glucocorticoid receptor binding affinities from direct comparative studies. Clinical research suggests the efficacy of this compound lies between that of fluocortolone and hydrocortisone acetate, but this does not directly translate to in vitro potency metrics[1].
Therefore, this document will present the available in vitro data for hydrocortisone as a benchmark and will detail the standard experimental methodologies used to determine the in vitro potency of corticosteroids. This will provide a framework for understanding how this compound would be evaluated and compared if such data were available.
Quantitative Data on In Vitro Potency
Due to the lack of available in vitro experimental data for this compound, a direct quantitative comparison with hydrocortisone cannot be presented. The following table summarizes representative in vitro potency data for hydrocortisone to serve as a reference.
Table 1: In Vitro Potency of Hydrocortisone
| Parameter | Assay | Value | Reference |
| Relative Potency | Inhibition of Phytohemagglutinin Stimulated Human Lymphocyte Transformation | 1.00 | [2] |
Note: The relative potency of other corticosteroids is often expressed relative to hydrocortisone, which is assigned a value of 1.
Glucocorticoid Signaling Pathway
Glucocorticoids like this compound and hydrocortisone exert their anti-inflammatory effects primarily through the glucocorticoid receptor (GR). The following diagram illustrates the generalized signaling pathway.
Caption: Glucocorticoid Receptor Signaling Pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the in vitro potency of corticosteroids.
Glucocorticoid Receptor (GR) Binding Assay
This assay measures the affinity of a corticosteroid for the glucocorticoid receptor.
Principle: A competitive binding assay is used where the test corticosteroid (e.g., this compound or hydrocortisone) competes with a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) for binding to the GR in a cell lysate or with a purified receptor. The displacement of the radiolabeled ligand by the test compound is measured to determine its binding affinity, often expressed as the inhibitory concentration 50% (IC50) or the equilibrium dissociation constant (Ki).
Protocol Outline:
-
Preparation of Cytosol:
-
Human cells, such as A549 lung carcinoma cells, are cultured to confluency.
-
Cells are harvested and washed with an ice-cold buffer (e.g., Tris-HCl with EDTA and molybdate).
-
The cells are then homogenized and centrifuged at high speed to obtain the cytosolic fraction containing the GR.
-
-
Competitive Binding:
-
A constant concentration of the radiolabeled glucocorticoid is incubated with the cytosol preparation.
-
Increasing concentrations of the unlabeled test corticosteroid are added to compete for binding to the GR.
-
The mixture is incubated to reach equilibrium.
-
-
Separation of Bound and Unbound Ligand:
-
Dextran-coated charcoal is often used to adsorb the unbound radiolabeled ligand.
-
The mixture is centrifuged, leaving the GR-bound radiolabeled ligand in the supernatant.
-
-
Quantification:
-
The radioactivity in the supernatant is measured using a scintillation counter.
-
The data is analyzed to calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand.
-
In Vitro Anti-inflammatory Assays
These assays measure the ability of a corticosteroid to suppress inflammatory responses in cultured cells.
Principle: This assay measures the inhibition of pro-inflammatory cytokine production (e.g., IL-6, IL-8, TNF-α) from cells stimulated with an inflammatory agent.
Protocol Outline:
-
Cell Culture and Stimulation:
-
A suitable cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or A549 cells) is cultured.
-
The cells are pre-incubated with various concentrations of the test corticosteroid.
-
An inflammatory stimulus, such as lipopolysaccharide (LPS) or interleukin-1β (IL-1β), is added to induce cytokine production.
-
-
Incubation:
-
The cells are incubated for a specific period to allow for cytokine secretion into the cell culture supernatant.
-
-
Cytokine Measurement:
-
The cell culture supernatant is collected.
-
The concentration of the target cytokine is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for that cytokine.
-
-
Data Analysis:
-
The percentage of inhibition of cytokine production by the corticosteroid is calculated relative to the stimulated control (no corticosteroid).
-
The IC50 value, the concentration of the corticosteroid that causes 50% inhibition, is determined.
-
Principle: This is a surrogate in vivo assay that is often used to predict the topical anti-inflammatory potency of corticosteroids. The ability of a topical corticosteroid to cause vasoconstriction in the small capillaries of the skin leads to a visible blanching (whitening) effect. The intensity of this blanching is correlated with the anti-inflammatory potency.
Protocol Outline:
-
Subject Selection: Healthy volunteers with normal skin are selected.
-
Application: Small areas on the forearm are marked, and the test corticosteroid formulations are applied under occlusion for a specified period.
-
Assessment: The degree of skin blanching is assessed visually at various time points after application removal, using a graded scale.
-
Data Analysis: The blanching scores are used to rank the potency of the different corticosteroids.
Summary
References
A Comparative Analysis of Fluocortin Butyl and Beclomethasone Dipropionate for Drug Development Professionals
An in-depth guide to the performance, mechanisms, and clinical data of two prominent corticosteroids.
In the landscape of corticosteroid development, a thorough understanding of existing therapeutic agents is paramount. This guide provides a detailed comparative study of fluocortin butyl and beclomethasone dipropionate, offering researchers, scientists, and drug development professionals a comprehensive resource to inform future innovation. By examining their mechanisms of action, pharmacokinetic profiles, clinical efficacy, and side-effect profiles, this document aims to delineate the key characteristics of each compound, supported by experimental data.
At a Glance: Key Property Comparison
| Property | This compound | Beclomethasone Dipropionate |
| Drug Class | Synthetic Glucocorticoid Corticosteroid | Synthetic Glucocorticoid Corticosteroid (Prodrug) |
| Primary Use | Topical treatment of inflammatory skin conditions; Inhaled for rhinitis and asthma | Inhaled for asthma and COPD; Intranasal for allergic rhinitis; Topical for dermatoses |
| Active Form | This compound | Beclomethasone-17-monopropionate (B-17-MP) |
| Systemic Activity | Low to negligible when used topically[1] | Can be absorbed systemically, with potential for adrenal suppression at high doses[2] |
| Potency | Medium-potency corticosteroid[3] | High topical activity |
Mechanism of Action: A Shared Pathway
Both this compound and beclomethasone dipropionate exert their anti-inflammatory effects through the glucocorticoid receptor (GR) signaling pathway.[3] As corticosteroids, they mimic the action of endogenous glucocorticoids. The binding of the corticosteroid to the cytoplasmic GR triggers a conformational change, leading to the dissociation of a multi-protein complex. This activated ligand-receptor complex then translocates to the nucleus.
Inside the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to the increased expression of anti-inflammatory proteins and the decreased expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. This ultimately results in reduced inflammation, swelling, and immune cell infiltration at the site of application.
Beclomethasone dipropionate itself has a weak affinity for the glucocorticoid receptor and functions as a prodrug. It is rapidly hydrolyzed by esterase enzymes in tissues to its active metabolite, beclomethasone-17-monopropionate (B-17-MP), which possesses high binding affinity for the GR.
Pharmacokinetic Profile: A Tale of Two Systemic Exposures
A key differentiator between this compound and beclomethasone dipropionate lies in their pharmacokinetic profiles, particularly concerning systemic absorption and activity.
Beclomethasone Dipropionate: In contrast, beclomethasone dipropionate and its active metabolite, B-17-MP, can be absorbed systemically following inhalation or topical application. The systemic bioavailability of inhaled beclomethasone dipropionate is influenced by both pulmonary and gastrointestinal absorption of the swallowed portion of the dose. It undergoes extensive first-pass metabolism in the liver. The terminal elimination half-life for B-17-MP is approximately 2.7 hours. High doses of beclomethasone dipropionate have been shown to cause adrenal suppression, indicating systemic activity.[2]
| Pharmacokinetic Parameter | This compound | Beclomethasone Dipropionate (inhaled) |
| Systemic Bioavailability | Very low (topical) | Significant, depends on device and inhalation technique |
| Active Metabolite | Not applicable | Beclomethasone-17-monopropionate (B-17-MP) |
| Protein Binding | Data not available | ~87% (B-17-MP) |
| Metabolism | Undergoes biotransformation | Extensive hepatic first-pass metabolism |
| Elimination Half-life | Data not available | ~0.5 h (BDP), ~2.7 h (B-17-MP) |
| Primary Route of Excretion | Feces and urine | Feces (mainly as polar metabolites) |
Clinical Efficacy: A Head-to-Head Comparison in Asthma
A notable comparative study investigated the effects of inhaled this compound and beclomethasone dipropionate on allergen-induced immediate and late asthmatic reactions. This provides valuable insight into their relative clinical performance in a controlled setting.
Experimental Protocol: Allergen-Induced Asthma Challenge
A common experimental design to assess the efficacy of anti-asthmatic drugs involves the following steps:
-
Baseline Assessment: Participants with a history of mild, stable asthma and known sensitivity to a specific allergen undergo baseline lung function tests, typically measuring the Forced Expiratory Volume in one second (FEV1).
-
Allergen Challenge: Participants inhale a nebulized solution containing the allergen.
-
Measurement of Asthmatic Response:
-
Immediate Asthmatic Reaction (EAR): FEV1 is measured at frequent intervals (e.g., every 10-15 minutes) for the first 1-2 hours post-challenge to assess the acute bronchoconstrictive response.
-
Late Asthmatic Reaction (LAR): FEV1 is measured hourly for several hours (e.g., 3-8 hours) after the initial challenge to assess the delayed inflammatory response.
-
-
Treatment Period: Participants are randomized to receive either the investigational drug, a comparator, or a placebo for a specified duration (e.g., one week).
-
Post-Treatment Allergen Challenge: The allergen challenge is repeated at the end of the treatment period to evaluate the protective effect of the medication on both the EAR and LAR.
Comparative Clinical Trial Results
In a double-blind, cross-over trial, inhaled beclomethasone dipropionate (800 µg daily) was compared to this compound ester (8 mg daily) for their ability to block allergen-induced asthmatic reactions.
| Outcome | Beclomethasone Dipropionate | This compound Ester |
| Blocking of Immediate Reaction (>50%) | 50% of patients (10 out of 20) | 25% of patients (5 out of 21) |
| Blocking of Late Reaction | 82% of instances (9 out of 11) | 33% of instances (4 out of 14) |
These results indicate that at the dosages studied, beclomethasone dipropionate was significantly more effective than this compound ester in preventing both immediate and late asthmatic responses to allergen challenge.
Side Effect and Safety Profile
The differing systemic exposure of these two corticosteroids is reflected in their side effect profiles.
This compound: Consistent with its low systemic activity, this compound is generally well-tolerated.[1] In clinical trials for perennial rhinitis, side effects were minimal and not significantly different from placebo.[1]
Beclomethasone Dipropionate: The use of beclomethasone dipropionate, particularly at higher doses, can lead to systemic side effects. These may include adrenal suppression, oral candidiasis (with inhalers), and potential effects on growth in children.[2] However, when used as directed, it has a favorable risk-benefit profile for the management of asthma and other inflammatory conditions.
Conclusion for Drug Development
The comparative study of this compound and beclomethasone dipropionate offers valuable lessons for the development of new corticosteroids.
-
The Prodrug Advantage: Beclomethasone dipropionate's formulation as a prodrug that is converted to a highly active metabolite in the target tissue is a successful strategy for achieving high topical potency.
-
Balancing Efficacy and Systemic Exposure: this compound's development highlights the therapeutic benefit of minimizing systemic activity to improve the safety profile, particularly for topical applications.
-
Future Directions: Future research in corticosteroid development could focus on optimizing the delivery and activation of potent molecules at the site of inflammation while engineering features that promote rapid systemic inactivation to further enhance the therapeutic index. The development of compounds with high receptor affinity and favorable pharmacokinetic properties remains a key objective in the quest for more effective and safer anti-inflammatory therapies.
References
- 1. Efficacy and tolerance of this compound administered twice daily in adult patients with perennial rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding kinetics of fluticasone propionate to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
Illuminating the In Vivo Anti-Inflammatory Profile of Fluocortin Butyl: A Comparative Analysis
For researchers and professionals in drug development, understanding the preclinical in vivo efficacy of a topical corticosteroid is paramount. This guide provides a comparative analysis of fluocortin butyl, a moderately potent glucocorticoid, and its anti-inflammatory effects as demonstrated in established animal models. This objective review synthesizes available data to offer a clear perspective on its performance against other corticosteroids.
This compound operates through the classical glucocorticoid mechanism of action. Upon topical application, it penetrates the cell membrane and binds to cytosolic glucocorticoid receptors (GR). This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus. Within the nucleus, the this compound-GR complex modulates gene expression by binding to glucocorticoid response elements (GREs) on DNA. This interaction results in the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes, ultimately leading to the suppression of the inflammatory cascade.
Mechanism of Action: A Cellular Overview
Fluocortin Butyl: A Comparative Analysis of Efficacy in Topical Corticosteroid Therapy
In the landscape of topical corticosteroids, fluocortin butyl occupies a specific position characterized by its efficacy and safety profile. This guide provides a detailed comparison of this compound with other topical corticosteroids, supported by available experimental data, for researchers, scientists, and drug development professionals.
Glucocorticoid Receptor Signaling Pathway
Topical corticosteroids exert their anti-inflammatory effects by binding to cytosolic glucocorticoid receptors. This binding initiates a signaling cascade that ultimately modulates the transcription of pro-inflammatory and anti-inflammatory genes.[1][2][3][4]
Caption: Glucocorticoid receptor signaling pathway.
Comparative Efficacy of this compound
Clinical studies have positioned this compound's efficacy relative to other well-established topical corticosteroids. A series of six multicenter, double-blind, contralateral studies involving 1705 patients with various dermal disorders concluded that the efficacy of fluocortin butylester preparations is situated between that of fluocortolone and hydrocortisone acetate.
Another double-blind study compared this compound ester with prednicarbate for the treatment of atopic dermatitis.[5] Unfortunately, the full quantitative results of this study are not widely available, limiting a direct data-driven comparison in this guide.
Table 1: Qualitative Efficacy Comparison of Topical Corticosteroids
| Corticosteroid Class | Potency | Examples | Relative Efficacy of this compound |
| Class I | Very High | Clobetasol propionate, Halobetasol propionate | Less Potent |
| Class II | High | Fluocinonide, Desoximetasone | Less Potent |
| Class III | Medium to High | Betamethasone valerate, Triamcinolone acetonide | Less Potent |
| - | Medium | Fluocortolone | Slightly Less Potent |
| - | Medium | This compound | - |
| Class VI | Mild | Desonide, Hydrocortisone acetate | More Potent |
| Class VII | Least Potent | Hydrocortisone | More Potent |
Note: This table provides a qualitative comparison based on available literature. The precise positioning of this compound may vary depending on the formulation and specific indication.
Experimental Protocols
Vasoconstrictor Assay (McKenzie-Stoughton Test)
The vasoconstrictor assay is a standardized method to determine the potency of topical corticosteroids by measuring their ability to cause cutaneous vasoconstriction (blanching).[6]
Methodology:
-
Subject Selection: Healthy volunteers with normal skin on their forearms are selected.
-
Site Demarcation: A grid of small, uniform squares is marked on the volar aspect of the forearms.
-
Application: A standardized amount of the topical corticosteroid formulation and a control vehicle are applied to the designated squares.
-
Occlusion: The application sites are often covered with an occlusive dressing for a specified period (e.g., 6-16 hours) to enhance penetration.
-
Assessment: After removal of the dressing and cleaning of the sites, the degree of blanching is visually assessed by trained observers at specific time points (e.g., 2, 4, 6, and 24 hours post-application).
-
Scoring: A graded scoring system (e.g., 0-4 scale, where 0 is no blanching and 4 is maximal blanching) is used to quantify the vasoconstrictor response.
-
Data Analysis: The scores are statistically analyzed to compare the potency of the test drug with reference standards.
Caption: Experimental workflow for the Vasoconstrictor Assay.
Clinical Trials for Atopic Dermatitis
Clinical trials are essential for evaluating the efficacy and safety of topical corticosteroids in specific dermatological conditions like atopic dermatitis.
General Methodology:
-
Study Design: Typically, a randomized, double-blind, parallel-group or contralateral design is employed.
-
Patient Population: Patients with a confirmed diagnosis of atopic dermatitis of a certain severity (e.g., mild, moderate, or severe) are enrolled.
-
Treatment Arms: Patients are randomly assigned to receive either the investigational drug (e.g., this compound), a comparator drug (e.g., another topical corticosteroid), or a placebo/vehicle.
-
Treatment Regimen: The assigned treatment is applied to the affected areas for a specified duration (e.g., 2-4 weeks).
-
Efficacy Assessment: Efficacy is evaluated at baseline and at regular intervals during the study using standardized scoring systems. Common endpoints include:
-
Investigator's Global Assessment (IGA): A scale used by the clinician to rate the overall severity of the dermatitis.
-
Eczema Area and Severity Index (EASI): A tool to assess the extent and severity of eczema.
-
Scoring Atopic Dermatitis (SCORAD): A composite score that evaluates the extent, intensity, and subjective symptoms of atopic dermatitis.
-
Pruritus (Itch) Score: Patients' self-reported assessment of itching severity.
-
-
Safety Assessment: Adverse events are monitored and recorded throughout the study.
-
Statistical Analysis: The collected data is statistically analyzed to determine the significance of the differences in efficacy and safety between the treatment groups.
Caption: Typical workflow for a clinical trial comparing topical corticosteroids.
References
- 1. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 3. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. Double-blind study of prednicarbate versus this compound ester in atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A. W. MacKenzie and R. B. Stoughton, “A Method for Comparing Percutaneous Absorption of Steroids,” Archives of Dermatology, Vol. 86, No. 11, 1962, pp. 608-610. doi10.1001/archderm.1962. 01590110044005 - References - Scientific Research Publishing [scirp.org]
A Comparative Analysis of Systemic Effects: Fluocortin Butyl Versus Other Glucocorticoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocorticoids are a cornerstone in the treatment of various inflammatory and autoimmune diseases. However, their clinical utility is often limited by the potential for systemic side effects. The ideal glucocorticoid would possess high topical efficacy with minimal systemic absorption and subsequent adverse effects. Fluocortin butyl, a synthetic corticosteroid, has been developed with the aim of achieving this favorable risk-benefit profile. This guide provides an objective comparison of the systemic effects of this compound with other commonly used glucocorticoids, supported by available experimental data and detailed methodologies.
This compound is reported to have distinguishing properties of being non-embryotoxic and having practically no systemic effects when applied topically.[1] Its efficacy is considered to be between that of fluocortolone and hydrocortisone acetate.[1] The development of topical corticosteroids with a high therapeutic index—potent anti-inflammatory activity coupled with a low potential for systemic side effects—is a critical goal in dermatological and respiratory medicine. This guide will delve into the comparative systemic effects, focusing on the hypothalamic-pituitary-adrenal (HPA) axis suppression, a key indicator of systemic glucocorticoid activity.
Glucocorticoid Signaling and Systemic Action
Glucocorticoids exert their effects by binding to the glucocorticoid receptor (GR) in the cytoplasm. This complex then translocates to the nucleus, where it modulates gene expression by binding to glucocorticoid response elements (GREs) or by interacting with other transcription factors. This genomic pathway underlies both the desired anti-inflammatory effects and the potential for systemic adverse events.
Comparative Systemic Effects on the HPA Axis
The systemic absorption of topical or inhaled glucocorticoids can lead to the suppression of the hypothalamic-pituitary-adrenal (HPA) axis. This is a critical safety concern, as it can result in adrenal insufficiency. The degree of HPA axis suppression is a reliable surrogate marker for the systemic bioavailability and activity of a glucocorticoid.
While direct, quantitative, head-to-head comparative studies detailing the systemic effects of this compound against a wide range of other glucocorticoids are limited in publicly available literature, the existing information consistently points towards its minimal systemic impact. One clinical trial concluded that this compound has "practially no systemic effects".[1] Another study involving the treatment of perennial rhinitis with this compound found no detectable systemic corticosteroid activity with topical use, and side effects were minimal and not different from placebo.[2]
To provide a framework for comparison, the following table summarizes data on HPA axis suppression for several other commonly used glucocorticoids.
| Glucocorticoid | Administration Route | Dose | Study Population | Outcome Measure | Result | Reference |
| Fluticasone Propionate | Inhaled | 1500 µ g/day | Healthy Subjects | Urinary Total Cortisol Metabolites (TCM) | Significant reduction in urinary TCM levels | [3] |
| Budesonide | Inhaled | 1600 µ g/day | Healthy Subjects | Urinary Total Cortisol Metabolites (TCM) | No significant change in urinary TCM levels compared to asthmatic subjects | [3] |
| Fluticasone Propionate | Inhaled | 1000 µg twice daily | Healthy Adult Males | 24-hour Plasma Cortisol AUC | 79% suppression after multiple doses | [4] |
| Budesonide | Inhaled | 1000 µg twice daily | Healthy Adult Males | 24-hour Plasma Cortisol AUC | 18% suppression after multiple doses | [4] |
| Beclomethasone Dipropionate | Inhaled | 1000 µg twice daily | Healthy Adult Males | 24-hour Plasma Cortisol AUC | 28% suppression after multiple doses | [4] |
| Triamcinolone Acetonide | Inhaled | 1000 µg twice daily | Healthy Adult Males | 24-hour Plasma Cortisol AUC | 25% suppression after multiple doses | [4] |
| Flunisolide | Inhaled | 1000 µg twice daily | Healthy Adult Males | 24-hour Plasma Cortisol AUC | 5% suppression (not significantly different from placebo) after multiple doses | [4] |
| Clobetasol Propionate | Topical (Cream) | 0.05% | Psoriasis Patients | Morning Plasma Cortisol | Transient reductions below 5 µg/dl in 6% of patients | [5] |
Experimental Protocols for Assessing Systemic Effects
The evaluation of systemic glucocorticoid effects primarily involves the assessment of HPA axis function. Below are detailed methodologies for key experiments cited in comparative studies.
Measurement of Urinary Cortisol Metabolites
-
Objective: To assess the total endogenous cortisol production over a 24-hour period as an indicator of HPA axis suppression.
-
Protocol:
-
Baseline Collection: A 24-hour urine sample is collected from subjects prior to the administration of the glucocorticoid to establish a baseline level of total cortisol metabolites (TCM).
-
Drug Administration: The glucocorticoid is administered at the specified dose and frequency for the duration of the study (e.g., 7 days).
-
Treatment Collection: A second 24-hour urine sample is collected during the final 24 hours of the treatment period.
-
Analysis: The total volume of urine is measured, and an aliquot is analyzed for cortisol metabolites using techniques such as gas chromatography/mass spectrometry (GC/MS).
-
Comparison: The post-treatment TCM levels are compared to the baseline levels and to a placebo group to determine the extent of HPA axis suppression.[3]
-
24-Hour Plasma Cortisol Area Under the Curve (AUC)
-
Objective: To provide a detailed assessment of the diurnal rhythm of cortisol secretion and the degree of its suppression over a 24-hour period.
-
Protocol:
-
Catheterization: An indwelling intravenous catheter is placed in the subject's arm for serial blood sampling.
-
Baseline Sampling: Blood samples are drawn at regular intervals (e.g., every 1-2 hours) over a 24-hour period before drug administration to establish the baseline cortisol profile.
-
Drug Administration: The glucocorticoid is administered as a single dose or for a specified duration.
-
Post-Dose Sampling: Serial blood sampling over a 24-hour period is repeated after the final drug administration.
-
Analysis: Plasma is separated from the blood samples, and cortisol concentrations are measured using a validated immunoassay or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculation: The area under the plasma cortisol concentration-time curve (AUC) is calculated for both the baseline and post-treatment periods. The percentage of cortisol suppression is determined by comparing the post-treatment AUC to the baseline AUC.[4]
-
Logical Relationship of Systemic Effects
The systemic effects of a glucocorticoid are a function of its systemic absorption and its intrinsic potency at the glucocorticoid receptor. A drug with high systemic absorption and high receptor affinity will have a greater potential for systemic side effects. This compound is designed to have low systemic absorption, thereby minimizing its impact on the HPA axis and other systemic parameters.
Conclusion
The available evidence, although not providing extensive quantitative comparative data for this compound against a broad spectrum of other glucocorticoids, consistently supports the characterization of this compound as a corticosteroid with minimal systemic effects. Clinical studies have highlighted its favorable safety profile, particularly with regard to HPA axis suppression. For drug development professionals, this compound serves as an important example of a "soft steroid" where chemical modifications have successfully dissociated local anti-inflammatory efficacy from systemic side effects. Further head-to-head comparative studies employing standardized methodologies, such as 24-hour plasma cortisol AUC and urinary cortisol metabolite excretion, would be invaluable to precisely quantify the systemic safety margin of this compound relative to other potent glucocorticoids. The experimental protocols and comparative data for other glucocorticoids presented in this guide offer a robust framework for designing and interpreting such future investigations.
References
- 1. [Clinical trial of fluocortin butylester in a double-blind contralateral comparison versus fluocortolone and hydrocortisone acetate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and tolerance of this compound administered twice daily in adult patients with perennial rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of HPA axis in adults taking inhaled corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of high-dose inhaled corticosteroids on plasma cortisol concentrations in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clobetasol propionate versus fluocinonide creams in psoriasis and eczema - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Corticosteroid Immunoassays: A Comparative Guide on Fluocortin Butyl Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the specificity of corticosteroid immunoassays is paramount for accurate quantification and interpretation of results. This guide provides a comparative analysis of corticosteroid cross-reactivity in common immunoassay formats, with a special focus on the synthetic glucocorticoid, fluocortin butyl. Due to a lack of direct experimental data on this compound in commercially available immunoassays, this guide leverages data from structurally similar corticosteroids to provide an informed perspective.
The cross-reactivity of an antibody in an immunoassay refers to its ability to bind to substances other than the target analyte. In the context of corticosteroid analysis, the structural similarity among various endogenous and synthetic steroids can lead to significant cross-reactivity, potentially causing inaccurate measurements. This compound, a C16α-methylated glucocorticoid, is structurally related to other corticosteroids, and understanding its potential for cross-reactivity is crucial for its development and monitoring.
Comparative Cross-Reactivity Data
| Compound | Concentration (ng/mL) | Cross-Reactivity (%) |
| This compound | - | No data available |
| Betamethasone | 1000 | < 0.1 |
| Dexamethasone | 1000 | < 0.1 |
| Prednisolone | 1000 | 29.4 |
| 6-methylprednisolone | 1000 | 11.5 |
| Cortisone | 1000 | 1.1 |
| 11-Deoxycortisol | 1000 | 8.8 |
| Progesterone | 1000 | < 0.1 |
| Testosterone | 1000 | < 0.1 |
Note: Data is compiled from studies on the Roche Elecsys Cortisol Immunoassay.[1][2]
Based on the structural similarities, particularly the C16α-methyl group shared with dexamethasone and betamethasone, it is anticipated that this compound would exhibit low cross-reactivity in cortisol immunoassays. The presence of the methyl group at the C16 position is known to significantly alter the molecular conformation, which can reduce the binding affinity to antibodies developed against cortisol.
Experimental Protocols
To assess the cross-reactivity of a compound like this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is a common and effective method. Below is a detailed protocol for a typical competitive ELISA for corticosteroid quantification.
Competitive ELISA Protocol for Corticosteroid Analysis
Objective: To determine the concentration of a corticosteroid in a sample and to assess the cross-reactivity of other steroids.
Materials:
-
Microtiter plate pre-coated with a capture antibody (e.g., anti-rabbit IgG).
-
Corticosteroid-specific primary antibody (e.g., rabbit anti-cortisol).
-
Horseradish peroxidase (HRP) labeled corticosteroid conjugate (e.g., Cortisol-HRP).
-
Standard solutions of the target corticosteroid (e.g., cortisol) at known concentrations.
-
Test samples containing the corticosteroid of interest or the compound to be tested for cross-reactivity (e.g., this compound).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine).
-
Stop solution (e.g., 2N H₂SO₄).
-
Microplate reader.
Procedure:
-
Preparation of Reagents: Prepare all buffers, standard dilutions, and sample dilutions as required.
-
Coating the Plate: If not already pre-coated, coat the microtiter plate wells with the capture antibody and incubate overnight at 4°C. Wash the plate three times with wash buffer.
-
Competitive Binding:
-
Add 50 µL of the standard solutions or samples to the appropriate wells.
-
Add 25 µL of the HRP-labeled corticosteroid conjugate to each well.
-
Add 25 µL of the primary antibody to each well.
-
Incubate the plate for 1-2 hours at room temperature on a shaker. During this incubation, the unlabeled corticosteroid in the sample and the HRP-labeled corticosteroid compete for binding to the primary antibody.
-
-
Washing: Wash the plate five times with wash buffer to remove any unbound reagents.
-
Substrate Addition: Add 100 µL of the TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.
-
Stopping the Reaction: Add 50 µL of the stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the concentration of the standard solutions.
-
Determine the concentration of the corticosteroid in the samples by interpolating their absorbance values on the standard curve.
-
To determine cross-reactivity, test various concentrations of the interfering substance (e.g., this compound) and calculate the concentration that gives a 50% reduction in the maximal signal (IC50). The percent cross-reactivity is then calculated using the formula: (IC50 of target corticosteroid / IC50 of interfering substance) x 100%.
-
Visualizing the Workflow
To better understand the experimental process and the underlying principles, the following diagrams have been generated.
Caption: Principle of a competitive immunoassay for analyte detection.
Caption: Step-by-step workflow for a competitive ELISA experiment.
References
Comparative Efficacy and Mechanism of Action of Fluocortin Butyl in Double-Blind Studies
This guide provides a comparative analysis of fluocortin butyl, a synthetic glucocorticoid, against other topical corticosteroids, based on available data from double-blind clinical trials. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its performance.
Comparative Clinical Efficacy
This compound has been evaluated in several double-blind studies, demonstrating its efficacy in various dermatological conditions. The primary comparisons have been against other corticosteroids such as fluocortolone, hydrocortisone acetate, and prednicarbate.
A large multicenter series of double-blind, contralateral studies involving 1705 patients with diverse dermal disorders concluded that the efficacy of this compound preparations (cream, ointment, and fatty ointment) is positioned between that of fluocortolone and hydrocortisone acetate.[1] In the treatment of atopic dermatitis, a double-blind, parallel-group trial was conducted to compare this compound ester with prednicarbate.[2]
Table 1: Summary of Comparative Efficacy of this compound
| Comparison Drug | Indication | Study Design | Key Findings |
| Fluocortolone, Hydrocortisone Acetate | Various Dermal Disorders | 6 multicenter, double-blind, contralateral studies | Efficacy of this compound preparations ranges between that of fluocortolone and hydrocortisone acetate.[1] |
| Prednicarbate | Atopic Dermatitis | Double-blind, parallel-group | The study compared the efficacy and tolerability of the two topical agents. |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of clinical findings. While the full-text articles containing the complete methodologies were not accessible, the following is a generalized protocol for a double-blind, contralateral, or parallel-group clinical trial typical for topical dermatological products, based on the study descriptions.
Generalized Protocol for a Double-Blind Dermatological Study
1. Study Design:
-
Contralateral Design: Symmetrical lesions on the same patient are randomly assigned to treatment with this compound on one side and the comparator drug on the other. This design minimizes inter-patient variability.
-
Parallel-Group Design: Patients are randomly assigned to receive either this compound or the comparator drug for the duration of the study.
2. Patient Population:
-
Inclusion criteria would typically include a confirmed diagnosis of the target dermatological condition (e.g., atopic dermatitis, psoriasis), age restrictions, and baseline disease severity scores.
-
Exclusion criteria would include known hypersensitivity to the study medications, concurrent use of other topical or systemic treatments that could interfere with the results, and pregnancy or lactation.
3. Randomization and Blinding:
-
Patients are randomly assigned to treatment groups or treatment sides.
-
Both the patient and the investigator assessing the outcomes are blinded to the treatment allocation. The study medications are identically matched in appearance, consistency, and packaging to maintain the blind.
4. Treatment Regimen:
-
The study medications are applied to the affected areas at a specified frequency (e.g., twice daily) for a defined treatment period.
-
The amount of medication to be applied is standardized (e.g., a fingertip unit).
5. Efficacy and Safety Assessments:
-
Efficacy: Assessed at baseline and at specified follow-up visits. Common endpoints include:
-
Investigator's Global Assessment (IGA) or a similar global severity score.
-
Total Symptom Score (TSS) evaluating signs such as erythema, pruritus, and scaling.
-
Patient-reported outcomes.
-
-
Safety: All adverse events are recorded at each visit. Local tolerance is assessed by monitoring for signs of irritation, such as burning, stinging, or itching at the application site.
6. Statistical Analysis:
-
The primary efficacy endpoint is compared between the treatment groups using appropriate statistical tests (e.g., t-test, Wilcoxon signed-rank test for contralateral studies; ANOVA, chi-squared test for parallel-group studies).
-
The incidence of adverse events is compared between the groups.
References
- 1. [Clinical trial of fluocortin butylester in a double-blind contralateral comparison versus fluocortolone and hydrocortisone acetate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Double-blind study of prednicarbate versus this compound ester in atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Fluocortin Butyl and Prednicarbate in Atopic Dermatitis Models
Clinical Efficacy and Safety Profile
A meta-analysis of 17 randomized, double-blind clinical trials provides a head-to-head comparison of the clinical performance of prednicarbate and fluocortin in inflammatory dermatoses, including atopic dermatitis.
| Parameter | Prednicarbate (0.25%) | Fluocortin (0.75%) | Statistical Significance |
| Clinical Effectiveness | 84.9% | 69.7% | p = 0.001 |
| Frequency of Adverse Effects | 3.5% | 4.9% | Not specified |
Table 1: Summary of Clinical Trial Data from a Meta-Analysis.
The meta-analysis indicated a statistically significant difference in effectiveness in favor of prednicarbate.
Mechanistic Insights from In Vitro Studies
Understanding the cellular mechanisms of action is crucial for drug development. In vitro studies have shed light on how these corticosteroids modulate inflammatory responses in skin cells.
Prednicarbate: Differential Effects on Keratinocytes and Fibroblasts
An in vitro study investigated the pharmacodynamic effects of prednicarbate on human keratinocytes and fibroblasts, key cell types in the skin's inflammatory response.
| Cell Type | Inflammatory Mediator | Effect of Prednicarbate |
| Keratinocytes | IL-1α (induced by TNF-α) | Strong suppression |
| Fibroblasts | IL-1α and IL-6 | Minor inhibition |
| Fibroblasts | Cell Proliferation | Low influence |
Table 2: In Vitro Effects of Prednicarbate on Skin Cells.
These findings suggest that prednicarbate exerts its anti-inflammatory effects primarily by targeting keratinocytes, while having a lesser impact on fibroblast proliferation, which may contribute to its favorable benefit-risk ratio.
General Corticosteroid Mechanism of Action
Both fluocortin butyl and prednicarbate, as corticosteroids, share a common mechanism of action by binding to the glucocorticoid receptor (GR). This interaction leads to the modulation of gene expression, ultimately suppressing the production of pro-inflammatory mediators.
Assessing the Relative Potency of Fluocortin Butyl in Vasoconstrictor Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the relative potency of fluocortin butyl, a synthetic corticosteroid, based on vasoconstrictor assays. It is intended to be an objective resource, presenting supporting experimental data and methodologies for professionals in drug development and dermatological research.
Introduction to the Vasoconstrictor Assay
The vasoconstrictor assay, also known as the skin blanching or Stoughton-McKenzie test, is a widely used in vivo method to determine the potency of topical corticosteroids.[1][2] The assay relies on the ability of corticosteroids to cause vasoconstriction of the small blood vessels in the upper dermis, leading to a visible whitening or "blanching" of the skin. The degree of blanching is considered proportional to the potency of the corticosteroid, reflecting its ability to penetrate the skin and exert its pharmacological effect. This method is a key component in the classification of topical corticosteroids into different potency classes.[1]
Mechanism of Corticosteroid-Induced Vasoconstriction
Topical corticosteroids exert their vasoconstrictive effects by binding to glucocorticoid receptors within the cytoplasm of vascular smooth muscle cells. This binding initiates a signaling cascade that ultimately leads to a reduction in the diameter of blood vessels. While the complete picture is still under investigation, a key mechanism involves the inhibition of the release of vasodilators such as nitric oxide and prostacyclin, and the potentiation of the effects of vasoconstrictors like norepinephrine.
The binding of the corticosteroid to the glucocorticoid receptor (GR) leads to the translocation of the corticosteroid-GR complex into the nucleus. Inside the nucleus, this complex modulates gene expression, leading to the synthesis of proteins that contribute to the vasoconstrictive effect.
Caption: Signaling pathway of glucocorticoid-induced vasoconstriction.
Experimental Protocol: The Vasoconstrictor Assay
The following is a generalized protocol for conducting a vasoconstrictor assay to assess the potency of topical corticosteroids. This protocol is based on guidelines and common practices found in the scientific literature.[2][3]
Objective: To evaluate and compare the skin blanching response induced by this compound and other topical corticosteroid formulations.
Materials:
-
Test product: this compound formulation (e.g., cream, ointment).
-
Reference standard(s): Corticosteroid formulations of known potency (e.g., hydrocortisone, clobetasol propionate).
-
Vehicle control (placebo): The formulation base without the active corticosteroid.
-
Occlusive dressings.
-
Skin chromameter or a trained visual assessor with a standardized grading scale.
-
Micropipettes or syringes for precise application.
Procedure:
-
Subject Selection: Healthy adult volunteers with no history of skin diseases or sensitivities to the test materials are recruited. Subjects should have clear, unblemished skin on the flexor surface of their forearms.
-
Site Demarcation: A grid of test sites (e.g., 1 cm² each) is marked on the forearms of each subject.
-
Product Application: A precise, standardized amount of each test formulation, reference standard, and vehicle control is applied to the assigned sites.
-
Occlusion: The application sites are covered with occlusive dressings to enhance penetration of the corticosteroid. The duration of occlusion is a critical parameter and is typically determined in a pilot study.
-
Removal and Cleaning: After the specified occlusion period, the dressings are removed, and any residual formulation is gently wiped from the skin.
-
Assessment of Blanching: The degree of vasoconstriction (blanching) at each site is assessed at predetermined time points after removal of the formulation. This can be done using:
-
Visual Scoring: A trained observer grades the blanching on a scale (e.g., 0 = no blanching, 4 = maximal blanching).
-
Chromameter Measurement: An objective measurement of skin color is taken using a chromameter, which quantifies the change in skin pallor.
-
-
Data Analysis: The blanching scores or chromameter readings are recorded and analyzed. The area under the effect curve (AUEC) is often calculated to represent the total vasoconstrictive effect over time.
Caption: Experimental workflow of the vasoconstrictor assay.
Relative Potency of this compound: A Comparison
The following table summarizes the relative potency of various topical corticosteroids, categorized into the commonly used seven-class system, to provide a framework for understanding the potency of this compound.
| Potency Class | Potency | Representative Corticosteroids |
| I | Superpotent | Clobetasol propionate 0.05%, Halobetasol propionate 0.05% |
| II | High | Fluocinonide 0.05%, Betamethasone dipropionate 0.05% |
| III | High to Medium | Mometasone furoate 0.1%, Fluticasone propionate 0.005% |
| IV | Moderate | This compound , Triamcinolone acetonide 0.1% |
| V | Moderate to Low | Hydrocortisone valerate 0.2%, Betamethasone valerate 0.12% |
| VI | Low | Desonide 0.05%, Alclometasone dipropionate 0.05% |
| VII | Least Potent | Hydrocortisone 1% |
Discussion and Conclusion
The vasoconstrictor assay remains a cornerstone for the preclinical assessment of topical corticosteroid potency. While this compound is established as a moderate-potency corticosteroid, its precise relative potency against a spectrum of other agents can vary depending on the specific formulation and the parameters of the vasoconstrictor assay employed.
For researchers and drug development professionals, it is crucial to conduct well-controlled, side-by-side vasoconstrictor assays using standardized protocols to accurately determine the bioequivalence and relative potency of new this compound formulations against established reference standards. The methodologies and comparative data presented in this guide serve as a foundational resource for designing and interpreting such studies. The signaling pathway and experimental workflow diagrams provide a clear visual representation of the underlying mechanisms and procedural steps, aiding in the comprehensive understanding of the assessment of this compound's vasoconstrictive properties.
References
Comparative Bioequivalence of Fluocortin Butyl Formulations: An In Vivo Perspective
A notable scarcity of publicly accessible in vivo bioequivalence studies directly comparing different formulations of fluocortin butyl necessitates a comprehensive review of available clinical efficacy data and established pharmacodynamic bioequivalence methodologies for topical corticosteroids. This guide provides a comparative overview based on existing clinical research and outlines the standard experimental protocols relevant to the bioequivalence assessment of topical this compound formulations.
This compound, a synthetic glucocorticoid, is available in various topical formulations, including cream, ointment, and fatty ointment. While direct pharmacokinetic comparisons providing metrics such as Area Under the Curve (AUC), Maximum Concentration (Cmax), and Time to Maximum Concentration (Tmax) are not readily found in published literature, multicenter, double-blind, contralateral studies have evaluated the clinical efficacy of these formulations in various dermatological conditions.
Comparison of this compound Formulations
Clinical investigations involving a large patient population have assessed the therapeutic performance of this compound in cream, ointment, and fatty ointment forms against other corticosteroids like fluocortolone and hydrocortisone acetate.[1] The collective results from these studies indicate that the efficacy of the various this compound preparations is positioned between that of fluocortolone and hydrocortisone acetate.[1] However, specific quantitative data from in vivo bioequivalence studies to delineate the subtle differences in drug delivery and systemic absorption between the cream, ointment, and fatty ointment formulations of this compound are not available in the public domain.
In the absence of direct bioequivalence data for this compound formulations, the principles of bioequivalence testing for topical corticosteroids, which heavily rely on pharmacodynamic endpoints, provide a framework for comparison. The vasoconstrictor assay is the gold-standard method for evaluating the bioequivalence of topical corticosteroids. This assay measures the intensity of skin blanching (vasoconstriction) induced by the corticosteroid, which is correlated with its anti-inflammatory potency.
Experimental Protocols
Vasoconstrictor Assay for Bioequivalence of Topical Corticosteroids
The vasoconstrictor assay is a pharmacodynamic study conducted in healthy volunteers to compare the potency of a test and a reference topical corticosteroid formulation.
Objective: To assess the bioequivalence of a test topical corticosteroid formulation against a reference formulation by comparing their vasoconstrictive effects on the skin.
Study Design: A randomized, double-blind, within-subject comparison.
Subjects: Healthy adult volunteers with normal skin on the forearms and who are known responders to topical corticosteroids.
Methodology:
-
Site Selection and Baseline Measurement: Symmetrical sites on the volar aspect of both forearms are selected for application. Baseline skin color is measured at each site using a chromameter.
-
Product Application: A precise amount of the test and reference formulations is applied to the designated sites. Untreated sites serve as controls.
-
Occlusion: The application sites are covered with an occlusive dressing for a specified duration (e.g., 6 hours).
-
Removal and Cleaning: After the specified duration, the occlusive dressings are removed, and any residual formulation is gently wiped from the skin.
-
Vasoconstriction Assessment: Skin blanching is assessed at multiple time points post-removal (e.g., 2, 4, 6, 12, 18, and 24 hours) using a chromameter to measure the change in skin color (pallor).
-
Data Analysis: The chromameter readings are used to calculate the Area Under the Effect Curve (AUEC) for skin blanching over time for both the test and reference products. Bioequivalence is established if the 90% confidence interval for the ratio of the test to reference AUEC falls within the acceptance range of 80-125%.
Below is a graphical representation of the experimental workflow for a typical vasoconstrictor assay.
Experimental workflow for a vasoconstrictor bioequivalence study.
Mechanism of Action: Glucocorticoid Signaling Pathway
This compound, as a glucocorticoid, exerts its anti-inflammatory, immunosuppressive, and anti-proliferative effects by binding to the glucocorticoid receptor (GR). The mechanism of action involves both genomic and non-genomic pathways.
Genomic Pathway:
-
Ligand Binding: this compound diffuses across the cell membrane and binds to the GR in the cytoplasm, which is part of a multiprotein complex.
-
Conformational Change and Translocation: Ligand binding induces a conformational change in the GR, causing the dissociation of heat shock proteins and other chaperones. The activated GR-ligand complex then translocates into the nucleus.
-
Gene Transcription Modulation: In the nucleus, the GR dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This binding can either upregulate the transcription of anti-inflammatory genes or downregulate the transcription of pro-inflammatory genes.
The following diagram illustrates the genomic signaling pathway of glucocorticoids.
Genomic signaling pathway of glucocorticoids.
References
Safety Operating Guide
Proper Disposal of Fluocortin Butyl in a Laboratory Setting
The environmentally responsible disposal of fluocortin butyl, a synthetic glucocorticoid corticosteroid, is crucial for laboratory safety and the prevention of environmental contamination. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is a critical aspect of chemical handling. This guide provides a procedural, step-by-step approach to ensure the safe disposal of this compound.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Chemical suppliers, such as MedChemExpress and TargetMol, provide access to these documents.[1][2][3] The SDS contains detailed information regarding the substance's hazards, handling precautions, and specific disposal recommendations.
General Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Avoid generating dust or aerosols.
-
Handle the substance in a well-ventilated area or under a chemical fume hood.
Step-by-Step Disposal Protocol
The primary step in determining the correct disposal pathway for this compound is to ascertain its classification as a hazardous or non-hazardous waste, in accordance with the Resource Conservation and Recovery Act (RCRA) guidelines.
Step 1: Waste Classification
-
Obtain and Review the Safety Data Sheet (SDS): The SDS will specify if this compound is classified as a hazardous waste. Look for information in sections such as "Disposal Considerations" and "Regulatory Information."
-
Check for RCRA Hazardous Waste Listing: Determine if this compound or its components are listed on the EPA's P-list or U-list of hazardous wastes.[4] These lists include discarded commercial chemical products.
-
Evaluate for Hazardous Characteristics: If not explicitly listed, assess if the waste exhibits any of the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity.
Step 2: Segregation and Containerization
Proper segregation of chemical waste is essential to prevent dangerous reactions and ensure correct disposal.
-
Hazardous Waste: If classified as RCRA hazardous, this compound waste must be collected in a designated, properly labeled hazardous waste container. The container should be:
-
Compatible with the chemical.
-
Kept closed except when adding waste.
-
Labeled with the words "Hazardous Waste," the full chemical name (this compound), and a description of the waste.
-
-
Non-Hazardous Waste: If determined to be non-hazardous, it should be disposed of as non-hazardous pharmaceutical waste.[5][6][7] Do not mix it with regular trash to prevent environmental contamination.[5] Collect it in a container clearly labeled as "Non-Hazardous Pharmaceutical Waste" and with the chemical name.
Step 3: Disposal Pathway
The disposal route depends on the waste classification.
-
Disposal of Hazardous this compound Waste:
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Ensure all required documentation, such as a hazardous waste manifest, is completed accurately.
-
Hazardous pharmaceutical waste is typically incinerated at a permitted facility.[8]
-
-
Disposal of Non-Hazardous this compound Waste:
-
Even if not classified as RCRA hazardous, non-hazardous pharmaceutical waste should not be disposed of in the regular trash or flushed down the drain.[5] Improper disposal can lead to environmental contamination of waterways.[5]
-
The recommended disposal method for non-hazardous pharmaceutical waste is incineration through a medical or municipal waste incinerator.[7][8]
-
Contact your institution's EHS office to determine the specific procedures for the disposal of non-hazardous pharmaceutical waste. Some institutions may have specific collection containers for this waste stream.[8]
-
Table 1: Summary of Disposal Procedures
| Waste Classification | Container Type | Labeling Requirements | Disposal Method |
| RCRA Hazardous | Compatible, sealed container | "Hazardous Waste," Chemical Name, Hazard Characteristics | Collection by licensed hazardous waste vendor for incineration |
| Non-Hazardous | Designated container | "Non-Hazardous Pharmaceutical Waste," Chemical Name | Collection for incineration via institutional waste program |
Experimental Protocols
This document does not cite specific experimental protocols that would necessitate detailed methodologies. The provided disposal procedures are based on standard laboratory safety and waste management guidelines.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound ester - Immunomart [immunomart.com]
- 4. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 5. Non-hazardous, Non-DEA - Medical Waste Services [medxwaste.com]
- 6. What Is Non-Hazardous Pharmaceutical Waste & How to Dispose of it - INGENIUM [pureingenium.com]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Essential Safety and Logistics for Handling Fluocortin Butyl in a Research Environment
For researchers, scientists, and drug development professionals, the safe handling and disposal of Fluocortin Butyl, a potent corticosteroid, is paramount to ensure personnel safety and environmental protection. This document provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance.
Personal Protective Equipment (PPE) and Engineering Controls
Given the potent nature of this compound, a comprehensive approach to exposure control is critical. This involves a combination of engineering controls and personal protective equipment.
Engineering Controls:
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Containment: For procedures with a higher risk of aerosolization, consider using a glove box or other containment solutions.
Personal Protective Equipment (PPE): A risk assessment should always be performed to determine the appropriate PPE for the specific procedures being undertaken. The following provides a general guideline for handling potent pharmaceutical powders like this compound.[1]
| PPE Component | Specification | Rationale |
| Gloves | Double chemotherapy gloves (e.g., nitrile) | Provides a robust barrier against dermal absorption. The outer glove should be removed and disposed of immediately after handling. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from dust particles and potential splashes. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Essential when handling the powder outside of a ventilated enclosure or when there is a risk of aerosolization. |
| Lab Coat/Gown | Disposable gown with long sleeves and tight cuffs | Prevents contamination of personal clothing. |
Occupational Exposure and Health Hazards
Potential Health Hazards:
-
Inhalation: Inhalation of dust may cause respiratory irritation and systemic effects.
-
Skin Contact: May cause skin irritation and can be absorbed through the skin, potentially leading to systemic effects.
-
Eye Contact: May cause eye irritation.
-
Ingestion: Harmful if swallowed.
Signs and Symptoms of Exposure: Prolonged or repeated exposure to corticosteroids can lead to systemic effects such as adrenal suppression, immunosuppression, and metabolic changes.[7]
Safe Handling and Operational Procedures
Adherence to strict operational procedures is crucial to minimize exposure and ensure a safe working environment.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Consult the Safety Data Sheet (SDS) and conduct a thorough risk assessment for the planned experiment.
-
Don the required PPE as outlined in the table above.
-
Prepare the work area within a chemical fume hood. Cover the work surface with absorbent, disposable pads.
-
-
Handling:
-
Carefully weigh and handle the this compound powder to minimize dust generation.
-
Perform the experimental procedure, ensuring all manipulations are carried out within the fume hood.
-
-
Decontamination:
Storage and Disposal Plan
Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Access to the storage area should be restricted to authorized personnel.
Disposal: The disposal of potent pharmaceutical compounds is regulated and must be handled as hazardous waste.[1]
Disposal Workflow
Caption: Disposal plan for this compound waste.
Disposal Guidelines:
-
Waste Segregation: All materials contaminated with this compound, including PPE, disposable labware, and cleaning materials, must be segregated as hazardous pharmaceutical waste.[1]
-
Solid Waste: Collect contaminated solid waste (e.g., gloves, gowns, absorbent pads) in a designated, leak-proof, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Collect contaminated liquid waste in a compatible, sealed, and labeled hazardous waste container. Do not dispose of down the drain.[11]
-
Sharps: Contaminated sharps (e.g., needles, glass pipettes) must be placed in a designated sharps container for hazardous waste.[1]
-
Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations.[1][11][12]
By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment.
References
- 1. benchchem.com [benchchem.com]
- 2. multimedia.3m.com [multimedia.3m.com]
- 3. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Occupational exposure banding - Wikipedia [en.wikipedia.org]
- 5. Occupational Exposure Banding | Exposure Banding | CDC [cdc.gov]
- 6. The NIOSH Occupational Exposure Banding Process for Chemical Risk Management (2019-132) | NIOSH | CDC [cdc.gov]
- 7. Corticosteroids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Surface decontamination - best practices in a medical clinics - Mobius MD [mobius.md]
- 9. providerlibrary.healthnetcalifornia.com [providerlibrary.healthnetcalifornia.com]
- 10. infectionpreventioncontrol.co.uk [infectionpreventioncontrol.co.uk]
- 11. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 12. SOP for Handling and Disposal of Waste in Powders Production – SOP Guide for Pharma [pharmasop.in]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
